molecular formula C10H7BrO3 B1277004 3-Bromo-7-hydroxy-4-methylchromen-2-one CAS No. 55977-10-1

3-Bromo-7-hydroxy-4-methylchromen-2-one

Cat. No.: B1277004
CAS No.: 55977-10-1
M. Wt: 255.06 g/mol
InChI Key: FVTBEDLKPPVXNH-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBEDLKPPVXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416697
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55977-10-1
Record name 55977-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-hydroxy-4-methylchromen-2-one is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the C3 position and a hydroxyl group at the C7 position of the 4-methylcoumarin scaffold can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.

Table 1: General and Computed Physicochemical Properties[1]
PropertyValueSource
Molecular Formula C₁₀H₇BrO₃PubChem
Molecular Weight 255.06 g/mol PubChem
Appearance Brown SolidCommercial Supplier
Boiling Point 422.9°CCommercial Supplier[1]
XLogP3 (Lipophilicity) 2.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 253.95786 DaPubChem
Monoisotopic Mass 253.95786 DaPubChem
Topological Polar Surface Area 46.5 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 298PubChem
Table 2: Solubility Profile
SolventSolubilitySource
Dichloromethane (DCM)SolubleLiterature Data
Ethyl AcetateSolubleLiterature Data

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of the precursor, 7-hydroxy-4-methylcoumarin.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 7-Hydroxy-4-methylcoumarin dissolve Dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid start1->dissolve start2 Potassium Bromate (KBrO3) add_kbro3 Add Potassium Bromate and stir to dissolve start2->add_kbro3 start3 Potassium Bromide (KBr) add_kbr Add Potassium Bromide and stir for 2 hours start3->add_kbr start4 Glacial Acetic Acid start4->dissolve dissolve->add_kbro3 add_kbro3->add_kbr pour Pour reaction mixture into cold water add_kbr->pour filter Filter the precipitate pour->filter wash Wash with water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid with stirring.

  • Addition of Brominating Agents: To the stirred solution, add potassium bromate (KBrO₃) and continue stirring until it is completely dissolved. Subsequently, add potassium bromide (KBr) to the mixture.

  • Reaction: Allow the reaction to proceed with continuous stirring at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Physicochemical Properties

Workflow for Physicochemical Property Determination

G cluster_sample Sample Preparation cluster_melting_point Melting Point Determination cluster_pka pKa Determination cluster_solubility Solubility Determination sample Pure 3-Bromo-7-hydroxy-4- methylchromen-2-one mp_protocol Pack capillary tube and heat gradually sample->mp_protocol pka_protocol Prepare solutions at varying pH and measure absorbance/potential sample->pka_protocol sol_protocol Shake-flask method: Equilibrate excess solid in solvent sample->sol_protocol mp_instrument Melting Point Apparatus mp_instrument->mp_protocol mp_result Record melting range mp_protocol->mp_result pka_instrument UV-Vis Spectrophotometer or Potentiometer pka_instrument->pka_protocol pka_result Calculate pKa from spectral/potentiometric data pka_protocol->pka_result sol_analysis Analyze supernatant (e.g., UV-Vis, HPLC) sol_protocol->sol_analysis sol_result Quantify solubility sol_analysis->sol_result

Caption: Experimental workflow for determining key physicochemical properties.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range represents the melting point.

Protocol for pKa Determination (Spectrophotometric Method):

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute them into the prepared buffer solutions to a constant final concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Protocol for Solubility Determination (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Allow the undissolved solid to settle, or centrifuge the mixture.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the overall electronic environment of the coumarin ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbon atoms of the aromatic rings, and the methyl carbon.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including the O-H stretching of the hydroxyl group, the C=O stretching of the lactone ring, C=C stretching of the aromatic rings, and C-Br stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of coumarin and brominated coumarin derivatives has been extensively investigated, providing insights into its potential therapeutic applications.

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neuroprotective effects. The introduction of a bromine atom can enhance the lipophilicity and reactivity of the molecule, potentially leading to increased biological potency.

Logical Relationship of Coumarin Derivatives to Potential Signaling Pathway Modulation

G cluster_pathways Potential Target Signaling Pathways cluster_effects Potential Biological Effects Coumarin_Derivatives Coumarin Derivatives (including this compound) NFkB NF-κB Pathway Coumarin_Derivatives->NFkB Modulation MAPK MAPK Pathway Coumarin_Derivatives->MAPK Modulation Other_Enzymes Other Kinases & Enzymes Coumarin_Derivatives->Other_Enzymes Inhibition Antibacterial Antibacterial Activity Coumarin_Derivatives->Antibacterial Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory MAPK->Anti_inflammatory Anticancer Anticancer Activity MAPK->Anticancer Other_Enzymes->Anticancer

Caption: Potential modulation of inflammatory and cancer-related signaling pathways by coumarin derivatives.

Studies on related brominated coumarins suggest potential interactions with key cellular signaling pathways, such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many coumarin derivatives have been shown to modulate the NF-κB signaling pathway, which plays a central role in inflammation and cancer. Inhibition of this pathway can lead to anti-inflammatory and anti-proliferative effects.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by coumarin derivatives has been implicated in their anticancer activities.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers and professionals in the field of drug development. While some experimental data points remain to be definitively determined, the provided protocols offer a clear path for their acquisition. The structural features of this compound, combined with the known biological activities of related coumarins, suggest that it is a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological mechanisms of action is highly encouraged.

References

An In-depth Technical Guide to 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55977-10-1[1][2]

This technical guide provides a comprehensive overview of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone derivatives found in many plants and are known for their diverse pharmacological properties, including antibacterial, and anticancer activities.[3][4] This document is intended for researchers, scientists, and drug development professionals, detailing the synthesis, biological activities, and potential mechanisms of action of this compound and its closely related analogs.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇BrO₃PubChem[1][2]
Molecular Weight255.06 g/mol PubChem[1][2]
IUPAC NameThis compoundPubChem[1][2]
AppearanceBrown SolidSigma-Aldrich
Melting PointNot available
SolubilitySoluble in DMSOGeneral knowledge

Synthesis

The synthesis of this compound can be achieved through a two-step process involving an initial Pechmann condensation to form the coumarin core, followed by bromination.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation[3][5][6]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 mL per gram of resorcinol) to the mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Dry the purified product under vacuum.

Experimental Protocol: Bromination of 7-hydroxy-4-methylcoumarin

Materials:

  • 7-hydroxy-4-methylcoumarin

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin (1.0 equivalent) in carbon tetrachloride or acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using CCl₄, evaporate the solvent under reduced pressure. If using acetic acid, pour the mixture into water to precipitate the product.

  • Wash the crude product with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Bromination Resorcinol Resorcinol Reaction1 Condensation Resorcinol->Reaction1 EAA Ethyl Acetoacetate EAA->Reaction1 H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction1 Product1 7-Hydroxy-4-methylcoumarin Reaction1->Product1 Product1_ref 7-Hydroxy-4-methylcoumarin Reaction2 Bromination Product1_ref->Reaction2 NBS N-Bromosuccinimide NBS->Reaction2 Initiator Benzoyl Peroxide Initiator->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Biological Activities

Anticancer Activity

Derivatives of 7-hydroxy-4-methylcoumarin have been reported to exhibit cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Related Coumarin Derivatives (Anticancer Activity)

CompoundCell LineIC₅₀ (µM)Reference
A bromo coumarin derivativeMCF-7 (Breast)51.70[5]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b)HCT-116 (Colon)7.3 - 21.3[6]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3c)HCT-116 (Colon)3.9 - 65.6[6]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3d)MCF-7 (Breast)89[6]

Note: The data presented is for structurally related compounds and not for this compound itself.

Antibacterial Activity

Coumarin derivatives are also known for their antibacterial properties. The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • Agar plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in nutrient broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data for Related Coumarin Derivatives (Antibacterial Activity)

CompoundBacterial StrainMIC (µg/mL)Reference
A 7-hydroxy-4-methylcoumarin derivativeStaphylococcus aureus-[4]
A 7-hydroxy-4-methylcoumarin derivativeEscherichia coli-[4]

Note: Specific MIC values for this compound are not available in the provided search results. The references indicate that derivatives of 7-hydroxy-4-methylcoumarin show activity against these strains.

Potential Mechanism of Action in Cancer

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound have not been elucidated, studies on related coumarins suggest potential targets.

Anticancer_Mechanism cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Coumarin 3-Bromo-7-hydroxy- 4-methylchromen-2-one AhR Aryl Hydrocarbon Receptor (AhR) Coumarin->AhR Inhibits PCNA Proliferating Cell Nuclear Antigen (PCNA) Coumarin->PCNA Inhibits Bax Bax Coumarin->Bax Activates Bad Bad Coumarin->Bad Activates CytC Cytochrome c Bax->CytC Bad->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Caption: Potential anticancer signaling pathways modulated by coumarin derivatives.

Studies on 7-hydroxy-4-methylcoumarin suggest that it may down-regulate the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), leading to an inhibition of cell proliferation. Furthermore, it may up-regulate pro-apoptotic proteins such as Bax and Bad, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing apoptosis.

Conclusion

This compound is a coumarin derivative with potential for further investigation as a therapeutic agent. While specific biological data for this compound is limited, the known activities of related coumarins suggest that it may possess valuable anticancer and antibacterial properties. The synthetic route is well-established, allowing for the production of this compound for further research. Future studies should focus on determining the specific IC₅₀ and MIC values of this compound against a panel of cancer cell lines and bacterial strains, as well as elucidating its precise mechanism of action.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic coumarin derivative, 3-Bromo-7-hydroxy-4-methylchromen-2-one. Coumarins are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the C3 position can significantly modulate their pharmacological profile, making a thorough understanding of their structural and electronic properties crucial for drug design and development. This document compiles available spectroscopic data, outlines experimental protocols for synthesis and analysis, and visualizes key workflows.

Chemical Structure and Properties
  • IUPAC Name: 3-bromo-7-hydroxy-4-methyl-2H-chromen-2-one[1]

  • Molecular Formula: C₁₀H₇BrO₃[1]

  • Molecular Weight: 255.06 g/mol [1]

  • CAS Number: 55977-10-1[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Notes
-CH₃~ 2.4Based on 7-hydroxy-4-methylcoumarin data[2].
H-5~ 7.6Downfield shift expected due to proximity to the bromine atom.
H-6~ 6.8
H-8~ 6.7
-OH~ 10.5 (broad s)Exchangeable proton, chemical shift can vary[2].

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Notes
-CH₃~ 18
C-2 (C=O)~ 160Carbonyl carbon of the lactone.
C-3~ 115Bromine substitution will cause a significant shift.
C-4~ 150
C-4a~ 112
C-5~ 126
C-6~ 113
C-7~ 161Carbon bearing the hydroxyl group.
C-8~ 102
C-8a~ 154

Table 3: Key IR Absorption Bands

Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
C=O stretch (lactone)1700 - 1740Strong
C=C stretch (aromatic)1500 - 1600Medium-Strong
C-O stretch1000 - 1300Strong
C-Br stretch500 - 600Medium

Table 4: Mass Spectrometry Data

Ion Expected m/z Notes
[M]⁺254/256Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in approximately 1:1 ratio.
[M-CO]⁺226/228Loss of carbon monoxide is a common fragmentation pathway for coumarins.
[M-Br]⁺175Loss of the bromine atom.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, 7-hydroxy-4-methylcoumarin.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Potassium bromate (KBrO₃)

  • Potassium bromide (KBr)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid with stirring for approximately 40 minutes.

  • To this solution, add potassium bromate and continue stirring until it completely dissolves (around 90 minutes).

  • Add potassium bromide to the reaction mixture and stir for an additional 2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound[3].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Below are diagrams illustrating the synthesis and analysis workflow for this compound.

synthesis_workflow cluster_start Starting Materials cluster_process Process cluster_product Final Product 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin Reaction Bromination Reaction 7-hydroxy-4-methylcoumarin->Reaction KBrO3_KBr KBrO3 / KBr KBrO3_KBr->Reaction Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction Precipitation Precipitation in Water Reaction->Precipitation Purification Recrystallization (Ethanol) Precipitation->Purification Final_Product 3-Bromo-7-hydroxy-4- methylchromen-2-one Purification->Final_Product

Caption: Synthetic workflow for this compound.

analysis_workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Spectroscopic analysis workflow for structural characterization.

potential_biological_pathway Compound 3-Bromo-7-hydroxy-4- methylchromen-2-one Interaction Binding / Inhibition Compound->Interaction Modulates Target Biological Target (e.g., Enzyme, Receptor) Target->Interaction Pathway Cellular Signaling Pathway Interaction->Pathway Alters Response Biological Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific spectral data for the 3-bromo derivative in the public domain, this guide presents a comprehensive analysis of the parent compound, 7-hydroxy-4-methylchromen-2-one, and predicts the spectral changes upon bromination at the C3 position. This approach offers valuable insights for the characterization and structural elucidation of this class of compounds.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme for this compound are crucial for the correct assignment of NMR signals. The diagram below illustrates the standardized numbering for the coumarin ring system.

experimental_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (1H & 13C) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis & Interpretation D->E

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to a characteristic FT-IR spectrum. These include a hydroxyl (-OH) group, a lactone carbonyl (C=O) group within the α,β-unsaturated ester system, an aromatic ring with associated C-H and C=C bonds, a methyl (-CH₃) group, and a carbon-bromine (C-Br) bond. Understanding the expected vibrational frequencies of these groups is essential for spectral interpretation.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3500 - 3200Broad, StrongO-H StretchPhenolic Hydroxyl Group
~3100 - 3000Medium to WeakC-H StretchAromatic C-H
~2925WeakC-H StretchMethyl Group
~1730 - 1700StrongC=O Stretchα,β-Unsaturated Lactone
~1620 - 1580Medium to StrongC=C StretchAromatic Ring
~1450MediumC-H BendMethyl Group (Asymmetric)
~1380MediumC-H BendMethyl Group (Symmetric)
~1270 - 1100StrongC-O StretchLactone and Phenol
~850 - 750Medium to StrongC-H Bend (out-of-plane)Aromatic Ring Substitution
~760 - 740MediumC-Br StretchCarbon-Bromine Bond

Note: The exact peak positions and intensities can be influenced by the sample's physical state, intermolecular interactions, and the specific instrumentation used.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The FT-IR spectrum of solid organic compounds like this compound is commonly obtained using the potassium bromide (KBr) pellet technique.[1][2][3][4][5] This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound (solid sample)

  • FT-IR grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the collar of a clean, dry pellet die.

    • Level the surface of the powder and insert the plunger.

    • Place the die assembly into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.

Visualization of the Analytical Workflow

The logical flow of FT-IR spectral analysis for this compound can be visualized as follows:

FTIR_Analysis_Workflow Start Start: Obtain Solid Sample Prep Sample Preparation (KBr Pellet Method) Start->Prep Acquire FT-IR Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquire Process Data Processing (Baseline Correction, Peak Picking) Acquire->Process Analyze Spectral Interpretation Process->Analyze OH Identify O-H Stretch (~3400 cm⁻¹, broad) Analyze->OH CO Identify C=O Stretch (~1715 cm⁻¹, strong) Analyze->CO Aromatic Identify Aromatic C=C & C-H (~1600, 3050 cm⁻¹) Analyze->Aromatic Aliphatic Identify Aliphatic C-H (~2925, 1450, 1380 cm⁻¹) Analyze->Aliphatic CBr Identify C-Br Stretch (~750 cm⁻¹) Analyze->CBr Structure Correlate with Molecular Structure OH->Structure CO->Structure Aromatic->Structure Aliphatic->Structure CBr->Structure Report Final Report Structure->Report Signaling_Pathway Coumarin This compound Receptor Cell Surface Receptor (e.g., Kinase, GPCR) Coumarin->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Gene_Expression->Cellular_Response Leads to

References

Spectroscopic and Photophysical Profile of 3-Bromo-7-hydroxy-4-methylchromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a halogenated derivative of the widely studied 7-hydroxy-4-methylcoumarin. While specific experimental data for this particular substituted coumarin is not extensively available in the public domain literature, this document extrapolates its photophysical characteristics based on the well-documented behavior of the parent molecule and related derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis of coumarin compounds are provided to facilitate further research and characterization.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, fluorescent probes, and materials science. Their photophysical properties, particularly their absorption and emission characteristics, are highly sensitive to their structural modifications and environment. The parent compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), is a well-known fluorophore with distinct spectral behavior that is influenced by solvent polarity and pH.[1][2] The introduction of a bromine atom at the 3-position is expected to modulate the electronic and spectroscopic properties of the coumarin core. Bromine, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to shifts in the absorption and emission maxima.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 7-hydroxy-4-methylcoumarin. A general synthetic approach involves the reaction of the parent coumarin with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.

Anticipated Spectroscopic Properties

While specific quantitative data for this compound is not readily found in the reviewed literature, the following table summarizes the known data for the parent compound, 7-hydroxy-4-methylcoumarin, which serves as a reference. The properties of the 3-bromo derivative are expected to show some variations from these values.

Table 1: Spectroscopic Data for 7-hydroxy-4-methylcoumarin (Parent Compound)

ParameterValueConditionsReference
Absorption Maximum (λmax) ~321-325 nmIn various organic solvents[2][3]
~360 nmIn aqueous solution[4]
Emission Maximum (λem) ~385-386 nmIn various organic solvents[2]
~448 nmIn aqueous solution (pH dependent)[4]
Molar Absorptivity (ε) Data not consistently reported--
Fluorescence Quantum Yield (Φ) Data not consistently reported--

Note: The absorption and emission maxima of coumarin derivatives are highly dependent on the solvent and pH.[5] The presence of the bromine atom at the 3-position in this compound is likely to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent compound due to the heavy atom effect and its influence on the electronic distribution of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the UV-Vis absorption and emission spectra of this compound.

General Synthesis of 3-Bromo-7-hydroxy-4-methylcoumarin

This protocol is a generalized procedure based on common bromination methods for coumarins.

  • Dissolution: Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent, such as glacial acetic acid or chloroform.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the coumarin solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, 1 x 10-5 M to 1 x 10-6 M).

  • Measurement:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Determine the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Emission Spectroscopy
  • Instrumentation: A spectrofluorometer is required.

  • Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The concentration may need to be adjusted to avoid inner filter effects (absorbance at the excitation wavelength should generally be below 0.1).

  • Measurement:

    • Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm).

    • Record the spectrum of the pure solvent under the same conditions to subtract any background fluorescence.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions. The quantum yield of the sample (Φs) is then calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the expected photophysical processes for a coumarin derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis synthesis Synthesis of 3-Bromo-7-hydroxy-4-methylcoumarin purification Purification (Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis Sample Preparation nmr_ms Structural Confirmation (NMR, MS) purification->nmr_ms Purity & Structure Verification fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence Determine λex lambda_max Determine λmax & ε uv_vis->lambda_max lambda_em Determine λem & Quantum Yield fluorescence->lambda_em

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

jablonski_diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (UV-Vis Light) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative)

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

Conclusion

This compound is a promising coumarin derivative for further investigation, particularly in the fields of medicinal chemistry and materials science. Although detailed photophysical data is currently sparse in the literature, the experimental protocols outlined in this guide provide a clear pathway for its comprehensive characterization. The anticipated modulation of its spectroscopic properties by the bromo-substituent warrants further study to fully elucidate its potential applications. Researchers are encouraged to utilize the provided methodologies to expand the understanding of this and other halogenated coumarin derivatives.

References

Technical Guide: Determination of the Fluorescence Quantum Yield of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological and pharmaceutical research, as it corresponds to brighter signals and enhanced sensitivity.[3] Coumarin derivatives, a class of fluorophores to which 3-Bromo-7-hydroxy-4-methylchromen-2-one belongs, are known for their strong fluorescence, which can be modulated by their molecular structure and environment.[4]

The quantum yield is influenced by various factors including the molecular architecture of the fluorophore, solvent polarity, pH, temperature, and the presence of quenchers.[5] Strategic substitutions on the coumarin framework can produce derivatives with high fluorescence quantum yields and tunable emission wavelengths.[4] Therefore, the experimental determination of the quantum yield is a crucial step in the characterization of novel coumarin derivatives for applications in areas such as bioimaging and drug development.

Methodology: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the relative method.[3] This technique involves comparing the fluorescence properties of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[1][6] The principle behind this method is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are presumed to absorb the same number of photons.[7] Consequently, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

To improve accuracy, the "gradient method" is employed. This involves preparing a series of dilute solutions for both the sample and the reference standard and plotting the integrated fluorescence intensity versus absorbance.[6][8] The quantum yield is then calculated using the gradients (slopes) of these plots.[9]

The equation for calculating the relative quantum yield (Φ_sample) is as follows:[3][6]

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

Where:

  • Φ_ref is the quantum yield of the reference standard.

  • m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • m_ref is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference.

  • n_sample is the refractive index of the solvent used for the sample.

  • n_ref is the refractive index of the solvent used for the reference standard.

Experimental Protocol

This protocol provides a step-by-step guide for the determination of the fluorescence quantum yield of this compound using the relative method.

3.1. Materials and Instrumentation

  • Spectrofluorometer: An instrument capable of measuring corrected fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade, free of fluorescent impurities. The choice of solvent is critical as it can significantly affect the quantum yield.[10][11]

  • This compound (Test Sample)

  • Reference Standard: A fluorescent dye with a well-documented quantum yield in the same solvent as the sample. For coumarin derivatives, common choices include:

    • Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54 - 0.58).[3][12]

    • Coumarin 153 in ethanol (Φf = 0.53 - 0.54).[3][13] The absorption and emission spectra of the standard should overlap as much as possible with the sample.[14]

3.2. Procedure

  • Solution Preparation:

    • Prepare stock solutions of the test sample and the reference standard in the chosen solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept low, ideally between 0.01 and 0.1, to avoid inner filter effects.[8][14]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorption spectrum for each diluted solution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength (λ_ex). This wavelength should ideally be at or near the absorption maximum of both the sample and the standard.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution of the sample and the standard.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.[5]

3.3. Data Analysis

  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

  • Plot Data: For both the test sample and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradients: Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (m).

  • Calculate Quantum Yield: Use the calculated gradients for the sample (m_sample) and the standard (m_ref), along with the known quantum yield of the standard (Φ_ref) and the refractive indices of the solvents (n), to calculate the fluorescence quantum yield of the test sample (Φ_sample) using the formula provided in Section 2.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured manner.

Table 1: Absorbance and Fluorescence Data for Quantum Yield Determination

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
Reference
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Sample
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Table 2: Calculated Parameters for Quantum Yield

ParameterReference StandardTest Sample
Solvent
Refractive Index (n)
Known Quantum Yield (Φ_ref)N/A
Gradient (m) from Intensity vs. Absorbance Plot
Calculated Quantum Yield (Φ_sample) N/A

Visualizations

Diagram 1: Experimental Workflow for Relative Fluorescence Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare Sample Stock Solution dilute_sample Create Serial Dilutions (Sample) Abs < 0.1 prep_sample->dilute_sample prep_ref Prepare Reference Stock Solution dilute_ref Create Serial Dilutions (Reference) Abs < 0.1 prep_ref->dilute_ref abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure dilute_ref->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradients (m) plot->gradient calculate Calculate Quantum Yield (Φ_sample) gradient->calculate G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Environmental Factors QY Fluorescence Quantum Yield (Φf) structure Molecular Structure (e.g., Substituents at C3, C7) structure->QY rigidity Structural Rigidity rigidity->QY solvent Solvent Polarity & Viscosity solvent->QY ph pH of Solution ph->QY temp Temperature temp->QY quenchers Presence of Quenchers (e.g., O2, heavy ions) quenchers->QY

References

Technical Guide: Solubility Profile of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-hydroxy-4-methylchromen-2-one is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. The physicochemical properties of this compound, particularly its solubility in common laboratory solvents, are critical for its handling, formulation, and application in drug discovery and development. This technical guide provides an in-depth overview of the solubility of this compound in two key solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative data is not extensively available in public literature, this guide outlines the expected solubility trends based on the behavior of similar coumarin derivatives and furnishes a detailed experimental protocol for its precise determination.

Solubility Data

Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the general characteristics of coumarin derivatives and related compounds, a qualitative solubility profile can be inferred. Coumarins are generally more soluble in organic solvents than in aqueous solutions.[1][2] The use of DMSO for dissolving similar compounds for spectral analysis and ethanol for recrystallization suggests that this compound possesses at least moderate solubility in these solvents.[3]

Table 1: Qualitative and Expected Solubility of this compound

SolventChemical FormulaExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighCommonly used for preparing high-concentration stock solutions of coumarin derivatives for biological assays.[2][4]
EthanolC₂H₅OHModerate to HighOften used as a solvent for the synthesis and recrystallization of coumarin compounds.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[2][4] This protocol provides a step-by-step guide for determining the solubility of this compound in both DMSO and ethanol.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Absolute Ethanol

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature water bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate glass vials for each solvent (DMSO and ethanol). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Accurately add a known volume of the respective solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent (DMSO or Ethanol) A->B C Seal vial and agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant (0.22 µm filter) D->E F Dilute filtrate to a known concentration E->F G Analyze concentration using HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

References

The Impact of Bromination on the Photophysical Properties of 7-Hydroxycoumarins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxycoumarin scaffold is a cornerstone in the development of fluorescent probes and photolabile protecting groups due to its inherent brightness, environmental sensitivity, and synthetic tractability. The introduction of bromine atoms onto this core structure has emerged as a powerful strategy to modulate its photophysical properties, leading to enhanced performance in a range of applications, from super-resolution imaging to controlled release of bioactive molecules. This technical guide provides a comprehensive overview of the photophysical properties of brominated 7-hydroxycoumarins, detailing experimental protocols and the underlying mechanisms of their function.

Photophysical Properties of Brominated 7-Hydroxycoumarins

The addition of bromine, a heavy atom, to the 7-hydroxycoumarin framework significantly influences its electronic structure and, consequently, its interaction with light. This typically results in a bathochromic (red) shift in both the absorption and emission spectra, an increase in intersystem crossing to the triplet state, and altered fluorescence quantum yields and lifetimes. These modifications are highly dependent on the position and number of bromine substituents.

Spectroscopic Properties

The following table summarizes the key photophysical parameters for a selection of brominated 7-hydroxycoumarin derivatives.

CompoundSubstitution PatternSolvent/Bufferλabs (nm)[1]ε (M-1cm-1)[1]λem (nm)[1]ΦFτf (ns)Ref.
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate (Bhc-OAc)6-BromoKMops37015,000474--[1]
3,6-Dibromo-7-hydroxycoumarin-4-ylmethyl acetate3,6-DibromoKMops37815,300---
3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate3,6,8-TribromoKMops39715,900---
6-Bromo-7-hydroxy-3-methylcoumarin (mBhc-thiol conjugate)6-Bromo, 3-Methyl-37414,500480--[1]
3-(p-Bromophenyl)-7-hydroxycoumarin3-(p-Bromophenyl)PBS (pH 7.4)---0.324.2[2][3]

Note: ΦF = Fluorescence Quantum Yield, τf = Fluorescence Lifetime. Data for some parameters were not available in the cited literature.

Photorelease (Uncaging) Properties

A significant application of brominated 7-hydroxycoumarins is in the construction of photolabile protecting groups, or "caged" compounds. The efficiency of the photorelease process is quantified by the uncaging quantum yield (Φu) and the two-photon absorption cross-section (δu).

CompoundSubstitution PatternUncaging Quantum Yield (Φu)Two-Photon Cross-Section (δu) (GM)Ref.
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate (Bhc-OAc)6-Bromo0.01 (for thiol uncaging reference)[1]0.16 (at 800 nm, for thiol uncaging reference)[1][1]
3,6-Dibromo-7-hydroxycoumarin-4-ylmethyl acetate3,6-Dibromo0.005-
3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate3,6,8-Tribromo0.015-
6-Bromo-7-hydroxy-3-methylcoumarin (mBhc-thiol conjugate)6-Bromo, 3-Methyl0.010.16 (at 800 nm)[1][1]

Note: 1 GM = 10-50 cm4 s photon-1.

Experimental Protocols

Determination of Fluorescence Quantum Yield (ΦF)

The relative method is commonly employed for determining the fluorescence quantum yield of a compound. This involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Brominated 7-hydroxycoumarin sample

  • Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Solvent (e.g., ethanol, PBS)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield using the following equation:

    ΦF, sample = ΦF, standard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is determined by measuring the rate of disappearance of the "caged" compound upon irradiation with a known photon flux, relative to a reference compound with a known photolysis quantum yield.

Materials:

  • Light source with a specific wavelength (e.g., 365 nm lamp)

  • Actinometer (a chemical system with a known quantum yield for measuring photon flux) or a calibrated photodiode

  • HPLC system with a suitable column and detector

  • "Caged" brominated 7-hydroxycoumarin compound

  • Reference "caged" compound with a known uncaging quantum yield (e.g., Bhc-OAc)[1]

  • Solvent/Buffer

Procedure:

  • Prepare a solution of the caged compound in the desired solvent.

  • Irradiate the solution with the light source for a specific period.

  • Analyze the solution using HPLC to quantify the amount of remaining caged compound and the amount of photoproduct formed.

  • Repeat the irradiation and analysis for several time points to determine the initial rate of photoreaction.

  • Measure the photon flux of the light source using an actinometer or a calibrated photodiode under the same experimental conditions.

  • Calculate the uncaging quantum yield by comparing the rate of disappearance of the sample to that of the reference compound under identical irradiation conditions.

Key Mechanisms and Applications

Photo-uncaging Mechanism

Brominated 7-hydroxycoumarins are effective photolabile protecting groups due to their efficient light-induced cleavage. Upon absorption of a photon, the coumarin moiety becomes electronically excited. This leads to heterolytic cleavage of the benzylic carbon-leaving group bond, generating a carbocation intermediate and releasing the active molecule. The heavy bromine atom is thought to promote intersystem crossing to the triplet state, which can also lead to the cleavage reaction.

G Photo-uncaging Mechanism of a Brominated 7-Hydroxycoumarin Caged Caged Compound (Brominated 7-Hydroxycoumarin-LG) Excited Excited State [Caged Compound]* Caged->Excited hν (Light Absorption) Cleavage Heterolytic Cleavage Excited->Cleavage Products Released Ligand (LG) + Carbocation Intermediate Cleavage->Products Solvolysis Solvolysis Products->Solvolysis Reaction with H2O Byproduct Coumarin Byproduct Solvolysis->Byproduct

Caption: Photo-uncaging of a brominated 7-hydroxycoumarin derivative.

Fluorescence-Based Competitive Binding Assay

The fluorescence of 7-hydroxycoumarins can be sensitive to their local environment. This property has been exploited to develop fluorescent probes for studying protein-ligand interactions. For instance, a brominated 7-hydroxycoumarin derivative can be designed to bind to the active site of an enzyme, leading to quenching of its fluorescence. The binding of a non-fluorescent inhibitor to the same active site displaces the fluorescent probe, resulting in the recovery of fluorescence. This principle forms the basis of a competitive binding assay.[2][3]

G Fluorescence-Based Competitive Binding Assay cluster_0 Step 1: Quenching cluster_1 Step 2: Competition and Signal Recovery Enzyme Enzyme Quenched Enzyme-Probe Complex (Fluorescence Quenched) Enzyme->Quenched Probe Fluorescent Probe (Brominated 7-Hydroxycoumarin) Probe->Quenched Inhibitor Non-fluorescent Inhibitor EnzymeInhibitor Enzyme-Inhibitor Complex Inhibitor->EnzymeInhibitor ReleasedProbe Released Fluorescent Probe (Fluorescence Recovered) Quenched2 Enzyme-Probe Complex (Fluorescence Quenched) Quenched2->EnzymeInhibitor Quenched2->ReleasedProbe Displacement

Caption: Competitive binding assay using a brominated 7-hydroxycoumarin probe.

Conclusion

The strategic bromination of the 7-hydroxycoumarin scaffold provides a versatile tool for fine-tuning its photophysical properties. This guide has summarized the key spectroscopic and photorelease characteristics of several brominated derivatives, providing a foundation for their rational application in drug development and biomedical research. The detailed experimental protocols and mechanistic diagrams offer practical guidance for researchers aiming to utilize these powerful molecular tools. Further systematic studies on the influence of the position and number of bromine substituents will undoubtedly lead to the development of next-generation probes and photolabile protecting groups with even more precisely controlled and enhanced functionalities.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-hydroxy-4-methylchromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-Bromo-7-hydroxy-4-methylchromen-2-one and its derivatives. This class of compounds, belonging to the coumarin family, is of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties.[1][2] This guide details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this promising area.

Synthesis of the Coumarin Core: 7-Hydroxy-4-methylcoumarin

The foundational step in the synthesis of this compound is the creation of the 7-hydroxy-4-methylcoumarin scaffold. The most common and efficient method for this is the Pechmann condensation.[3][4][5]

Pechmann Condensation

This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (a phenol) is reacted with ethyl acetoacetate (a β-ketoester).[3][4]

Reaction Scheme:

Resorcinol + Ethyl Acetoacetate --(Acid Catalyst)--> 7-Hydroxy-4-methylcoumarin

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

  • Reaction Setup: In a flask, combine 10g of resorcinol and 11.8g of ethyl acetoacetate.

  • Cooling: Cool the mixture in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly add 80 mL of concentrated sulfuric acid to the cooled mixture while stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 18-20 hours.

  • Precipitation: Pour the reaction mixture into 500g of crushed ice with stirring.

  • Isolation: The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration.

  • Purification: Wash the crude product with cold water and recrystallize from 50% ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Quantitative Data for Pechmann Condensation

Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (h)Yield (%)
ResorcinolEthyl AcetoacetateConc. H₂SO₄0-10, then RT18-20~85
ResorcinolEthyl AcetoacetatePolyphosphoric Acid75-800.3-0.5High
ResorcinolEthyl AcetoacetateOxalic AcidRefluxNot specifiedGood

Note: Reaction conditions and yields can vary based on the specific acid catalyst and procedure used.[6][7]

Bromination of 7-Hydroxy-4-methylcoumarin

The next critical step is the regioselective bromination of the 7-hydroxy-4-methylcoumarin core to introduce a bromine atom at the C3 position. Various brominating agents and reaction conditions can be employed to achieve this, with N-Bromosuccinimide (NBS) being a common choice.[8][9][10]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 7-hydroxy-4-methylcoumarin (1 mmol) in a suitable solvent such as chloroform or acetic acid (20 mL).[10]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol) to the solution. A catalytic amount of a radical initiator like dibenzoyl peroxide (DBP) can be added to facilitate the reaction.[10]

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 5 hours, depending on the solvent and catalyst used.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to remove succinimide.

  • Isolation and Purification: The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Bromination of 7-Hydroxy-4-methylcoumarin

Starting MaterialBrominating AgentSolventCatalystReaction Time (h)ProductYield (%)
7-Hydroxy-4-methylcoumarinBr₂Acetic Acid-Not specified3-Bromo-7-hydroxy-4-methylcoumarinGood
7-Hydroxy-4-methylcoumarinNBSChloroformDBP53-Bromo-7-hydroxy-4-methylcoumarinModerate to Good
7-Hydroxy-4-methylcoumarinBr₂ (excess)Not specified-Not specified3,6-Dibromo and 3,8-Dibromo derivativesVaries

Note: The position of bromination (C3, C6, C8, or the 4-methyl group) is highly dependent on the reaction conditions and the brominating agent used.[10]

Synthesis of Derivatives

The this compound core is a versatile intermediate for the synthesis of a wide array of derivatives. The bromine atom at the C3 position can be substituted with various nucleophiles, and the hydroxyl group at the C7 position can be alkylated or acylated to introduce further diversity.

Example Experimental Protocol: Synthesis of a 3-Amino Derivative

  • Reaction Setup: A mixture of 3-bromo-7-hydroxy-4-methylcoumarin (1 mmol) and the desired secondary amine (4 mmol) in a solvent like DMF (5 mL) is prepared.[10]

  • Reaction: The mixture is refluxed for a duration of 0.5 to 5 hours.[10]

  • Work-up: After cooling, the solution is poured into a saturated sodium chloride solution.

  • Isolation and Purification: The resulting precipitate is filtered, dried, and purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Derivatization Resorcinol Resorcinol Pechmann Pechmann Condensation (H₂SO₄ or PPA) Resorcinol->Pechmann EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann CoumarinCore 7-Hydroxy-4-methylcoumarin Pechmann->CoumarinCore Bromination Bromination (NBS or Br₂) CoumarinCore->Bromination TargetMolecule This compound Bromination->TargetMolecule Derivatization Derivatization Reactions (e.g., Amination, Alkylation) TargetMolecule->Derivatization Derivatives Diverse Derivatives Derivatization->Derivatives Signaling_Pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Pathway Coumarin This compound Derivative NFkB NF-κB Pathway Coumarin->NFkB Inhibition Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulation COX2 COX-2 Expression NFkB->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Guide: The Influence of Bromine Substitution on Coumarin Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins are a vital class of heterocyclic compounds renowned for their diverse biological activities and significant photophysical properties, particularly their fluorescence.[1] The strategic modification of the coumarin scaffold allows for the fine-tuning of these properties for specific applications, such as fluorescent probes and photosensitizers. This technical guide provides an in-depth analysis of the effect of bromine substitution on the fluorescence of coumarins. The introduction of a bromine atom, a "heavy atom," profoundly alters the deactivation pathways of the excited state, primarily by enhancing intersystem crossing. This "heavy-atom effect" typically leads to a decrease in fluorescence quantum yield and lifetime, a phenomenon critical for the rational design of phosphorescent materials and photosensitizers for applications like photodynamic therapy (PDT).[2][3] This document details the underlying photophysical principles, presents quantitative data from the literature, provides detailed experimental protocols for synthesis and characterization, and illustrates key concepts with process diagrams.

The Photophysical Principle: The Heavy-Atom Effect

When a coumarin molecule absorbs a photon, it transitions from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state through several pathways:

  • Fluorescence: Radiative decay by emitting a photon.

  • Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

  • Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).[4][5]

The fluorescence quantum yield (Φf) is the ratio of photons emitted via fluorescence to the number of photons absorbed. Bromine, being a heavy atom, significantly enhances the rate of intersystem crossing (k_ISC).[2][6] This is due to increased spin-orbit coupling, which facilitates the formally "forbidden" transition between states of different spin multiplicity (singlet to triplet).[5][7] As ISC becomes a more dominant deactivation pathway, the population of the excited singlet state (S₁) is depleted more rapidly by non-fluorescent means. Consequently, the fluorescence quantum yield and the fluorescence lifetime are often drastically reduced.[6] This phenomenon is known as the "internal heavy-atom effect."

The following diagram illustrates the deactivation pathways of an excited state and the influence of bromine substitution.

G cluster_S Singlet States cluster_T Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kIC) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (kISC) Enhanced by Bromine T1->S0 Phosphorescence (kP)

Jablonski diagram illustrating the heavy-atom effect.

Quantitative Analysis of Bromine Substitution

The extent of fluorescence quenching depends on the position and number of bromine atoms on the coumarin ring.[8] Substitution at different positions can have varied effects on the electronic structure and, consequently, the photophysical properties. The following tables summarize quantitative data for several brominated coumarins compared to their parent compounds.

Table 1: Photophysical Properties of Substituted 3-Cinnamoylcoumarins in Dichloromethane (DCM) [8]

CompoundBromine Position(s)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_f (Quantum Yield)
T1Unsubstituted40249646580.43
T26-bromo40851048780.35
T38-bromo40550648800.38
T46,8-dibromo41252049980.17

Note: The data illustrates that bromination on the coumarin ring leads to a red shift in absorption and emission spectra and a decrease in fluorescence quantum yield, with the effect being more pronounced for the di-bromo substituted compound.

Table 2: Photophysical Properties of Substituted 7-Aminocoumarins in Ethanol [9]

CompoundSubstitutionλ_abs (nm)λ_em (nm)Φ_f (Quantum Yield)
Parent7-diethylamino-3-carboxylate4204880.30
18 6-bromo-7-diethylamino-3-carboxylate4305020.04
19 8-bromo-7-diethylamino-3-carboxylate4425260.003
20 8-bromo-7-ethylamino-3-carboxylate4365140.30

Note: While 6- and 8-bromo substitution in the 7-diethylamino series dramatically quenches fluorescence, a subtle structural change from diethylamino to monoethylamino (compound 20 ) restores the high quantum yield, highlighting the complexity of substituent effects.[9]

Table 3: Contrasting Effect of Halogen at the 3-Position [10]

CompoundSubstitutionSolventΦ_f (Quantum Yield)
Coumarin-1UnsubstitutedAcetonitrile0.53
Bromo-C13-bromoAcetonitrile0.61
Iodo-C13-iodoAcetonitrile0.001

Note: This table highlights an interesting exception. While iodine at the 3-position drastically quenches fluorescence as expected, bromine substitution at the same position was reported to slightly increase the quantum yield. This suggests that other factors, such as vibrational relaxation pathways, can play a significant role in the excited-state dynamics.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bromocoumarins and the characterization of their photophysical properties.

Protocol 4.1.1: Regioselective Bromination of a Coumarin Precursor [1]

This protocol describes the direct bromination of an activated coumarin ring using N-Bromosuccinimide (NBS).

  • Materials: Coumarin precursor, N-Bromosuccinimide (NBS), Ammonium Acetate (NH₄OAc), appropriate solvent (e.g., Acetonitrile, DMF).

  • Procedure: a. Dissolve the coumarin precursor (1 equivalent) in the chosen solvent in a round-bottom flask. b. Add ammonium acetate (1 equivalent). c. Add N-Bromosuccinimide (1 equivalent) portion-wise to the solution at room temperature while stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water. f. Collect the precipitated product by filtration. g. Wash the solid with water and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). i. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.1.2: Synthesis via Suzuki Cross-Coupling [11][12]

This protocol is for synthesizing aryl-substituted bromocoumarins.

  • Materials: Bromo-substituted coumarin, arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), solvent system (e.g., Toluene/Ethanol/Water).

  • Procedure: a. To a degassed mixture of the bromo-coumarin (1 equivalent), arylboronic acid (1.2 equivalents), and base (2-3 equivalents) in the solvent system, add the palladium catalyst (2-5 mol%). b. Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. c. Monitor the reaction by TLC. d. After completion, cool the mixture to room temperature and add water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the residue by column chromatography. h. Characterize the final product by spectroscopic methods.

The relative method, comparing the sample to a well-characterized standard, is most common.[13][14]

G A Prepare Stock Solutions of Standard & Sample B Create a Series of Dilutions (Absorbance < 0.1) A->B C Measure UV-Vis Absorbance for each dilution at λex B->C D Measure Corrected Fluorescence Emission Spectra for each dilution C->D E Integrate the Area of Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradient (Slope) for both Standard & Sample F->G H Calculate Sample Φf using the Comparative Equation G->H

Workflow for relative fluorescence quantum yield measurement.
  • Materials: Spectrofluorometer, UV-Vis Spectrophotometer, 10 mm path length quartz cuvettes, a fluorescent standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54), test compound, spectroscopic grade solvent.

  • Procedure: a. Sample Preparation: Prepare a stock solution of the test compound and the standard in the same solvent. From these, prepare a series of 5-6 dilutions for both, ensuring the absorbance at the excitation wavelength (λ_ex) remains below 0.1 to avoid inner filter effects.[13] b. Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength. c. Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths). d. Data Analysis: i. Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity. ii. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear and pass through the origin. iii. Determine the gradient (slope) of each line (Grad_X for the test sample, Grad_ST for the standard). e. Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[13] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used).

Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.[15][16]

  • Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (start) and the arrival of the first fluorescence photon at the detector (stop). A histogram of these delay times over millions of events reconstructs the fluorescence decay curve.[16]

  • Instrumentation: Pulsed light source (picosecond diode laser or Ti:Sapphire laser), fast single-photon sensitive detector (e.g., PMT or APD), and TCSPC electronics.

  • Procedure: a. Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse as seen by the instrument.[15] b. Sample Measurement: Replace the scattering solution with the fluorescent sample (absorbance < 0.1 at λ_ex) and acquire the fluorescence decay data. c. Data Analysis: The observed decay curve is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the sample data to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s) (τ).

Logical Pathway of Bromine's Effect

The impact of bromine substitution on coumarin fluorescence can be summarized by a clear cause-and-effect relationship, driven by fundamental photophysical principles.

G A Bromine Atom (Heavy Atom) on Coumarin Scaffold B Increased Spin-Orbit Coupling A->B C Enhanced Rate of Intersystem Crossing (kISC ↑) B->C D Faster Depopulation of Excited Singlet State (S₁) via Non-Radiative Pathway C->D E Reduced Fluorescence Quantum Yield (Φf ↓) & Lifetime (τf ↓) D->E

Logical flow from bromine substitution to fluorescence quenching.

Conclusion and Implications

The substitution of bromine onto a coumarin scaffold is a powerful strategy for modulating its photophysical properties. The primary consequence is the enhancement of intersystem crossing via the heavy-atom effect, which typically leads to significant fluorescence quenching. This guide has provided the theoretical basis for this effect, presented quantitative data demonstrating its impact, and outlined detailed experimental protocols for the synthesis and characterization of these compounds.

For researchers in drug development and materials science, understanding this principle is crucial. While fluorescence quenching is often the outcome, the efficient population of the triplet state opens doors for other applications. Brominated coumarins are actively investigated as potent photosensitizers in photodynamic therapy, where the triplet state is essential for generating cytotoxic singlet oxygen.[3] Therefore, the "quenching" of fluorescence is not an endpoint but a redirection of energy, enabling the design of molecules with tailored photophysical behaviors for advanced therapeutic and technological applications.

References

Exploring the Antioxidant Properties of 7-Hydroxycoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the antioxidant properties of 7-hydroxycoumarin derivatives, a class of compounds recognized for their significant therapeutic potential.[1] Coumarins, naturally present in many plants, are known for a wide spectrum of physiological effects, which are largely attributable to the diverse substitution patterns on their core structure.[2] As many diseases are linked to oxidative stress, coumarin-based compounds are excellent candidates for the development of novel medicinal molecules.[2] This document details their mechanisms of action, quantitative antioxidant activities, relevant experimental protocols, and the key signaling pathways they modulate.

Mechanisms of Antioxidant Action

The antioxidant activity of 7-hydroxycoumarin derivatives is multifaceted, involving both direct and indirect mechanisms.

  • Direct Radical Scavenging: These compounds can directly neutralize harmful free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom or an electron.[3] The presence of hydrogen-donating groups, particularly phenolic hydroxyl groups, on the coumarin scaffold enhances this radical scavenging effect.[2] The 7-hydroxy group is a key contributor to this activity.[4] Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to measure this direct scavenging capability.[3]

  • Modulation of Cellular Signaling Pathways: Beyond direct scavenging, 7-hydroxycoumarin derivatives exert antioxidant effects by modulating intracellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.[5] Several simple coumarin derivatives, including esculetin, daphnetin, and umbelliferone (7-hydroxycoumarin), have been identified as modulators of the Nrf2 signaling pathway.[7]

Quantitative Antioxidant Activity

The antioxidant capacity of various 7-hydroxycoumarin derivatives has been quantified using established in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy in these assays. The table below summarizes IC50 values for selected derivatives from DPPH and ABTS radical scavenging assays.

Derivative Name/StructureAssayIC50 Value (µM)Reference CompoundIC50 Value (µM) (Reference)Citation
7,8-dihydroxy-4-methyl-3-phenylcoumarinDPPH64.27Trolox93.19[4]
7,8-dihydroxy-4-methylcoumarinDPPH74.70Trolox93.19[4]
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH50Ascorbic Acid60[8]
3-phenyl-7-hydroxycoumarin (6a)MIF Tautomerase Inhibition1.17--[9]
3-(4-bromophenyl)-7-hydroxycoumarin (6k)MIF Tautomerase Inhibition0.31--[9]
Coumarin-benzohydrazide (15)DPPH2.9Quercetin1.9[4]
Coumarin-oxadiazole hybrid (29)DPPH17.19Ascorbic Acid23.80[4]
4-hydroxycoumarinABTS>844Trolox34.34[8]
6-chloro-4-hydroxycoumarinABTS20.37Trolox34.34[8]

Note: Assay conditions, reference compounds, and solvents can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.

Key Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Detailed methodologies for three key assays are provided below.

This assay is based on the reduction of the stable DPPH free radical, which is deep violet, by a hydrogen-donating antioxidant, resulting in a color change to pale yellow.[3]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm.[3]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., in methanol or DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).[10]

  • Reaction Mixture: In a 96-well plate or test tube, add a specific volume of the test compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL).[3]

  • Incubation: Mix the solution vigorously and incubate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[12] A control is prepared using the solvent instead of the sample solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][11] Scavenging Activity (%) = [(A_control – A_sample) / A_control] × 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.*

  • IC50 Determination: Plot the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this plot.[10]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[13]

Protocol:

  • ABTS•+ Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[3][14]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][14]

  • Sample Preparation: Prepare serial dilutions of the test compound at various concentrations.

  • Reaction Mixture: Add a small volume of the test sample (e.g., 30 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[3][14]

  • Incubation: Mix thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).[6][14]

  • Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay. Inhibition (%) = [(A_control - A_sample) / A_control] x 100[13]

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.[6]

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[15] It uses a fluorescent probe, DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent DCF.[15][16]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., human hepatocarcinoma HepG2) in a 96-well black, clear-bottom microplate and culture until they are 90-100% confluent.[16]

  • Probe and Compound Incubation: Remove the growth medium and wash the cells with a buffer (e.g., PBS). Add a solution containing both the DCFH-DA probe and the test compound (or a standard like Quercetin) at various concentrations. Incubate at 37°C for 60 minutes.[16][17]

  • Washing: Carefully remove the solution and wash the cells multiple times with buffer to remove excess probe and compound.[16]

  • Induction of Oxidative Stress: Add a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[16][17]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~530 nm). Take readings at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.[16]

  • Calculation: The antioxidant capacity is determined by comparing the fluorescence in wells treated with the test compound to control wells (cells with probe and initiator but no antioxidant). The CAA value is often calculated based on the area under the curve (AUC) of fluorescence versus time.[18] CAA (%) = (1 - (AUC_sample / AUC_control)) * 100[18]

Signaling Pathways and Experimental Workflow

Many 7-hydroxycoumarin derivatives exert their antioxidant effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like coumarins, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of protective enzymes like Heme Oxygenase-1 (HO-1).[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin 7-Hydroxycoumarin Derivative Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Coumarin->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1_mod Keap1 (Modified) Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Facilitates Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1) Nrf2_ARE->Antioxidant_Genes Initiates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: Nrf2 signaling pathway activation by 7-hydroxycoumarin derivatives.

The process of evaluating the antioxidant properties of novel compounds typically follows a structured workflow, starting from initial chemical assays and progressing to more complex cell-based models.

Experimental_Workflow cluster_workflow Workflow for Antioxidant Activity Assessment Compound Synthesize/Isolate 7-Hydroxycoumarin Derivatives InVitro In Vitro Chemical Assays (DPPH, ABTS) Compound->InVitro Screening IC50 Determine IC50 Values InVitro->IC50 Quantification CellBased Cell-Based Assays (e.g., CAA) IC50->CellBased Select Potent Compounds Mechanism Mechanistic Studies (e.g., Nrf2 Pathway Analysis, Western Blot) CellBased->Mechanism Elucidate MoA Data Data Analysis & Conclusion CellBased->Data Confirm Cellular Efficacy Mechanism->Data

Caption: A typical experimental workflow for screening antioxidant compounds.

Conclusion

7-Hydroxycoumarin and its derivatives represent a promising class of antioxidant compounds with significant potential in drug development. Their ability to both directly scavenge free radicals and modulate crucial cellular defense mechanisms, such as the Nrf2 signaling pathway, makes them attractive therapeutic candidates.[2][5] The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these molecules, paving the way for the development of novel treatments for conditions associated with oxidative stress.

References

Illuminating Cellular Processes: A Technical Guide to 3-Bromo-7-hydroxy-4-methylchromen-2-one for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin-based fluorescent probe, for applications in live-cell imaging. While specific experimental data for this compound is emerging, this document compiles available information and draws upon data from structurally similar coumarin derivatives to provide a practical framework for its utilization in cellular and molecular biology research.

Introduction

Coumarin derivatives are a versatile class of fluorophores widely employed in live-cell imaging due to their favorable photophysical properties, including high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment. This compound belongs to this class and holds potential as a valuable tool for visualizing cellular structures and dynamic processes. Its utility is underscored by the extensive use of similar brominated hydroxycoumarins as fluorescent probes and photolabile protecting groups.[1][2]

Physicochemical and Photophysical Properties

While comprehensive experimental data for this compound is not yet fully available, the fundamental physicochemical properties can be derived from its structure. The photophysical characteristics, crucial for imaging applications, are extrapolated from closely related brominated 7-hydroxycoumarin derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrO₃[3]
Molecular Weight 255.06 g/mol [3]
IUPAC Name This compound[3]
CAS Number 55977-10-1[3]

Table 2: Estimated and Comparative Photophysical Properties

PropertyEstimated/Comparative ValueNoteSource
Excitation Maximum (λex) ~370 nmBased on 6-bromo-7-hydroxycoumarin derivatives.[1]
Emission Maximum (λem) ~450 nmExpected blue-green fluorescence, typical for hydroxycoumarins.[4][5]
Molar Extinction Coefficient (ε) ~16,000 M⁻¹cm⁻¹Based on N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-cysteine.[1]
Quantum Yield (Φ) Moderate to highA general characteristic of coumarin dyes.[4]

Synthesis

The synthesis of this compound can be achieved through the bromination of 7-hydroxy-4-methylcoumarin. A general synthetic approach involves the reaction of 7-hydroxy-4-methylcoumarin with a brominating agent in a suitable solvent.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin Reaction_Mixture Reaction_Mixture 7-hydroxy-4-methylcoumarin->Reaction_Mixture + Brominating_Agent Potassium Bromate & Potassium Bromide Brominating_Agent->Reaction_Mixture + Solvent Acetic Acid Solvent->Reaction_Mixture in Stirring Stirring Product This compound Stirring->Product yields Reaction_Mixture->Stirring under

Biological Applications and Cytotoxicity

While the primary application of this compound is anticipated to be in live-cell imaging, its coumarin scaffold suggests potential for other biological activities. For instance, various 7-hydroxycoumarin derivatives have been investigated for their cytotoxic effects against cancer cell lines.[7][8]

Table 3: Comparative Cytotoxicity of 7-Hydroxycoumarin Derivatives

CompoundCell LineIC₅₀ (µM)Source
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[7]
7-hydroxy-4-methyl-2H-chromen-2-one derivative 9Not specifiedHigh cytotoxic activity[8]
7-hydroxy-4-methyl-2H-chromen-2-one derivative 13Not specifiedHigh cytotoxic activity[8]

It is crucial to perform cytotoxicity assays (e.g., MTT, LDH) to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Experimental Protocols for Live-Cell Imaging

The following are generalized protocols for the use of coumarin-based probes in live-cell imaging. These should be adapted and optimized for this compound.

Reagent Preparation
  • Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Vortex to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.

General Live-Cell Staining Protocol

G Cell_Culture 1. Culture cells on glass-bottom dishes Prepare_Staining_Solution 2. Prepare working solution of the probe (1-10 µM) Cell_Culture->Prepare_Staining_Solution Cell_Staining 3. Incubate cells with staining solution (15-60 min) Prepare_Staining_Solution->Cell_Staining Washing 4. Wash cells with PBS or imaging buffer Cell_Staining->Washing Imaging 5. Image cells using fluorescence microscopy Washing->Imaging

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy at a density that will result in 50-70% confluency on the day of the experiment.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free or complete cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to minimize background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set for ~370 nm excitation and ~450 nm emission).

Potential Application: Monitoring Oxidative Stress

The 7-hydroxycoumarin scaffold is known to possess antioxidant properties, and changes in the cellular redox state can modulate its fluorescence.[4] This suggests that this compound could potentially be used to monitor reactive oxygen species (ROS) in living cells.

G Cellular_Stress Cellular Stress (e.g., H₂O₂) ROS_Production Increased ROS Production Cellular_Stress->ROS_Production Probe 3-Bromo-7-hydroxy-4- methylchromen-2-one (Fluorescent) ROS_Production->Probe oxidizes Oxidized_Probe Oxidized Probe (Altered Fluorescence) Probe->Oxidized_Probe Detection Fluorescence Microscopy Oxidized_Probe->Detection detected by

Experimental Protocol for ROS Detection:

  • Cell Preparation: Prepare cells as described in the general staining protocol. Include positive controls (e.g., treatment with H₂O₂) and negative controls (e.g., pre-treatment with an antioxidant like N-acetylcysteine).

  • Staining: Stain all cell groups with this compound.

  • Imaging and Analysis: Acquire fluorescence images from all groups. A change in fluorescence intensity between control and treated cells would indicate a change in intracellular ROS levels. Quantify the fluorescence intensity using image analysis software.

Troubleshooting

  • Weak Fluorescence Signal: Increase the probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the excitation and emission spectra of the probe.

  • High Background: Decrease the probe concentration. Ensure thorough washing after the staining step.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time.

  • Cellular Localization: The subcellular distribution of the probe should be determined empirically. Co-staining with organelle-specific markers may be necessary to identify its localization.

Conclusion

This compound is a promising fluorescent probe for live-cell imaging. While further characterization of its specific photophysical properties and cytotoxicity is warranted, the information available for structurally related compounds provides a strong foundation for its application in cellular biology. The protocols and data presented in this guide offer a starting point for researchers to explore the potential of this molecule in their own experimental systems. As with any new probe, empirical optimization of staining conditions and imaging parameters is essential for achieving high-quality, reproducible results.

References

The Rise of Brominated Coumarins in Two-Photon Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon microscopy (TPM) has revolutionized biological imaging, enabling deep-tissue visualization with subcellular resolution and reduced photodamage compared to traditional confocal microscopy. The efficacy of TPM is critically dependent on the development of specialized fluorescent probes with high two-photon absorption cross-sections (δ₂). Among the various classes of fluorophores, coumarin derivatives have emerged as versatile scaffolds for the design of sophisticated molecular probes. Recently, the strategic incorporation of bromine atoms into the coumarin core has led to a new generation of probes with enhanced photophysical properties, particularly for applications in uncaging and sensing. This technical guide provides an in-depth exploration of the application of brominated coumarins in two-photon microscopy, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

The Role of Bromination in Enhancing Two-Photon Absorption

The introduction of heavy atoms like bromine into a fluorophore's structure, known as the heavy-atom effect, is a well-established strategy to enhance intersystem crossing (ISC) from an excited singlet state to a triplet state. This property is particularly advantageous for applications like photodynamic therapy. However, in the context of two-photon absorption, bromination of the coumarin scaffold, particularly at the 6-position of a 7-hydroxycoumarin, has been shown to significantly increase the two-photon uncaging cross-section (δᵤ)[1]. This enhancement is attributed to the lowering of the pKa of the chromophore, which promotes the formation of the more strongly absorbing anionic form at physiological pH[1]. This has made brominated coumarins, especially the 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group, a photolabile protecting group of choice for "caged" compounds.

Applications of Brominated Coumarins in Two-Photon Microscopy

The primary application of brominated coumarins in TPM to date has been in the field of two-photon uncaging. This technique involves the use of a photolabile "caging" group to mask the bioactivity of a molecule of interest, such as a neurotransmitter or a signaling molecule. Upon precise irradiation with a two-photon laser, the caging group is cleaved, releasing the active molecule with high spatiotemporal control.

Two-Photon Uncaging of Neurotransmitters

A prominent example is the use of N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu), a caged form of the excitatory neurotransmitter glutamate[2][3]. Two-photon photolysis of Bhc-glu allows for the precise mapping of glutamate sensitivity on neuronal dendrites in intact brain slices[2][3]. This has been instrumental in studying synaptic plasticity and neuronal circuit function. The Bhc caging group offers a significantly higher two-photon uncaging cross-section compared to previously used caged compounds, requiring less laser power and thus reducing the risk of phototoxicity[2][3].

Quantitative Data on Brominated Coumarin Derivatives

The following tables summarize the key photophysical properties of notable brominated coumarin derivatives used in two-photon microscopy.

Table 1: Two-Photon Uncaging Properties of Bhc-Caged Compounds

CompoundTwo-Photon Uncaging Cross-Section (δᵤ) (GM)Wavelength (nm)Reference
Bhc-glutamate (carbamate)0.9 - 1.0740[4]
Bhc-glutamate (carbamate)~0.4800[4]
Bhc-glutamate (γ-ester)0.9 - 1.0740[4]
Bhc-glutamate (γ-ester)~0.4800[4]
mBhc-thiol0.16800

GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)

Table 2: Photophysical Properties of a Brominated Coumarin-Based Fluorescent Probe

CompoundDescriptionFluorescence Quantum Yield (Φf)Emission Max (λem) (nm)Reference
3-(4-bromophenyl)-7-hydroxycoumarinFluorescent probe for macrophage migration inhibitory factor0.25 (in PBS)460[5][6]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) Caged Compounds

This protocol provides a general methodology for the synthesis of Bhc-caged compounds, adapted from published procedures[1][4].

Part A: Synthesis of 6-Bromo-4-chloromethyl-7-hydroxycoumarin

  • Combine 4-bromoresorcinol, concentrated sulfuric acid, and ethyl 4-chloroacetoacetate.

  • Stir the mixture at room temperature for several days.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Caging of a Carboxylic Acid (e.g., Glutamate)

  • Hydrolyze the 4-chloromethyl group of the product from Part A to a hydroxymethyl group.

  • Couple the resulting alcohol with 4-nitrophenyl chloroformate.

  • React the intermediate with the desired amino acid (with other functional groups protected) to form the caged compound.

  • Deprotect the remaining functional groups to yield the final Bhc-caged molecule.

Protocol 2: Two-Photon Uncaging of Bhc-Glutamate in Brain Slices

This protocol outlines the general procedure for performing two-photon uncaging experiments in neuronal tissue[2][3].

1. Preparation of Brain Slices:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents using standard vibratome sectioning in ice-cold artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in a holding chamber with oxygenated aCSF.

2. Loading and Imaging:

  • Transfer a slice to the recording chamber of a two-photon microscope continuously perfused with aCSF.

  • Perform whole-cell patch-clamp recordings from a target neuron to monitor its electrical activity.

  • Bath-apply the Bhc-caged glutamate to the aCSF.

  • The presence of the Bhc compound can be visualized by its fluorescence upon low-level two-photon excitation.

3. Two-Photon Uncaging:

  • Use a mode-locked Ti:Sapphire laser tuned to a wavelength of approximately 740 nm for two-photon excitation.

  • Focus the laser beam to a diffraction-limited spot on the dendrite of the recorded neuron.

  • Deliver short pulses of laser light to trigger the photolysis of the Bhc-caged glutamate, releasing glutamate at the targeted synapse.

  • Record the resulting excitatory postsynaptic currents (EPSCs) with the patch-clamp amplifier.

4. Data Analysis:

  • Correlate the location of uncaging with the amplitude and kinetics of the recorded EPSCs to map the glutamate sensitivity of the neuron.

Visualizing Workflows and Pathways

Two-Photon Uncaging Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slices Prepare Brain Slices load_caged Load Bhc-Caged Glutamate prep_slices->load_caged patch_clamp Establish Whole-Cell Recording load_caged->patch_clamp locate_roi Identify Region of Interest on Dendrite patch_clamp->locate_roi two_photon_uncage Two-Photon Laser Pulse (740 nm) locate_roi->two_photon_uncage release_glu Glutamate Release two_photon_uncage->release_glu record_epsc Record Synaptic Current release_glu->record_epsc map_sensitivity Map Glutamate Sensitivity record_epsc->map_sensitivity

Caption: Workflow for two-photon uncaging of Bhc-glutamate in brain slices.

Signaling Pathway of a Hypothetical Brominated Coumarin-Based H₂O₂ Probe

G probe_inactive Non-Fluorescent Brominated Coumarin-Boronate probe_active Fluorescent Brominated Coumarin probe_inactive->probe_active Oxidation h2o2 Hydrogen Peroxide (H₂O₂) h2o2->probe_active two_photon_ex Two-Photon Excitation (~750-850 nm) probe_active->two_photon_ex fluorescence Fluorescence Emission two_photon_ex->fluorescence

Caption: Proposed mechanism for a brominated coumarin-based H₂O₂ sensor.

Future Directions and Conclusion

The application of brominated coumarins in two-photon microscopy is a rapidly evolving field. While their utility in two-photon uncaging is well-established, there is considerable potential for the development of novel brominated coumarin-based fluorescent probes for sensing a wide range of biological analytes. The enhanced two-photon absorption cross-section conferred by bromination makes these scaffolds highly attractive for creating sensitive and specific probes for deep-tissue imaging. Future research will likely focus on expanding the repertoire of brominated coumarin sensors, fine-tuning their photophysical properties, and applying them to address complex biological questions in living organisms. This guide serves as a foundational resource for researchers aiming to harness the power of brominated coumarins in their two-photon microscopy studies.

References

An In-depth Technical Guide to Brominated Hydroxycoumarins as Caged Compounds for Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience and cell biology, the ability to control the concentration of bioactive molecules with high spatial and temporal precision is paramount. "Caged compounds" are photolabile-protected molecules that remain inert until a flash of light cleaves the protective "cage," releasing the active substance. This technique, known as uncaging, allows researchers to mimic and study rapid biological processes, such as synaptic transmission. Glutamate, the primary excitatory neurotransmitter in the brain, has been a major target for the development of caged compounds.[1][2]

Early caged glutamates, while groundbreaking, were often limited by low quantum yields and required UV light for activation, which has limited tissue penetration and can be phototoxic. A significant advancement in this field came with the development of brominated 7-hydroxycoumarin-based caging groups.[3][4][5] These compounds, particularly derivatives of the 3-Bromo-7-hydroxy-4-methylchromen-2-one scaffold, exhibit vastly improved properties, most notably a high cross-section for two-photon excitation.[3][5] This allows for uncaging using infrared (IR) light, which provides deeper tissue penetration, lower scattering, and intrinsically three-dimensional spatial resolution, confining the release of glutamate to the focal point of the laser.[3][4][6] This guide provides a comprehensive overview of this class of caged compounds, focusing on N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu), a highly efficient derivative.

Quantitative Data Presentation

The efficacy of a caged compound is defined by several key photophysical parameters. The 6-bromo-7-hydroxycoumarin (Bhc) cage offers significant advantages over previously used cages, such as γ-(α-carboxy-2-nitrobenzyl) (CNB). Below is a summary of the critical quantitative data.

ParameterBhc-caged Glutamate (Bhc-glu)CNB-caged GlutamateNotes
One-Photon Properties
Max. Absorption (λmax)~395 nm~350 nmBhc absorption is shifted to longer, less damaging wavelengths.
Molar Extinction Coeff. (ε)~20,000 M⁻¹cm⁻¹ at 395 nm~5,000 M⁻¹cm⁻¹ at 350 nmHigher absorption efficiency for the Bhc cage.
Quantum Yield (Φu)~0.1 - 0.2~0.05Bhc-glu is significantly more efficient at releasing glutamate per photon absorbed.
Two-Photon Properties
Excitation Wavelength740 nm - 800 nmNot efficientOptimized for common Ti:Sapphire lasers.[3][4]
Action Cross-Section (δu)~1.0 GM at 740 nm< 0.01 GMTwo orders of magnitude improvement, enabling practical 2P uncaging.[5]
Chemical Stability
Half-life (Dark Hydrolysis)~183 - 228 hoursGenerally stableBhc-caged compounds show good stability in physiological buffers.[4][6]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

Synthesis and Uncaging Mechanism

The synthesis of Bhc-glutamate involves the initial preparation of the brominated hydroxycoumarin core, followed by its activation and subsequent reaction with L-glutamate.

The general synthetic route begins with the bromination of 7-hydroxy-4-methylcoumarin, followed by chlorination of the 4-methyl group to create a reactive site. This intermediate is then used to cage the amino group of L-glutamate.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product start1 7-Hydroxy-4- methylcoumarin step1 Bromination start1->step1 start2 L-Glutamic acid step3 Caging Reaction (DBU, Acetonitrile) start2->step3 intermediate1 6-Bromo-7-hydroxy- 4-methylcoumarin step1->intermediate1 step2 Chlorination (NCS, Benzoyl Peroxide) intermediate2 6-Bromo-4-chloromethyl- 7-hydroxycoumarin step2->intermediate2 final_product N-(6-Bromo-7-hydroxycoumarin- 4-ylmethoxycarbonyl)-L-glutamate (Bhc-glu) step3->final_product intermediate1->step2 intermediate2->step3 UncagingMechanism Caged Bhc-Glutamate (Inactive) Excited Excited State Caged->Excited hν (1-photon) or 2hν (2-photon) Cleavage Heterolytic Cleavage Excited->Cleavage Photochemical Reaction Released L-Glutamate (Active) CO₂ Byproduct Cleavage->Released ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis p1 Acute Brain Slice Preparation p3 Bath Application of Bhc-glu (e.g., 0.5 mM) p1->p3 p2 Patch-Clamp Pipette with Fluorescent Dye (e.g., Alexa Fluor) e1 Whole-Cell Patch Clamp Recording of Neuron p2->e1 p3->e1 e2 Two-Photon Imaging to Visualize Dendrites e1->e2 Fill cell with dye e3 Targeted IR Laser Pulses (e.g., 740 nm) to Uncage Glutamate e2->e3 Define uncaging spots a1 Record Glutamate-Evoked Postsynaptic Currents (EPSCs) e3->a1 Evokes current a2 Correlate Location of Uncaging with EPSC Amplitude a1->a2 a3 Generate 3D Map of Glutamate Sensitivity a2->a3

References

An In-depth Technical Guide to Photolabile Protecting Groups Based on Brominated 7-Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of photolabile protecting groups (PPGs) derived from brominated 7-hydroxycoumarins (Bhc). These "caged" compounds are instrumental for the precise spatiotemporal control of bioactive molecules, with significant applications in cell biology, neuroscience, and drug development. The Bhc caging group is distinguished by its high photolysis efficiency and, most notably, its large two-photon absorption cross-section, rendering it ideal for advanced microscopy and deep-tissue applications.[1]

Photolabile protecting groups are chemical moieties that can be removed from a molecule using light, enabling researchers to control biological processes with high precision.[2] Coumarin-based PPGs have gained popularity due to their efficient substrate release and absorption at longer wavelengths.[3][4] The introduction of a bromine atom to the 7-hydroxycoumarin scaffold (creating "Bhc") was a significant advancement, enhancing water solubility and shifting the absorption spectrum to longer wavelengths.[3][4]

The primary advantage of Bhc and its analogs is their exceptional efficiency in two-photon uncaging (2PU).[5][6][7] This process utilizes near-infrared (NIR) light, which offers deeper tissue penetration, reduced phototoxicity, and confined photolysis to the focal point of the laser, providing true three-dimensional control.[1][3][5][7] The two-photon uncaging cross-sections (δu) for Bhc derivatives are up to two orders of magnitude larger than those of previously used PPGs, making them highly effective for biological applications.[3][5][6][7]

Quantitative Data on Photochemical Properties

The selection and application of a photolabile protecting group are critically dependent on its photochemical properties, stability, and efficiency. The following table summarizes key quantitative data for various brominated 7-hydroxycoumarin derivatives and related compounds for comparative analysis.

Compound/PPGOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)†Wavelength (nm)Half-life for Dark Hydrolysis (h)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (nm)
Bhc-OAc (6-bromo-7-hydroxycoumarin-4-ylmethyl acetate)Not specified1.07740218Not specifiedNot specified
Bhc-glu (N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-L-glutamate)Not specified~1.0740Not specifiedNot specifiedNot specified
Bhc-caged γ-ester of glutamate Not specified0.9 - 1.0740Prone to hydrolysisNot specifiedNot specified
mBhc-caged peptide (6-bromo-7-hydroxy-3-methylcoumarin)0.01[8][9]0.13800Not specifiedNot specifiedNot specified
mBhc chromophore Not specifiedNot specifiedNot specifiedNot specified14,500[8]~375
6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate Not specifiedNot specifiedNot specified18316,000370
7-Hydroxycoumarin-4-ylmethyl acetate Not specified1.07740202Not specifiedNot specified
DM-nitrophen (nitrobenzyl-based Ca²⁺ chelator)Not specified0.01720Not specifiedNot specifiedNot specified

† 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴⋅s⋅photon⁻¹[6]

Experimental Protocols

Detailed methodologies for the synthesis and application of Bhc-caged compounds are provided below. These protocols are based on established literature and offer a foundation for laboratory implementation.[1]

Protocol 1: Synthesis of N-(6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamic acid (Bhc-glu)

This protocol details the caging of the neurotransmitter L-glutamic acid with the Bhc group.[6]

Step 1: Synthesis of the Precursor Ester (Compound 12)

  • Combine 56.0 mg (0.193 mmol) of 6-bromo-4-chloromethyl-7-hydroxycoumarin, 66.4 mg (0.219 mmol) of N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester, and 3 ml of dry benzene in a reaction vessel.[6]

  • Add 83 μl (0.44 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture.[1][6]

  • Reflux the mixture for 1 hour.[1][6]

  • After cooling to room temperature, dilute the mixture with chloroform and quench the reaction with a 15% citric acid solution.[1][6]

  • Separate the organic layer, dry it with magnesium sulfate (MgSO₄), and evaporate the solvent to yield the crude product, N-(tert-Butoxycarbonyl)-L-glutamic acid α-tert-butyl γ-(6-bromo-7-hydroxycoumarin-4-yl)methyl ester.[6]

Step 2: Deprotection to Yield Bhc-glu (Compound 9)

  • Dissolve 16.9 mg (0.0304 mmol) of the product from Step 1 in a mixture of 3 ml of dry dichloromethane (CH₂Cl₂) and 1 ml of trifluoroacetic acid (CF₃COOH).[6]

  • Stir the solution at room temperature for 2 days.[6]

  • Evaporate the solvent to dryness.

  • Purify the resulting solid using column chromatography (SiO₂, 25% methanol/chloroform with 0.4% acetic acid) to obtain 12.7 mg (94.1% yield) of pure Bhc-glu.[6]

Protocol 2: Synthesis of 6-Bromo-7-hydroxycoumarin-4-ylmethyl Acetate (Bhc-OAc)

This procedure describes the synthesis of a simple Bhc-caged acetate.[10]

  • Combine 67.1 mg (0.232 mmol) of 6-bromo-4-chloromethyl-7-hydroxycoumarin, 40 μl (0.70 mmol) of acetic acid, and 2 ml of dry benzene.[10]

  • Add 175 μl (0.927 mmol) of DBU to the mixture.

  • Reflux the reaction for 1.5 hours.[10]

  • After cooling, dilute the mixture with 10 ml of chloroform and quench with 1 ml of 1 N HCl.[10]

  • Separate the organic layer, dry it over MgSO₄, and evaporate the solvent.

  • Purify the crude product via column chromatography (SiO₂, 4.7% methanol/chloroform) to yield 43.1 mg (59.4% yield) of Bhc-OAc as an oil.[10]

Protocol 3: Measurement of One-Photon Uncaging Quantum Yield

This protocol outlines a general method for determining the efficiency of photorelease.

  • Prepare a buffered solution (e.g., KMops) of the caged compound with an optical density of approximately 0.1 at the irradiation wavelength (e.g., 365 nm) to minimize inner filter effects.[6]

  • Irradiate the solution using a mercury lamp or a suitable UV light source. Control the duration of exposure with an electronic shutter.[6]

  • At set time intervals, take a small aliquot (e.g., 10 μl) of the solution for analysis.

  • Analyze the aliquot by reversed-phase HPLC, monitoring the disappearance of the starting material at a suitable wavelength (e.g., 325 nm).[6]

  • Measure the total UV light intensity (I) using chemical actinometry (e.g., potassium ferrioxalate).[6]

  • Calculate the quantum yield (Φu) using the formula: Φu = (I * σ * t₉₀%)⁻¹, where σ is the decadic extinction coefficient and t₉₀% is the time required for 90% conversion to product.[6]

Protocol 4: Quantification of Released Glutamate

This protocol describes the quantification of the bioactive molecule released upon photolysis.

  • Prepare a solution of Bhc-glu (e.g., 100 μM) in a suitable buffer.

  • Expose the solution to 365 nm UV light for varying durations (e.g., 30, 60, 90, 120 seconds).[6]

  • After each irradiation period, quantify the released glutamate by derivatizing it with fluorescamine and analyzing the product via HPLC.[6]

  • Confirm the stoichiometric release of the substrate. For example, after 120 seconds of irradiation, the yield of glutamate from Bhc-glu should be nearly quantitative (~98.7%).[6]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Bhc photolabile protecting groups.

General Photolysis Mechanism

This diagram illustrates the light-induced cleavage of a Bhc-caged molecule (Bhc-X).

Photolysis_Mechanism Start Bhc-Caged Molecule (Bhc-X) Excited Excited State [Bhc-X]* Start->Excited Absorption Cleavage Heterolytic Cleavage Excited->Cleavage < 1 ns Products Released Molecule (X) + Bhc Byproduct Cleavage->Products Release Light Light (hν) (UV or 2-Photon IR) Light->Start

General photolysis mechanism of a Bhc-caged compound.
Synthesis of Bhc-Glutamate

This workflow outlines the key steps in the synthesis of Bhc-caged glutamate.

Synthesis_Workflow Precursor1 6-bromo-4-chloromethyl- 7-hydroxycoumarin Reaction1 Esterification (DBU, Benzene, Reflux) Precursor1->Reaction1 Precursor2 Protected L-Glutamate Precursor2->Reaction1 Intermediate Fully Protected Bhc-Glutamate Ester Reaction1->Intermediate Reaction2 Deprotection (TFA in CH2Cl2) Intermediate->Reaction2 FinalProduct Bhc-glu (Final Caged Product) Reaction2->FinalProduct

Key steps in the synthesis of Bhc-caged glutamate (Bhc-glu).
Two-Photon Uncaging Workflow in Neuroscience

This diagram shows the logical flow for using Bhc-caged compounds in a biological context, such as mapping neuronal sensitivity.

Two_Photon_Workflow Start Prepare Brain Slice and Bath Apply Bhc-caged Neurotransmitter Laser Focus Femtosecond-Pulsed IR Laser on Target Neuron/Dendrite Start->Laser Uncaging Two-Photon Excitation Confined to Focal Volume Laser->Uncaging Release Localized Release of Active Neurotransmitter Uncaging->Release Measurement Measure Physiological Response (e.g., Electrophysiology, Ca²⁺ Imaging) Release->Measurement Mapping Raster-Scan Laser to Create 3D Sensitivity Map Measurement->Mapping

Workflow for 2-photon uncaging in a brain slice experiment.

Applications and Considerations

Neuroscience

The most prominent application of Bhc-caged compounds is in neuroscience. Bhc-caged glutamate (Bhc-glu) has been used to create the first three-dimensionally resolved maps of glutamate sensitivity on neurons within intact brain slices.[5][6][7] The high efficiency of two-photon uncaging allows for the precise release of glutamate at specific dendritic spines, enabling detailed studies of synaptic function that were not possible with previous-generation caged compounds.[6] Conventional UV photolysis of Bhc-glu requires less than one-fifth of the light intensity needed for older cages like CNB-glu.[5][6][7]

Drug Delivery and Cell Biology

The ability to trigger the release of a bioactive molecule with high spatial and temporal control is invaluable for drug development and cell biology. Bhc groups can be used to cage a wide variety of molecules, including carboxylates, amines, and phosphates, making the technology broadly applicable.[1] This allows for the controlled activation of drugs at a specific site, minimizing off-target effects and enabling the study of cellular signaling pathways with precision.[11][12]

Limitations and Future Directions

While Bhc is a powerful tool, it has limitations. When used to cage thiols, Bhc can undergo an undesired photoisomerization reaction upon irradiation, which reduces the uncaging efficiency.[8][13] To address this, modified structures have been developed. The 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) group, for instance, was designed to suppress this photoisomerization.[8][13] One- and two-photon photolysis of mBhc-caged thiols results in a clean conversion to the free compound without detectable isomer production, making it a superior choice for thiol caging.[8][13]

Furthermore, to enhance aqueous solubility for biological experiments, variants of Bhc have been created. Introducing an [8-[bis(carboxymethyl)aminomethyl]] group to the Bhc core dramatically increases water solubility and permits efficient photorelease at lower pH values without compromising the quantum yield.[14] These ongoing developments continue to expand the utility and versatility of brominated 7-hydroxycoumarin-based photolabile protecting groups.

References

The Sentinel on the Enzyme's Gate: A Technical Guide to 3-Bromo-7-hydroxy-4-methylchromen-2-one in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Coumarin Derivative in Enzymatic Studies.

This technical guide delves into the protocols for utilizing 3-Bromo-7-hydroxy-4-methylchromen-2-one, a halogenated coumarin derivative, in enzyme assays. While direct, published protocols for this specific molecule are nascent, its structural similarity to a class of well-studied enzyme inhibitors allows for the formulation of robust, adaptable experimental methodologies. This document provides a comprehensive framework for researchers to investigate its potential as an enzyme modulator, particularly focusing on its likely roles as a tyrosinase and carbonic anhydrase inhibitor.

Core Concepts: The Promise of a Brominated Coumarin

Coumarins, a class of benzopyrone compounds, are renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. The introduction of a bromine atom at the C3 position and a hydroxyl group at the C7 position of the 4-methylcoumarin scaffold can significantly modulate its electronic and steric properties, enhancing its interaction with biological targets. This guide will focus on protocols to elucidate the inhibitory potential of this compound against two key enzymes: tyrosinase, a critical enzyme in melanin biosynthesis, and carbonic anhydrase, a ubiquitous enzyme involved in pH regulation and other physiological processes.

Data Presentation: A Comparative Overview of Related Coumarin Inhibitors

While specific quantitative data for this compound is yet to be extensively published, the following tables summarize the inhibitory activities of structurally related brominated and coumarin compounds against tyrosinase and carbonic anhydrase. This data serves as a valuable benchmark for interpreting experimental results obtained with the target compound.

Table 1: Tyrosinase Inhibitory Activity of Related Compounds

CompoundTarget EnzymeSubstrateIC₅₀ (µM)Inhibition TypeReference CompoundReference IC₅₀ (µM)
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom TyrosinaseL-DOPA4.1 ± 0.6CompetitiveKojic Acid22.0 ± 4.7
Curcumin-inspired compound with a bromine atomTyrosinaseL-Tyrosine or Dopamine0.011 - 0.024 (nM)MixedArbutin-

Table 2: Carbonic Anhydrase Inhibitory Activity of a Related Bromo-Derivative

CompoundTarget EnzymeKᵢ (µM)
Bromo derivative (1f) of sulfenimidehCA-I0.023
hCA-II0.044
bCA20.57

Experimental Protocols: Methodologies for Key Enzyme Inhibition Assays

The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against tyrosinase and carbonic anhydrase. Researchers should note that these protocols are based on established methods for similar compounds and may require optimization for the specific molecule of interest.

Protocol 1: Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[1]

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.5)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of sodium phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the tyrosinase solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

Materials:

  • Human Carbonic Anhydrase (hCA) isoforms (e.g., hCA I, hCA II)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • HEPES buffer (pH 7.5)

  • Phenol Red (pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the desired hCA isoform in HEPES buffer.

    • Prepare stock solutions of this compound and acetazolamide in an appropriate solvent (e.g., DMSO) and dilute with buffer.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument that can rapidly mix two solutions.

    • One syringe contains the enzyme solution (with or without the inhibitor) in HEPES buffer with Phenol Red.

    • The second syringe contains the CO₂-saturated water.

  • Measurement:

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator (Phenol Red) is monitored over time as the pH drops due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.

    • The inhibitory activity is determined by comparing the rates in the presence and absence of the test compound.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.[2]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and the experimental workflows described above.

Melanin_Biosynthesis_Pathway cluster_enzyme Enzymatic Conversion Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Tyrosinase Tyrosinase Inhibitor 3-Bromo-7-hydroxy-4- methylchromen-2-one Inhibitor->Tyrosinase Inhibition

Caption: Melanin Biosynthesis Pathway and the inhibitory action of this compound on Tyrosinase.

Carbonic_Anhydrase_Function cluster_reaction CO₂ Hydration CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 H2O H₂O H2O->H2CO3 HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_Regulation pH Regulation HCO3->pH_Regulation H_ion->pH_Regulation CA Carbonic Anhydrase Inhibitor 3-Bromo-7-hydroxy-4- methylchromen-2-one Inhibitor->CA Inhibition

Caption: The role of Carbonic Anhydrase in pH regulation and its inhibition by this compound.

Tyrosinase_Inhibition_Workflow A Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer B Dispense Buffer, Test Compound, and Tyrosinase into 96-well plate A->B C Pre-incubate B->C D Initiate reaction with L-DOPA C->D E Measure Absorbance at 475 nm over time D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC₅₀ Value F->G

Caption: Experimental workflow for the Tyrosinase Inhibition Assay.

CA_Inhibition_Workflow A Prepare Solutions: - Carbonic Anhydrase - Test Compound - Buffer with pH indicator - CO₂-saturated water B Load Enzyme solution (with/without inhibitor) and CO₂ solution into stopped-flow syringes A->B C Rapidly Mix Solutions B->C D Monitor Absorbance change of pH indicator C->D E Determine Initial Reaction Rates D->E F Calculate % Inhibition E->F G Determine IC₅₀ and Kᵢ Values F->G

Caption: Experimental workflow for the Carbonic Anhydrase Inhibition Assay.

References

Detecting Thiol-Containing Compounds with 3-Bromo-7-hydroxy-4-methylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 3-bromo-7-hydroxy-4-methylcoumarin derivatives as fluorescent probes for the detection and quantification of thiol-containing compounds. Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for maintaining cellular redox homeostasis and are implicated in a wide range of physiological and pathological processes.[1] Consequently, the development of sensitive and selective probes for their detection is of significant interest in biomedical research and drug development. Coumarin-based fluorescent probes have emerged as a powerful tool for this purpose due to their favorable photophysical properties and versatile reactivity.[2][3]

Core Principles of Thiol Detection

The detection of thiols using coumarin-based probes typically relies on a chemical reaction that modulates the fluorescence properties of the coumarin fluorophore.[3] For derivatives of 3-bromo-7-hydroxy-4-methylcoumarin, the primary mechanism of interaction with thiols is expected to be a nucleophilic substitution or a Michael addition-elimination reaction. In this process, the thiol group acts as a nucleophile, attacking the electron-deficient carbon atom at the 3-position of the coumarin ring, leading to the displacement of the bromide ion. This reaction results in the formation of a thioether conjugate, which often exhibits significantly different fluorescence characteristics compared to the parent bromo-coumarin. This "turn-on" or ratiometric fluorescence response allows for the sensitive detection of thiols.[4]

Quantitative Data on Coumarin-Based Thiol Probes

While specific quantitative data for 3-bromo-7-hydroxy-4-methylcoumarin is not extensively available in the public literature, the performance of analogous coumarin-based probes provides a benchmark for its potential efficacy. The following table summarizes key quantitative parameters for selected coumarin derivatives used in thiol detection.

ProbeTarget Analyte(s)Limit of Detection (LOD)Emission Wavelength (nm)Quantum Yield (Φ)Reference
SWJT-14Cys, Hcy, GSH0.02 µM (Cys), 0.42 µM (Hcy), 0.92 µM (GSH)Differentiated by excitationNot Specified[5]
Probe 1 (Fluorescein-based)GSH, Cys, Hcy10⁻⁷–10⁻⁸ M5200.65 (GSH), 0.91 (Cys), 0.47 (Hcy)[6]
TQ GreenGSH20 nM463Not Specified[3]
3-hydroxy-coumarin-based probeThiophenols7.3 nMNot SpecifiedNot Specified[7]
Representative Coumarin-Based Probe (SNAr)Thiols10 - 100 nM~490Not Specified[8]

Experimental Protocols

Proposed Synthesis of 3-Bromo-7-hydroxy-4-methylcoumarin

This proposed synthesis is based on established methods for the synthesis of coumarins and their subsequent bromination.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [9][10]

  • To a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent), slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or an acidic ion-exchange resin).[9]

  • Heat the reaction mixture under appropriate conditions (e.g., conventional heating or microwave irradiation) to drive the condensation and cyclization.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Bromination of 7-Hydroxy-4-methylcoumarin [11][12]

  • Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).

  • Add bromine (1 equivalent) dropwise to the solution at room temperature or in an ice bath.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • After completion, evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield 3-bromo-7-hydroxy-4-methylcoumarin.

General Protocol for Thiol Detection using a Fluorescent Coumarin Probe

This protocol provides a general workflow for the quantification of thiols in solution.[8][13]

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a stock solution (e.g., 1-10 mM) of the 3-bromo-7-hydroxy-4-methylcoumarin derivative in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[13]
  • Buffer: Prepare a suitable buffer solution (e.g., 10-100 mM phosphate, Tris, or HEPES) with a pH between 7.0 and 7.5.[13]
  • Thiol Standards: Prepare a series of standard solutions of the thiol of interest (e.g., glutathione, cysteine) in the assay buffer.

2. Assay Procedure:

  • Pipette the thiol standards and unknown samples into the wells of a microplate.
  • Add the probe stock solution to each well to achieve the desired final concentration. The optimal probe concentration should be determined experimentally.
  • Incubate the microplate at room temperature for a sufficient time to allow the reaction to go to completion. The reaction time should be optimized for the specific probe and thiol.
  • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the thiol-adduct.

3. Data Analysis:

  • Subtract the fluorescence of a blank sample (buffer and probe without thiol) from all readings.
  • Generate a standard curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.
  • Determine the thiol concentration in the unknown samples by interpolating their fluorescence readings from the standard curve.[8]

Visualizations

Proposed Reaction Mechanism

ReactionMechanism Coumarin 3-Bromo-7-hydroxy-4-methylcoumarin (Weakly Fluorescent) Intermediate Thia-Michael Adduct (Intermediate) Coumarin->Intermediate Thia-Michael Addition Thiol Thiol (R-SH) Thiol->Intermediate Product 4-Thio-coumarin (Highly Fluorescent) Intermediate->Product Elimination of HBr

Caption: Proposed reaction mechanism of 3-bromo-7-hydroxy-4-methylcoumarin with a thiol.

Experimental Workflow for Thiol Detection

ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Stock Prepare Probe Stock Solution (in DMSO/DMF) Mix Mix Probe, Buffer, and Sample/Standard Stock->Mix Buffer Prepare Assay Buffer (pH 7.0-7.5) Buffer->Mix Standards Prepare Thiol Standards Standards->Mix Samples Prepare Unknown Samples Samples->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Thiol Concentration Curve->Calculate

Caption: General experimental workflow for thiol quantification using a fluorescent probe.

References

The Potential of 3-Bromo-7-hydroxy-4-methylchromen-2-one in Advanced Fluorescence Microscopy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a halogenated coumarin derivative, in the realm of high-resolution microscopy. While direct and extensive research on this specific compound is emerging, its structural features and the known photophysical characteristics of related brominated coumarins suggest its significant potential as a fluorescent probe for advanced cellular imaging and super-resolution microscopy techniques. This document provides a comprehensive overview of its synthesis, predicted photophysical properties, and proposed experimental protocols for its use, drawing upon existing literature for closely related compounds.

Introduction to Coumarins in Fluorescence Imaging

Coumarins are a class of benzopyrone compounds renowned for their intrinsic fluorescence.[1] The parent scaffold, 7-hydroxy-4-methylcoumarin (also known as hymecromone), is a well-established fluorophore characterized by its sensitivity to the cellular microenvironment, high fluorescence quantum yields, and photostability.[1] These properties have led to the widespread use of coumarin derivatives as fluorescent probes and photosensitizers in various biomedical applications.[2] The introduction of a bromine atom to the coumarin core, as in this compound, is a strategic modification anticipated to modulate its photophysical properties, potentially enhancing its utility for specialized microscopy applications.

Synthesis and Physicochemical Properties

The synthesis of 7-hydroxy-4-methylcoumarin is typically achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate.[3] The subsequent bromination at the 3-position can be accomplished using a suitable brominating agent in an appropriate solvent.

Below is a diagram illustrating the proposed synthesis pathway for this compound.

G Resorcinol Resorcinol HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC Pechmann Condensation EAA Ethyl Acetoacetate EAA->HMC FinalProduct This compound HMC->FinalProduct Bromination BrominatingAgent Brominating Agent (e.g., NBS, Br2) BrominatingAgent->FinalProduct

Caption: Proposed synthesis of this compound.

Table 1: Physicochemical Properties of 7-Hydroxy-4-methylcoumarin and this compound

Property7-Hydroxy-4-methylcoumarinThis compoundReference(s)
Molecular Formula C₁₀H₈O₃C₁₀H₇BrO₃[4]
Molecular Weight 176.17 g/mol 255.07 g/mol [4][5]
Appearance White to off-white crystalline powderBrown Solid[6][7]
CAS Number 90-33-555977-10-1[4][5]

Photophysical Properties and the Influence of Bromination

The photophysical properties of coumarin dyes are sensitive to their molecular structure and solvent environment.[8] The introduction of a bromine atom at the 3-position of the 7-hydroxy-4-methylcoumarin scaffold is expected to induce notable changes in its absorption and emission characteristics.

Bromination of the coumarin ring has been shown to cause a red shift in the absorption and emission spectra.[1] This bathochromic shift can be advantageous for microscopy, as it allows for excitation with longer, less phototoxic wavelengths. Furthermore, the "heavy atom effect" of bromine can enhance intersystem crossing, which is a key process in applications like photodynamic therapy and can influence photostability.[2] However, the position of the bromine atom is critical; in some cases, it can lead to decreased photostability.[1]

Table 2: Predicted Photophysical Properties of this compound (in Ethanol)

PropertyPredicted ValueBasis of PredictionReference(s)
Absorption Maximum (λabs) ~330 - 350 nmRed-shift from 7-hydroxy-4-methylcoumarin (λabs ~320 nm)[1][8]
Emission Maximum (λem) ~390 - 410 nmRed-shift from 7-hydroxy-4-methylcoumarin (λem ~385 nm)[1][8]
Quantum Yield (ΦF) Moderate to HighGenerally high for coumarins, but may be slightly reduced by the heavy atom effect.[9][10]
Photostability ModerateCan be influenced by the bromine position; protection from light is recommended.[1][11]

Applications in High-Resolution Microscopy

The predicted photophysical properties of this compound make it a promising candidate for several high-resolution microscopy techniques.

Two-Photon Microscopy

Brominated coumarins have demonstrated significantly enhanced two-photon absorption cross-sections compared to their non-halogenated counterparts.[12][13] This makes this compound a compelling probe for two-photon microscopy, which offers deeper tissue penetration, reduced phototoxicity, and inherent 3D sectioning capabilities. The efficient two-photon excitation of brominated coumarins has been leveraged for the "uncaging" of bioactive molecules with high spatiotemporal precision.[12][14]

Super-Resolution Microscopy (STED, PALM/STORM)

While direct application of this specific compound in super-resolution microscopy has not been reported, other functionalized coumarins have been successfully employed in techniques like Stimulated Emission Depletion (STED) microscopy.[15][16][17] The key to a good super-resolution probe is its photostability and the ability to be switched between a fluorescent "on" state and a dark "off" state. The bromine substitution could potentially be exploited to modulate these photoswitching properties. Further research is warranted to explore its suitability for techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).

The following diagram illustrates a general workflow for utilizing a novel fluorescent probe in cellular imaging.

G cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Microscopy Synthesis Synthesis & Purification Characterization Photophysical Characterization Synthesis->Characterization StockSolution Stock Solution Preparation Characterization->StockSolution Staining Cell Staining with Probe StockSolution->Staining CellCulture Cell Culture CellCulture->Staining Washing Washing Staining->Washing Imaging High-Resolution Imaging (e.g., Two-Photon, STED) Washing->Imaging DataAnalysis Image Processing & Data Analysis Imaging->DataAnalysis

Caption: General experimental workflow for cellular imaging with a fluorescent probe.

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent probe in cell imaging. These should be optimized for specific cell types and experimental conditions.

Preparation of Staining Solution
  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS).

Live Cell Staining and Imaging
  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip suitable for high-resolution microscopy and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped for the predicted excitation and emission wavelengths (e.g., excitation around 330-350 nm and emission collection around 390-410 nm). For two-photon imaging, an excitation wavelength in the range of 660-700 nm would be a logical starting point.

Conclusion and Future Directions

This compound presents itself as a molecule of interest for the development of novel fluorescent probes for high-resolution microscopy. Its predicted photophysical properties, particularly the potential for red-shifted spectra and enhanced two-photon absorption, warrant further investigation. Future research should focus on the detailed characterization of its photophysical properties, including quantum yield, photostability, and photoswitching capabilities. Furthermore, the synthesis of functionalized derivatives for targeted labeling of specific cellular structures would significantly expand its utility in biological and pharmaceutical research. The exploration of this and other halogenated coumarins could pave the way for a new generation of probes for advanced imaging modalities.

References

A Technical Guide to the Application of 3-Bromo-7-hydroxy-4-methylchromen-2-one in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 3-Bromo-7-hydroxy-4-methylchromen-2-one, a specific derivative with significant, yet underexplored, potential in the field of drug delivery. While direct applications of this exact molecule are emerging, this document extrapolates from the well-documented behavior of closely related brominated coumarins to outline its prospective role, particularly in stimuli-responsive and targeted drug release systems. We will cover its synthesis, physicochemical properties, and a hypothesized framework for its integration into drug delivery vehicles, supported by generalized experimental protocols and conceptual diagrams.

Introduction to this compound

This compound belongs to the coumarin family, a class of benzopyran-2-one compounds widely found in nature and extensively synthesized for pharmaceutical applications.[1] The core 7-hydroxy-4-methylcoumarin structure is known for its biological activities, including antimicrobial and cytotoxic effects.[2][3] The addition of a bromine atom at the C3 position is a critical modification. Halogenation can significantly alter a molecule's lipophilicity, membrane permeability, and electronic properties, often enhancing its biological efficacy or introducing novel functionalities.

Specifically, brominated coumarins have been investigated as highly efficient photo-cleavable protecting groups, or "photocages".[4][5][6] This functionality allows for precise spatiotemporal control over the release of a therapeutic agent, forming the basis for its potential in advanced drug delivery systems. This guide will explore this potential by examining the synthesis of the core compound and proposing workflows for its use in photocleavable delivery platforms.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is fundamental for designing effective drug delivery systems. The key properties of this compound are summarized below.[7]

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 55977-10-1PubChem[7]
Molecular Formula C₁₀H₇BrO₃PubChem[7]
Molecular Weight 255.07 g/mol PubChem[7]
Appearance Brown SolidVendor Data[8]
Boiling Point 422.9°C (Predicted)Vendor Data[8]
XLogP3 2.4PubChem[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the electrophilic substitution of the parent coumarin. The workflow involves the bromination of the C3 position, which is activated by the electron-donating nature of the pyrone ring.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification start1 7-Hydroxy-4-methylcoumarin dissolve Dissolve coumarin in glacial acetic acid start1->dissolve start2 Glacial Acetic Acid (Solvent) start2->dissolve start3 Bromine (Br₂) addition Add Bromine dropwise with constant stirring start3->addition dissolve->addition reflux Heat and reflux for several hours addition->reflux cool Cool reaction mixture to room temperature reflux->cool precipitate Pour into ice water to precipitate solid cool->precipitate filter Filter the crude product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Final Product: This compound recrystallize->end

Caption: Synthesis workflow for this compound.

This protocol is adapted from general procedures for coumarin bromination.[9][10]

  • Dissolution: Dissolve 7-hydroxy-4-methylcoumarin (0.01 mol) in glacial acetic acid (15-20 mL) in a round-bottom flask.

  • Bromination: While stirring the solution, add a solution of bromine (0.01 mol) in glacial acetic acid (10 mL) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water (200 mL) with stirring. A solid precipitate will form.

  • Filtration and Washing: Filter the crude solid product using a Büchner funnel, and wash it thoroughly with distilled water to remove any remaining acid.

  • Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to yield the purified this compound.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including FTIR, ¹H-NMR, and Mass Spectrometry, to verify the presence of the C-Br bond and the integrity of the coumarin scaffold.

Core Application: Photocleavable Drug Delivery

The primary theorized application for this compound in drug delivery is its use as a photosensitive linker. Related molecules like 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) are well-established photocages that release a payload upon irradiation with light (typically UV or near-IR).[4][5] The bromination enhances the photosensitivity and quantum yield of the cleavage reaction.

The proposed mechanism involves conjugating a drug to the coumarin, often at the 7-hydroxy position or via a methyl group at the C4 position. Upon irradiation, the coumarin moiety absorbs light, leading to an excited state that triggers a cascade of electronic rearrangements, ultimately cleaving the covalent bond holding the drug and releasing it in its active form.

G Photo-Triggered Drug Release Mechanism Carrier Nanocarrier (e.g., Micelle, Liposome) Linker Drug-Linker Conjugate (3-Bromo-Coumarin + Drug) Carrier->Linker Encapsulates/ Carries Light Light Irradiation (UV or Two-Photon NIR) Linker->Light Absorbs Light Excited Excited State of Coumarin Moiety Light->Excited Induces Cleavage Bond Cleavage Excited->Cleavage Leads to Release Active Drug Released Cleavage->Release Byproduct Inert Coumarin Byproduct Cleavage->Byproduct

Caption: Conceptual diagram of photo-triggered drug release from a nanocarrier.

This approach offers several advantages:

  • High Precision: Drug release can be confined to a specific area (e.g., a tumor) by focusing light, minimizing systemic toxicity.

  • On-Demand Release: The timing and dosage of the drug can be controlled externally.

  • Versatility: Coumarin linkers can be used to cage a variety of functional groups, including thiols, amines, and carboxylic acids, making them compatible with a wide range of drugs.

Integration into Drug Delivery Systems & Potential Payloads

The 3-bromo-coumarin derivative can be incorporated into various nanocarriers to create a functional drug delivery system.

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles, encapsulating hydrophobic drugs in their core.[11] The coumarin derivative could be copolymerized into the polymer backbone or attached to the hydrophilic shell, with the drug linked to it. Light irradiation would then destabilize the micelle or cleave the drug from the shell.

  • Liposomes: These are vesicular structures composed of a lipid bilayer. The coumarin-drug conjugate could be incorporated into the bilayer or attached to the surface of pre-formed liposomes.

  • Hydrogels: For localized delivery, the coumarin derivative can be used as a cross-linker in a hydrogel network.[4] Upon irradiation, the cross-links would break, leading to the degradation of the hydrogel and the release of an entrapped drug.

The choice of drug to be delivered is critical. Given the known biological activities of the broader coumarin family, this scaffold is particularly well-suited for delivering agents in the following areas. The table below shows the cytotoxic activity of related coumarin derivatives, indicating the potential for delivering anticancer agents.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Source
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63 ± 0.17PubMed[12]
7-Hydroxy-4-methyl-coumarin Derivative 9 Not SpecifiedHigh CytotoxicityNat Prod Res[3]
7-Hydroxy-4-methyl-coumarin Derivative 13 Not SpecifiedHigh CytotoxicityNat Prod Res[3]

Generalized Experimental Workflow and Protocols

Evaluating a drug delivery system based on this compound requires a multi-step process, from formulation to in vitro validation.

G cluster_synthesis Synthesis & Conjugation cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation S1 Synthesize 3-Bromo-Coumarin S3 Conjugate Drug to Coumarin Linker S1->S3 S2 Synthesize Polymer/ Lipid Carrier F1 Formulate Nanoparticles (e.g., Self-Assembly) S2->F1 S3->F1 C1 Size & Zeta Potential (DLS) F1->C1 C2 Morphology (TEM/SEM) F1->C2 C3 Drug Loading & Encapsulation Efficiency F1->C3 I2 Cellular Uptake (Confocal Microscopy) F1->I2 I1 Photo-triggered Drug Release Study C3->I1 I3 Photocytotoxicity Assay (MTT Assay) I2->I3

Caption: General experimental workflow for developing a coumarin-based DDS.

  • Preparation: Prepare a suspension of the drug-loaded nanocarriers in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Sample Division: Divide the suspension into two groups: a "Light" group and a "Dark" control group. Protect the "Dark" group from light at all times.

  • Irradiation: Expose the "Light" group to a light source (e.g., a 365 nm UV lamp or a two-photon laser) for specific time intervals (e.g., 1, 5, 10, 30 minutes).

  • Sampling: At each time point, take an aliquot from both the "Light" and "Dark" groups. Separate the nanocarriers from the supernatant by centrifugation or dialysis.

  • Quantification: Measure the concentration of the released drug in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Analysis: Calculate the cumulative percentage of drug released over time for both groups. A significant increase in drug release in the "Light" group compared to the "Dark" group confirms successful photo-triggered release.

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the drug-loaded nanocarriers. Include control groups: untreated cells, cells treated with free drug, and cells treated with empty nanocarriers.

  • Incubation: Incubate the cells for a sufficient period to allow for nanoparticle uptake (e.g., 4-6 hours).

  • Irradiation: Wash the cells with PBS to remove non-internalized nanoparticles. Add fresh media and expose one set of plates to the light source for a predetermined time. Keep a parallel set of plates in the dark.

  • Post-Incubation: Incubate both sets of plates for an additional 24-48 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. A significant decrease in viability in the irradiated cells compared to the dark control demonstrates effective photocytotoxicity.

Conclusion and Future Outlook

This compound is a promising but currently underutilized molecule in the field of drug delivery. Its straightforward synthesis and, most importantly, its potential as a photocleavable linker, position it as a valuable tool for creating next-generation, stimuli-responsive therapies. The true potential lies in its ability to provide precise spatiotemporal control over drug release, a key goal in minimizing off-target effects and enhancing therapeutic efficacy, especially in oncology.

Future research should focus on the direct synthesis of drug conjugates with this specific coumarin derivative and their formulation into stable nanocarriers. Detailed photochemical analysis, including the determination of quantum yield and optimal irradiation wavelengths, is necessary. Ultimately, comprehensive in vitro and in vivo studies are required to validate its efficacy and safety, paving the way for its potential clinical translation.

References

Technical Guide: 3-Bromo-7-hydroxy-4-methylchromen-2-one as a Core Scaffold for Fluorescent Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Coumarin derivatives are a cornerstone in the development of fluorescent chemosensors due to their excellent photophysical properties, structural versatility, and sensitivity to microenvironmental changes. This technical guide focuses on 3-Bromo-7-hydroxy-4-methylchromen-2-one, a key derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin scaffold. We provide a comprehensive overview of its synthesis, physicochemical properties, and its potential application as a sensor for various metal ions. While direct, extensive studies on this specific bromo-derivative are emerging, this guide consolidates its known characteristics and draws upon data from closely related 7-hydroxycoumarin analogues to illustrate the principles, protocols, and performance metrics relevant to its use in metal ion detection. Detailed experimental protocols, quantitative data from analogous sensors, and visualizations of chemical structures and workflows are presented to equip researchers with the foundational knowledge for utilizing this scaffold in sensor design and development.

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors offer a powerful analytical tool, providing high sensitivity, selectivity, and real-time detection capabilities. The 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) scaffold is a privileged fluorophore in this domain, known for its high fluorescence quantum yield and responsiveness to molecular binding events.[1]

The introduction of a bromine atom at the C3 position to create this compound can modulate the electronic properties and provide a site for further functionalization, making it a promising platform for designing targeted metal ion sensors. This guide details the synthesis of this core structure and explores its potential sensing applications by examining the established performance of analogous coumarin-based chemosensors for critical metal ions such as Al³⁺, Cu²⁺, and Fe³⁺.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, 7-hydroxy-4-methylcoumarin.

Visualization of Core Structure

cluster_main This compound mol

Caption: Chemical structure of this compound.

Synthesis Workflow

Synthesis_Workflow start 7-Hydroxy-4-methylcoumarin process Electrophilic Bromination start->process reagent Bromine (Br2) in Glacial Acetic Acid reagent->process product This compound process->product Sensing_Mechanism cluster_ligand Free Sensor cluster_complex Sensor-Metal Complex Ligand Coumarin Sensor (Low/No Fluorescence) Complex [Sensor-Mⁿ⁺] Complex (High Fluorescence) Ligand->Complex + Mⁿ⁺ (Chelation) Metal Metal Ion (Mⁿ⁺) prep_sensor Prepare stock solution of Sensor (e.g., 1 mM in DMSO) prep_buffer Prepare working solution of Sensor in Buffer (e.g., 10 µM in HEPES) prep_sensor->prep_buffer prep_ion Prepare stock solution of Metal Salt (e.g., 10 mM in H₂O) titration Add increasing aliquots of Metal Ion solution to the Sensor solution prep_ion->titration prep_buffer->titration measure Record Fluorescence Spectrum after each addition titration->measure Incubate briefly analysis Data Analysis: - Plot Intensity vs. [Metal] - Job's Plot for Stoichiometry - Benesi-Hildebrand Plot for Kₐ - Calculate LOD measure->analysis

References

A Technical Guide to the Development of Fluorescent Sensors Based on 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives are a cornerstone in the development of fluorescent sensors.[1][2] These compounds are widely utilized due to their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and a sensitivity to their microenvironment that can be harnessed for sensing applications.[3][4] The inherent fluorescence of the 7-hydroxycoumarin scaffold can be modulated or switched "on" or "off" by the presence of specific analytes. This guide provides an in-depth overview of the design principles, synthesis, and application of these versatile fluorophores in the development of highly sensitive and selective fluorescent sensors.

The core advantage of 7-hydroxycoumarin derivatives lies in their structural versatility. The coumarin ring system features several positions (notably C3, C4, and the 7-hydroxyl group) that can be readily functionalized.[5] By attaching specific recognition moieties (receptors) at these positions, the sensor's fluorescence response can be allosterically or electronically coupled to a binding event with a target analyte. This modularity has enabled the development of sensors for a wide array of targets, including metal ions, pH, enzymes, and various biologically relevant small molecules.[5][6]

Core Principles and Sensing Mechanisms

The functionality of a 7-hydroxycoumarin-based sensor is dictated by a fluorescence-modulating mechanism that is triggered upon analyte binding. The most prevalent mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET)

In a PET sensor, the 7-hydroxycoumarin fluorophore is covalently linked to a receptor unit that can donate an electron, such as a dipicolylamine (DPA) group.[7] In the "off" state (unbound), excitation of the fluorophore is followed by a rapid electron transfer from the receptor, quenching the fluorescence. Upon binding a target analyte (e.g., a metal ion like Zn²⁺), the receptor's electron-donating ability is suppressed. This inhibition of the quenching pathway restores the fluorescence of the coumarin, resulting in a "turn-on" signal.[7][8]

PET_Mechanism cluster_off Sensor 'Off' State (No Analyte) cluster_on Sensor 'On' State (Analyte Bound) Fluorophore_Off Fluorophore (S0) Fluorophore_Excited_Off Fluorophore* (S1) Fluorophore_Off->Fluorophore_Excited_Off Excitation (hν) Quenched Fluorescence Quenched Fluorophore_Excited_Off->Quenched PET Receptor_Off Receptor (e.g., DPA) Receptor_Off->Fluorophore_Excited_Off e- transfer Fluorophore_On Fluorophore (S0) Fluorophore_Excited_On Fluorophore* (S1) Fluorophore_On->Fluorophore_Excited_On Excitation (hν) Fluorescence Fluorescence Emitted Fluorophore_Excited_On->Fluorescence Emission Receptor_Bound Receptor-Analyte Complex ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_response Fluorescence Response Ground Donor - π-System - Acceptor Excited D⁺ - π-System - A⁻ (ICT State) Ground->Excited Excitation (hν) Emission Shifted Emission Excited->Emission Emission (hν') Analyte Analyte Binding (Modulates D or A) Analyte->Ground Alters ICT Workflow A 1. Design & Strategy - Select Analyte - Choose Mechanism (PET, ICT) - Design Receptor B 2. Synthesis - Pechmann Condensation - Mannich Reaction - Functional Group Interconversion A->B C 3. Purification & Characterization - Chromatography (Silica Gel) - NMR, Mass Spectrometry B->C D 4. Photophysical Studies - UV-Vis Absorption - Fluorescence Spectroscopy - Quantum Yield Determination C->D E 5. Sensing Evaluation - Titration with Analyte - Selectivity & Interference Studies - Determine Limit of Detection (LOD) D->E F 6. Application - In Vitro / In Vivo Imaging - High-Throughput Screening E->F

References

A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has fundamentally transformed the landscape of genetic engineering, offering unprecedented precision in modifying cellular genomes. For researchers and scientists in drug development, this tool provides a powerful means to validate drug targets, create disease models, and develop novel therapeutic strategies. However, realizing the full potential of CRISPR-Cas9 requires a deep understanding of its technical nuances to troubleshoot common issues and optimize experimental outcomes. This guide provides an in-depth look at troubleshooting and optimization strategies, detailed experimental protocols, and quantitative data to empower researchers in their gene editing endeavors.

I. Core Principles of CRISPR-Cas9 Optimization

Successful and precise genome editing hinges on the careful optimization of several key parameters. The efficiency of the double-strand break (DSB) at the target locus and the minimization of off-target effects are the primary goals. The core components to consider for optimization are the single guide RNA (sgRNA), the Cas9 nuclease, and the method of delivery into the target cells.

Key Optimization Areas:
  • sgRNA Design: The design of the sgRNA is critical for directing the Cas9 nuclease to the correct genomic locus.[1] Suboptimal design can lead to low editing efficiency or off-target mutations.

  • Cas9 Variant Selection: The standard Streptococcus pyogenes Cas9 (SpCas9) is robust, but several engineered high-fidelity variants offer significantly reduced off-target effects.[2]

  • Delivery Method: The choice of delivering the CRISPR components as plasmid DNA, mRNA, or a ribonucleoprotein (RNP) complex dramatically impacts efficiency and toxicity.[2][3] The vehicle for delivery, such as electroporation, lipid nanoparticles, or viral vectors, must be optimized for the specific cell type.[2][3]

  • Cellular Factors: The target cell type, its health, cell cycle stage, and the accessibility of the target chromatin all influence the outcome of the editing experiment.[1]

II. Data on Optimization Strategies

Quantitative data is essential for making informed decisions when designing a CRISPR experiment. The following tables summarize key data on delivery methods and the performance of high-fidelity Cas9 variants.

Table 1: Comparison of CRISPR-Cas9 Delivery Methods

This table provides a comparative overview of common methods for delivering CRISPR-Cas9 components into mammalian cells. Efficiency and toxicity can be highly cell-type dependent.

Delivery FormatVehicleAdvantagesDisadvantagesTypical On-Target EfficiencyRef.
Plasmid DNA Lipofection / ElectroporationCost-effective, simple to produce.Lower efficiency in some cell types, potential for random integration, prolonged Cas9 expression can increase off-target effects.10-80%[1][4]
mRNA Lipofection / ElectroporationTransient expression of Cas9 reduces off-target risk, no risk of genomic integration.More expensive than plasmid DNA, RNA can be unstable.30-90%[5]
Ribonucleoprotein (RNP) Electroporation / Lipid NanoparticlesRapid action, transient presence minimizes off-target effects, DNA-free.Requires purified protein and synthetic RNA, can be more expensive.40-95%[6][7]
Adeno-Associated Virus (AAV) Viral TransductionHigh efficiency in a broad range of cells, including primary cells and in vivo applications.Limited packaging capacity (~4.7 kb), potential for immunogenicity, more complex production.20-60% (in vivo)[5]
Lentivirus Viral TransductionHigh efficiency, stable integration for long-term Cas9 expression.Risk of random genomic integration, potential for immunogenicity.High, cell-type dependent[2]

Table 2: Performance of High-Fidelity SpCas9 Variants

High-fidelity Cas9 variants have been engineered to reduce off-target cleavage without significantly compromising on-target efficiency. This table summarizes the characteristics of several widely used variants compared to the wild-type (WT) SpCas9. The off-target reduction is a general estimate and can vary depending on the sgRNA and target site.

Cas9 VariantKey MutationsOn-Target Efficiency (Relative to WT)Off-Target ReductionRef.
SpCas9 (Wild-Type) N/A100%N/A[8]
SpCas9-HF1 N497A, R661A, Q695A, Q926A~85-100%High; undetectable for many sgRNAs[8][9]
eSpCas9(1.1) K848A, K1003A, R1060AVariable, can be lower than WTHigh[9]
HypaCas9 N692A, M694A, Q695A, H698A~70-100%Very High[10]
SuperFi-Cas9 7 mutations in the REC3 and REC2 domainsReduced activity in some contexts, but high fidelityExtremely High[10]

III. Experimental Workflows and Logical Diagrams

Visualizing the experimental process and troubleshooting logic can significantly streamline a CRISPR-Cas9 project. The following diagrams, created using the DOT language, outline a general experimental workflow and a decision tree for troubleshooting low editing efficiency.

CRISPR_Workflow cluster_design Phase 1: Design cluster_prep Phase 2: Preparation cluster_edit Phase 3: Gene Editing cluster_analysis Phase 4: Analysis sgRNA_design sgRNA Design & Selection component_prep Prepare CRISPR Components (Plasmid, mRNA, or RNP) sgRNA_design->component_prep donor_design Donor Template Design (for Knock-in) donor_design->component_prep delivery Delivery into Target Cells (Electroporation, Lipofection, etc.) component_prep->delivery cell_prep Cell Culture & Preparation cell_prep->delivery dna_extraction Genomic DNA Extraction delivery->dna_extraction on_target_analysis On-Target Analysis (T7E1, Sanger, NGS) dna_extraction->on_target_analysis off_target_analysis Off-Target Analysis (GUIDE-seq, etc.) on_target_analysis->off_target_analysis clonal_isolation Clonal Isolation & Expansion on_target_analysis->clonal_isolation validation Validation of Clones clonal_isolation->validation

Caption: A general experimental workflow for CRISPR-Cas9 gene editing.[11][12][13][14]

Troubleshooting_Workflow cluster_gRNA sgRNA Issues cluster_delivery Delivery Issues cluster_cas9 Cas9/Cellular Issues start Low Editing Efficiency gRNA_check Is sgRNA design optimal? (High on-target score, low off-target) start->gRNA_check gRNA_redesign Action: Redesign & test multiple sgRNAs gRNA_check->gRNA_redesign No gRNA_ok sgRNA OK gRNA_check->gRNA_ok Yes delivery_check Is delivery efficient? (Check with GFP reporter) gRNA_ok->delivery_check delivery_optimize Action: Optimize delivery (Titrate reagents, change method) delivery_check->delivery_optimize No delivery_ok Delivery OK delivery_check->delivery_ok Yes cas9_check Is Cas9 active & cells healthy? (Use positive control gRNA) delivery_ok->cas9_check cas9_optimize Action: Use new Cas9, check cell health, use high-fidelity variant cas9_check->cas9_optimize No cas9_ok System OK cas9_check->cas9_ok Yes

Caption: A decision tree for troubleshooting low CRISPR editing efficiency.[1][2][3]

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficiency and specificity of CRISPR-Cas9 gene editing.

Protocol 1: T7 Endonuclease I (T7E1) Mismatch Detection Assay

The T7E1 assay is a cost-effective method to detect on-target modifications and estimate editing efficiency in a population of cells.

1. Genomic DNA Extraction:

  • Harvest cells 48-72 hours post-transfection.

  • Extract genomic DNA using a commercial kit, ensuring high purity (260/280 ratio of ~1.8).

2. PCR Amplification of Target Locus:

  • Design primers to amplify a 400-1000 bp region surrounding the target site.

  • Perform PCR using a high-fidelity polymerase with approximately 100 ng of genomic DNA as a template.

  • Run the PCR product on an agarose gel to confirm successful amplification of a single band of the correct size.

3. Heteroduplex Formation:

  • In a PCR tube, mix approximately 200 ng of the purified PCR product with a corresponding PCR buffer.

  • Use a thermocycler to denature and re-anneal the PCR products to form heteroduplexes:

    • 95°C for 5 minutes (denaturation)

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

    • Hold at 4°C

4. T7E1 Digestion:

  • To the 200 ng of re-annealed PCR product, add T7 Endonuclease I and its corresponding buffer (e.g., NEB #M0302).

  • Incubate at 37°C for 15-20 minutes. The incubation time may require optimization.

5. Analysis by Gel Electrophoresis:

  • Run the entire digestion reaction on a 2% agarose gel.

  • Include a negative control of undigested, re-annealed PCR product.

  • The presence of cleaved fragments in the T7E1-treated sample indicates the presence of indels.

  • Quantify the band intensities to estimate the percentage of gene modification.

Protocol 2: Sanger Sequencing for Edit Confirmation

Sanger sequencing of PCR products from a mixed cell population can be used to confirm the presence of indels. Software tools like TIDE (Tracking of Indels by Decomposition) can analyze the sequencing chromatograms to estimate editing efficiency.

1. PCR Amplification and Purification:

  • Amplify the target region from genomic DNA as described in the T7E1 protocol.

  • Purify the PCR product using a PCR clean-up kit.

2. Sanger Sequencing:

  • Send the purified PCR product and one of the PCR primers for standard Sanger sequencing.

3. Data Analysis:

  • For clonal populations, align the sequence to a reference to identify the specific mutation.

  • For mixed populations, analyze the sequencing trace files. The presence of multiple peaks downstream of the cut site indicates a mixed population of indels.

  • Use online tools like TIDE by uploading the sequencing trace files from both the edited and a control sample to quantify the indel frequency and spectrum.[15]

Protocol 3: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a sensitive method for identifying off-target cleavage sites in living cells.

1. Cell Transfection:

  • Co-transfect the target cells with the CRISPR-Cas9 components (e.g., Cas9 and sgRNA expression plasmids or RNPs) and a double-stranded oligodeoxynucleotide (dsODN) tag.

2. Genomic DNA Isolation and Fragmentation:

  • Harvest cells after 48-72 hours and isolate high-quality genomic DNA.

  • Shear the genomic DNA to an average size of 500 bp using sonication.

3. Library Preparation:

  • Perform end-repair and A-tailing on the fragmented DNA.

  • Ligate half-functional sequencing adapters that include a random molecular index.

  • Use two rounds of nested, anchored PCR with primers complementary to the integrated dsODN tag to enrich for fragments containing the tag.

4. Next-Generation Sequencing (NGS):

  • Sequence the prepared library on an Illumina platform, aiming for 2-5 million reads per sample.

5. Bioinformatic Analysis:

  • Process sequencing reads to remove PCR duplicates based on the molecular indices.

  • Align the reads to the reference genome to identify the integration sites of the dsODN tag.

  • Peaks in the alignment data correspond to on-target and off-target cleavage sites. The number of reads at each site correlates with the cleavage frequency.

V. Conclusion

The successful application of CRISPR-Cas9 in research and therapeutic development is contingent on rigorous optimization and thorough validation. By systematically addressing sgRNA design, Cas9 selection, and delivery methodologies, researchers can significantly enhance on-target efficiency. Concurrently, minimizing off-target effects through the use of high-fidelity Cas9 variants and sensitive detection assays like GUIDE-seq is paramount for ensuring the safety and specificity of genomic modifications. The protocols and data presented in this guide serve as a comprehensive resource for troubleshooting common issues and advancing the precision of CRISPR-Cas9-mediated genome editing.

References

An In-depth Technical Guide to Preventing the Degradation of Brominated Coumarins in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated coumarins are a pivotal class of compounds in drug discovery and chemical biology, frequently utilized for their fluorescent properties and biological activities. However, their susceptibility to degradation in solution presents a significant challenge, potentially compromising experimental results and the shelf-life of therapeutic agents. This technical guide provides a comprehensive overview of the primary degradation pathways of brominated coumarins—photodegradation and hydrolysis—and offers detailed strategies for their prevention. By summarizing quantitative stability data, outlining rigorous experimental protocols for stability assessment, and visualizing the core degradation mechanisms, this document serves as an essential resource for researchers seeking to ensure the integrity of brominated coumarins in their work.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. The introduction of a bromine atom to the coumarin scaffold can significantly modulate these properties, enhancing potency, altering selectivity, or introducing useful probes for biological systems. Despite their utility, brominated coumarins are prone to degradation in solution, primarily through photodegradation and hydrolysis of the lactone ring. This instability can lead to a loss of fluorescence, reduced biological activity, and the formation of confounding byproducts.[1][2] Understanding and mitigating these degradation processes are therefore critical for reliable and reproducible research. This guide details the factors influencing the stability of brominated coumarins and provides actionable protocols to minimize their degradation.

Principal Degradation Pathways

The two predominant mechanisms responsible for the degradation of brominated coumarins in solution are photodegradation and hydrolysis.

Photodegradation

Brominated coumarins, particularly those with hydroxyl substitutions, can be sensitive to light.[1][2] Exposure to ambient or excitation light sources can initiate photochemical reactions, leading to the loss of the compound's desired properties. The primary mechanism of photodegradation for many coumarin-based compounds involves a heterolytic cleavage of an exocyclic bond upon photoexcitation, leading to the formation of a singlet ion pair as a key intermediate.[1] The position of the bromine atom can influence the photostability of the molecule.[2]

Hydrolysis

The lactone ring, a core structural feature of coumarins, is susceptible to nucleophilic attack by water or hydroxide ions. This hydrolysis is significantly accelerated under basic (high pH) conditions, leading to the opening of the lactone ring to form the corresponding coumarinic acid salt.[2][3] This ring-opening is often irreversible and results in a complete loss of the characteristic properties of the coumarin scaffold. The reaction is typically first order with respect to both the coumarin and the hydroxide ion.[3] Halogen substituents on the coumarin ring can have a pronounced accelerating effect on this hydrolysis.[3]

Factors Influencing Stability

Several environmental and experimental factors can significantly impact the rate of degradation of brominated coumarins. Careful control of these factors is paramount for maintaining the integrity of the compound in solution.

  • Light Exposure: As discussed, exposure to UV or visible light is a primary driver of photodegradation. The intensity and wavelength of the light source are critical variables.

  • pH: The pH of the solution is a critical factor, with basic conditions (pH > 7) dramatically increasing the rate of hydrolysis.[2] Maintaining a neutral or slightly acidic pH is generally advisable for enhancing stability.[2]

  • Temperature: Elevated temperatures accelerate the rates of both photodegradation and hydrolysis.[4] Storing solutions at low temperatures is a crucial preventative measure.

  • Solvent: The choice of solvent can influence stability. Aprotic solvents, such as dimethyl sulfoxide (DMSO), are preferred for stock solutions as they prevent hydrolysis.[1] In aqueous solutions, the polarity of the solvent can also play a role.

  • Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, another potential degradation pathway.[1]

Quantitative Stability Data

While comprehensive kinetic data for a wide range of brominated coumarins is not extensively available in the literature, the following tables summarize key quantitative findings related to their degradation. This data highlights the significant impact of molecular structure and environmental conditions on stability.

Table 1: Photodegradation Quantum Yields of Selected Brominated Coumarins

CompoundUncaging Quantum Yield (Φu)ConditionsReference
3-Bromo-BCMACM-caged escitalopram14.5%Aqueous solution[1]
3-Bromo-azetidinyl-BCMACM-caged escitalopram20.3%Aqueous solution[1]
3-Thiazolyl Coumarin Derivatives~10⁻⁴ (Photodecomposition Quantum Yield, Φph)Various organic solventsN/A

Table 2: General Influence of Conditions on Brominated Coumarin Stability

ConditionEffect on StabilityPrimary Degradation PathwayRecommendations
Exposure to UV/Visible Light Decreased stabilityPhotodegradationStore in amber vials or wrap containers in foil. Minimize light exposure during experiments.[2]
Basic pH (pH > 8) Significantly decreased stabilityHydrolysisMaintain neutral or slightly acidic pH (pH 6-7).[2]
Elevated Temperature Decreased stabilityPhotodegradation & HydrolysisStore stock solutions at ≤ -20°C. Keep working solutions cool.[4]
Aqueous/Protic Solvents Potential for decreased stabilityHydrolysisPrepare stock solutions in high-quality anhydrous aprotic solvents (e.g., DMSO).[1]
Presence of Oxygen Potential for decreased stabilityOxidationDegas solvents if oxidation is a concern.[1]

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental data, it is crucial to assess the stability of brominated coumarins under the specific conditions of use. The following are detailed protocols for evaluating photostability and pH stability.

Protocol 1: Evaluating the Photostability of a Brominated Coumarin Solution

Objective: To determine the rate of photodegradation of a brominated coumarin when exposed to a specific light source.

Materials:

  • Brominated coumarin of interest

  • Appropriate solvent (e.g., DMSO for stock, aqueous buffer for working solution)

  • Amber and clear glass vials

  • A specific light source (e.g., UV lamp, fluorescence microscope excitation source)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or fluorescence)

  • Magnetic stirrer and stir bar

Methodology:

  • Solution Preparation: Prepare a stock solution of the brominated coumarin in an appropriate aprotic solvent (e.g., DMSO) and store it in an amber vial at -20°C. From this stock, prepare a working solution in the desired experimental buffer or solvent in clear glass vials.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial concentration of the brominated coumarin. This serves as the baseline.

  • Light Exposure: Place the vial with the remaining working solution under the selected light source. If using a broad-spectrum source, specific wavelengths can be selected using filters. Ensure consistent distance and orientation to the light source.

  • Time-Course Analysis: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of the parent brominated coumarin at each time point. Plot the percentage of the remaining brominated coumarin against the exposure time. The rate of degradation can be determined from the slope of this curve.

Protocol 2: Evaluating the pH Stability of a Brominated Coumarin Solution

Objective: To determine the rate of hydrolysis of a brominated coumarin at different pH values.

Materials:

  • Brominated coumarin of interest

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range. Ensure the buffer components do not interfere with the analysis.

  • Solution Preparation: Prepare a stock solution of the brominated coumarin in a minimal amount of a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to the final desired concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) while protecting them from light.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the remaining percentage of the parent brominated coumarin.

  • Data Evaluation: For each pH, plot the percentage of remaining brominated coumarin against time. This will reveal the pH-dependent degradation kinetics. A pH-rate profile can be generated by plotting the observed rate constants against pH.[5]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general workflow for troubleshooting stability issues.

Fig. 1: Primary Degradation Pathways of Brominated Coumarins BrominatedCoumarin Brominated Coumarin PhotodegradationProducts Photodegradation Products (e.g., ring-opened or debrominated species) BrominatedCoumarin->PhotodegradationProducts Light (hν) HydrolysisProducts Hydrolysis Products (Coumarinic Acid Derivative) BrominatedCoumarin->HydrolysisProducts H₂O, OH⁻ (Basic pH)

Fig. 1: Primary Degradation Pathways of Brominated Coumarins

G Fig. 2: Hydrolysis of Brominated Coumarin Lactone Ring cluster_0 Coumarin Brominated Coumarin Intermediate Tetrahedral Intermediate Coumarin->Intermediate + OH⁻ Product Coumarinic Acid Salt Intermediate->Product Ring Opening

Fig. 2: Hydrolysis of Brominated Coumarin Lactone Ring

workflow Fig. 3: Troubleshooting Workflow for Degradation start Degradation Suspected (e.g., decreased signal, color change) check_light Check Light Exposure start->check_light check_pH Check Solution pH check_light->check_pH No protect_light Protect from Light (Amber vials, foil) check_light->protect_light Yes check_temp Check Temperature check_pH->check_temp Neutral/Acidic adjust_pH Adjust to Neutral/ Slightly Acidic pH check_pH->adjust_pH Basic control_temp Store at Recommended Low Temperature check_temp->control_temp High end Degradation Minimized check_temp->end Controlled protect_light->check_pH adjust_pH->check_temp control_temp->end

Fig. 3: Troubleshooting Workflow for Degradation

Recommendations for Preventing Degradation

Based on the evidence presented, the following best practices are recommended to minimize the degradation of brominated coumarins in solution:

  • Storage of Stock Solutions:

    • Dissolve solid brominated coumarin in a high-quality, anhydrous aprotic solvent such as DMSO.

    • Store stock solutions at -20°C or lower in tightly sealed amber vials to protect from light and moisture.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Preparation and Handling of Working Solutions:

    • Prepare working solutions fresh whenever possible.

    • If using aqueous buffers, ensure the pH is maintained in the neutral to slightly acidic range (pH 6-7).

    • Minimize exposure of all solutions to ambient and direct light sources at all stages of preparation and use.

    • Keep working solutions on ice or at a reduced temperature during experiments, if feasible.

  • Experimental Design:

    • When conducting multi-day experiments, consider the stability of the brominated coumarin in the experimental medium and prepare fresh solutions as needed.

    • If photodegradation is a concern, use the lowest possible light intensity for excitation in fluorescence-based assays.

    • For applications requiring high stability, consider the synthesis of derivatives with modifications that enhance stability, although this may alter other properties.

Conclusion

The degradation of brominated coumarins in solution is a multifaceted problem driven primarily by photodegradation and pH-dependent hydrolysis. By understanding the underlying mechanisms and controlling key environmental factors such as light, pH, and temperature, researchers can significantly enhance the stability of these valuable compounds. The implementation of rigorous stability testing protocols and adherence to the recommended handling and storage procedures outlined in this guide will ensure the integrity of brominated coumarin solutions, leading to more reliable and reproducible scientific outcomes. Further research into the specific degradation kinetics of a broader range of brominated coumarin derivatives is warranted to build a more comprehensive quantitative understanding of their stability profiles.

References

Optimizing Staining Protocols for 3-Bromo-7-hydroxy-4-methylchromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical steps for optimizing cellular staining protocols using 3-Bromo-7-hydroxy-4-methylchromen-2-one. While specific data for this particular brominated coumarin derivative is limited, this document leverages established protocols for structurally similar coumarin-based fluorescent probes to provide a robust starting point for experimental design and optimization. The primary application of many 7-hydroxycoumarin derivatives in cell biology is the detection of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress.

Core Principles of Staining

This compound is a member of the coumarin family of fluorophores. These molecules are characterized by their benzopyran-2-one core structure, which imparts intrinsic fluorescence. The staining mechanism of analogous 7-hydroxycoumarin probes for detecting oxidative stress relies on the modulation of their fluorescence upon interaction with ROS. In a typical "turn-on" response, the non-fluorescent or weakly fluorescent probe is oxidized by ROS, leading to a conformational or electronic change that results in a significant increase in fluorescence intensity. This allows for the visualization and quantification of oxidative stress levels within cells.

Experimental Protocols

The following protocols are adapted from established methods for similar coumarin-based fluorescent probes and should be optimized for your specific cell type and experimental conditions.

Reagent Preparation

Stock Solution (1-10 mM):

  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Gently vortex or sonicate until fully dissolved.

  • Aliquot into small, single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C, protected from light.

Staining Solution (1-10 µM):

  • On the day of the experiment, thaw a single aliquot of the stock solution.

  • Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.

  • The optimal concentration must be determined empirically for each cell type and experimental setup.

Live-Cell Staining Protocol
  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-80% confluency at the time of staining.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Induction of Oxidative Stress (Optional): If the experiment involves measuring changes in ROS levels, treat the cells with the desired stimulus to induce oxidative stress prior to staining. Include appropriate positive and negative controls.

  • Staining:

    • Remove the cell culture medium.

    • Gently wash the cells once with pre-warmed physiological buffer.

    • Add the freshly prepared staining solution to the cells, ensuring complete coverage.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed buffer to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image immediately using a fluorescence microscope equipped with appropriate filters.

Data Presentation: Optimization Parameters

Systematic optimization of the following parameters is crucial for achieving high-quality, reproducible staining.

ParameterRecommended Starting RangeKey Considerations
Probe Concentration 1 - 10 µMHigher concentrations can lead to cytotoxicity or non-specific background staining. Lower concentrations may result in a weak signal.
Incubation Time 15 - 30 minutesSufficient time is needed for the probe to enter the cells and react with ROS. Prolonged incubation can increase background fluorescence.
Incubation Temperature 37°CCellular uptake and enzymatic activities are optimal at physiological temperatures.
Washing Steps 2 - 3 timesThorough washing is critical for reducing background noise from unbound probe.
Imaging Buffer HBSS or Phenol Red-Free MediumPhenol red can contribute to background fluorescence.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for cellular staining with this compound.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Staining Solution (1-10 µM in medium) prep_stock->prep_working seed_cells Seed Cells in Imaging Dish induce_stress Induce Oxidative Stress (Optional) seed_cells->induce_stress wash1 Wash Cells induce_stress->wash1 incubate Incubate with Staining Solution (15-30 min) wash1->incubate wash2 Wash to Remove Excess Probe incubate->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Fluorescence Microscopy add_buffer->image

Caption: General experimental workflow for staining cells.

Putative Signaling Pathway for ROS Detection

This diagram illustrates the proposed mechanism of action for a coumarin-based ROS-sensitive probe.

G cluster_cellular Cellular Environment probe_inactive This compound (Low Fluorescence) ros Reactive Oxygen Species (ROS) probe_inactive->ros reacts with probe_active Oxidized Probe (High Fluorescence) image Fluorescence Microscopy probe_active->image detected by ros->probe_active oxidizes cellular_stress Cellular Stress (e.g., UV, H₂O₂) cellular_stress->ros generates

Addressing Photostability Issues with Brominated Coumarin Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brominated Coumarin Dyes and Their Photostability Challenges

Coumarin dyes are a versatile class of fluorophores widely employed in biomedical research and drug development due to their bright fluorescence, high quantum yields, and sensitivity to the local environment. The introduction of bromine atoms into the coumarin scaffold can further modulate their photophysical properties, offering advantages such as enhanced intersystem crossing for applications like photodynamic therapy. However, a significant limitation of many coumarin dyes, including their brominated derivatives, is their susceptibility to photodegradation or photobleaching. This phenomenon, the irreversible loss of fluorescence upon exposure to light, can severely compromise the reliability and reproducibility of experimental results, particularly in applications requiring prolonged or intense illumination such as high-resolution microscopy, long-term cell tracking, and quantitative assays.

This technical guide provides an in-depth overview of the core photostability issues associated with brominated coumarin dyes. It details the underlying mechanisms of photodegradation, presents strategies to enhance their photostability, and provides detailed experimental protocols for their synthesis and photophysical characterization.

Mechanisms of Photodegradation in Brominated Coumarin Dyes

The photodegradation of brominated coumarin dyes is a complex process involving several potential pathways, primarily initiated by the absorption of light. The electron-rich nature of the coumarin ring system makes it susceptible to photochemical reactions, particularly in the presence of oxygen.

2.1 Role of Reactive Oxygen Species (ROS)

Upon excitation, the coumarin dye can transition from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can either return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The presence of a heavy atom like bromine can enhance the rate of ISC. The triplet state dye molecule can then interact with molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can attack the coumarin scaffold, leading to its degradation. Other reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, can also contribute to photobleaching.

2.2 Photochemical Reaction Pathways

Beyond ROS-mediated degradation, brominated coumarin dyes can undergo direct photochemical reactions from their excited states. These can include:

  • Homolysis: Cleavage of a chemical bond resulting in the formation of two radical species.

  • Heterolysis: Cleavage of a chemical bond in which the bonding electrons are unevenly distributed between the two resulting fragments, leading to the formation of a cation and an anion.

  • Photoisomerization: Light-induced conversion of the molecule into a structural isomer, which may be non-fluorescent or have different spectral properties. For some brominated coumarins, this can be a significant pathway that limits their uncaging efficiency in photolabile protecting group applications.[1]

The specific degradation pathway is influenced by the substitution pattern on the coumarin ring, the solvent environment, and the presence of other molecules.

Below is a generalized diagram illustrating the key photodegradation pathways for a brominated coumarin dye.

G General Photodegradation Pathways of Brominated Coumarin Dyes Coumarin_S0 Brominated Coumarin (S₀) Coumarin_S1 Excited Singlet State (S₁) Coumarin_S0->Coumarin_S1 Light Absorption (hν) Coumarin_S1->Coumarin_S0 Fluorescence Coumarin_T1 Excited Triplet State (T₁) Coumarin_S1->Coumarin_T1 Intersystem Crossing (ISC) (Enhanced by Bromine) Photoisomer Photoisomer Coumarin_S1->Photoisomer Photoisomerization Radicals Radical Species Coumarin_S1->Radicals Homolysis Ions Ionic Species Coumarin_S1->Ions Heterolysis Coumarin_T1->Coumarin_S0 Phosphorescence ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Coumarin_T1->ROS Energy Transfer to O₂ Degradation_Products Non-fluorescent Degradation Products ROS->Degradation_Products Oxidation of Coumarin Radicals->Degradation_Products Ions->Degradation_Products

Caption: General photodegradation pathways of brominated coumarin dyes.

Strategies to Enhance Photostability

Several strategies have been developed to mitigate the photostability issues of brominated coumarin dyes. These approaches focus on modifying the molecular structure to disfavor degradation pathways or shielding the dye from reactive species.

3.1 Structural Modifications

  • Substitution at the 3-Position: Introducing an alkyl group, such as a methyl group, at the 3-position of the coumarin ring can block photoisomerization pathways, leading to cleaner and more efficient photocleavage in caged compound applications.[1]

  • Introduction of Azetidinyl Groups: Replacing N,N-dimethylamino or diethylamino substituents with four-membered azetidine rings has been shown to significantly improve the fluorescence quantum yield and photostability of coumarin dyes. This is attributed to the inhibition of a hydrogen-bonding-mediated non-radiative decay channel.[2]

  • Fluorination: The introduction of fluorine atoms into the coumarin scaffold can increase the operating lifetime of the dyes.

3.2 Formulation Strategies

  • Use of Antifade Reagents: Incorporating antifade reagents, which are typically reducing agents or free-radical scavengers, into the dye's environment can significantly reduce photobleaching. Common antifade agents include p-phenylenediamine (PPD) and Trolox (for live-cell imaging).[3]

  • Deoxygenation: Removing dissolved oxygen from the solvent can minimize the generation of ROS, thereby reducing the rate of photobleaching.[4]

  • Encapsulation: Encapsulating the dye within a protective matrix, such as a cyclodextrin cavity or a polymer, can sterically hinder interactions with reactive species and improve photostability.

Quantitative Photostability Data

The photostability of a fluorescent dye is quantitatively described by its photobleaching quantum yield (Φb) and its photobleaching half-life (t₁/₂). A lower Φb and a longer t₁/₂ indicate higher photostability. The following table summarizes available photostability data for some coumarin derivatives. It is important to note that these values can be highly dependent on the experimental conditions (e.g., solvent, pH, excitation intensity).

Coumarin DerivativeSolvent/MediumPhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t₁/₂) (s)Reference(s)
Coumarin 1Ethanol--[4]
Coumarin 2Acetonitrile--[4]
Coumarin 4Ethanol--[4]
Coumarin 307Ethanol--[5]
AcriflavineEthanol--[5]
6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) protected thiolPhotolysis buffer0.01 (uncaging quantum yield)-[1]
Coumarin90% Glycerol in PBS (pH 8.5)-25[3]
CoumarinVectashield®-106[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a photostable brominated coumarin derivative and for the determination of photostability.

5.1 Synthesis of 6-Bromo-3-acetyl-4-hydroxycoumarin

This protocol describes a one-step synthesis of a brominated coumarin derivative.

Materials:

  • p-Bromophenylacetate

  • Malonyl chloride

  • Nitrobenzene (solvent)

  • Anhydrous aluminum chloride (catalyst)

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • To a solution of p-bromophenylacetate in nitrobenzene, add anhydrous aluminum chloride.

  • Slowly add malonyl chloride to the reaction mixture with stirring.

  • After the addition is complete, heat the reaction mixture and maintain it at the reaction temperature for the specified time, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and pour it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Steam distill the mixture to remove the nitrobenzene.

  • Filter the resulting solid, wash it with water, and then triturate with ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

  • The product can be converted to its sparingly soluble sodium salt by treatment with sodium bicarbonate.

5.2 Determination of Photobleaching Half-life (t₁/₂)

This protocol outlines a method to measure the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Brominated coumarin dye solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the brominated coumarin dye in the desired buffer. To minimize diffusion, the dye can be immobilized on a microscope slide or embedded in a polymer matrix.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all dyes being compared.

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

G Experimental Workflow for Determining Photobleaching Half-life Start Start Sample_Prep Sample Preparation (Dye in Buffer/Matrix) Start->Sample_Prep Microscope_Setup Microscope Setup (Stable Light Source, Filter Set) Sample_Prep->Microscope_Setup Image_Acquisition Time-lapse Image Acquisition (Continuous Illumination) Microscope_Setup->Image_Acquisition Data_Analysis Data Analysis (ImageJ/Fiji) Image_Acquisition->Data_Analysis Measure_Intensity Measure Mean Fluorescence Intensity in ROI Data_Analysis->Measure_Intensity Background_Correction Background Correction Measure_Intensity->Background_Correction Normalize_Intensity Normalize to Initial Intensity Background_Correction->Normalize_Intensity Plot_Decay Plot Normalized Intensity vs. Time Normalize_Intensity->Plot_Decay Determine_Half_Life Determine t₁/₂ (Time to 50% Intensity) Plot_Decay->Determine_Half_Life End End Determine_Half_Life->End

References

An In-depth Technical Guide to Preventing Aggregation of Coumarin-Based Probes in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges posed by the aggregation of coumarin-based fluorescent probes in aqueous environments and details effective strategies for prevention and control. Aggregation can significantly alter the photophysical properties of these probes, leading to unreliable experimental data, including fluorescence quenching and spectral shifts.[1] Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reproducibility of assays in research and drug development.

The Phenomenon of Coumarin Aggregation

Coumarin probes, particularly those with planar, hydrophobic structures, have a strong tendency to self-assemble in aqueous solutions through mechanisms like π-π stacking and hydrophobic interactions. This process often leads to the formation of non-fluorescent or weakly fluorescent H-aggregates, which are characterized by a parallel, face-to-face arrangement of the dye molecules.[1] The formation of these aggregates is a primary cause of poor probe performance in biological buffers and cell-based assays.

Spectroscopic Consequences of Aggregation:

  • Absorption Spectrum: A characteristic blue shift in the absorption maximum is observed due to the formation of H-aggregates.[1]

  • Fluorescence Spectrum: Significant quenching (a decrease in fluorescence intensity) is the most common outcome.[1]

  • Precipitation: At higher concentrations, aggregation can lead to the probe precipitating out of the solution.[1]

Monomer Coumarin Monomers (Fluorescent) Forces Driving Forces: - Hydrophobic Interactions - π-π Stacking Monomer->Forces Aggregate H-Aggregates (Non-Fluorescent) Forces->Aggregate Quenching Fluorescence Quenching Aggregate->Quenching Leads to BlueShift Blue-Shifted Absorption Aggregate->BlueShift Leads to Precipitation Precipitation Aggregate->Precipitation Leads to

Caption: The process of coumarin aggregation and its photophysical consequences.

Core Strategies for Preventing Aggregation

Three primary approaches can be employed to enhance the solubility and prevent the aggregation of coumarin probes: chemical modification of the probe's structure, optimization of the formulation, and the use of nanoparticle-based systems.

Main Preventing Coumarin Aggregation Mod 1. Chemical Modification Main->Mod Form 2. Formulation Approaches Main->Form Nano 3. Nanoparticle Systems Main->Nano Mod_details Add Hydrophilic Groups: - PEG Chains - Sulfonates - Phosphonates Mod->Mod_details Form_details Use Solubilizing Agents: - Co-solvents (DMSO) - Surfactants (Micelles) - Cyclodextrins Form->Form_details Nano_details Controlled Self-Assembly: - Aggregation-Induced Emission (AIE) - Encapsulation Nano->Nano_details

Caption: Overview of primary strategies to mitigate coumarin probe aggregation.

Altering the molecular structure of the coumarin dye is a fundamental strategy to improve its aqueous solubility. This involves the covalent attachment of hydrophilic functional groups to the core structure.

  • Introduction of Polyethylene Glycol (PEG) Chains: Synthesizing coumarins with oligomeric alkoxy (PEG) side chains significantly increases water solubility. The solubility improves as the number of oxygen atoms in the side chain increases.[2]

  • Addition of Anionic Groups: Incorporating charged groups like sulfonates and phosphonates can render the probes water-soluble.[3] These modifications not only prevent aggregation but can also lead to more uniform distribution within the aqueous compartments of cells.[3]

  • Other Polar Substituents: The addition of hydroxyl or carboxylic acid groups can also enhance hydrophilicity.[4][5]

Functional Group Effect on Solubility Example / Reference
Oligomeric Alkoxy (PEG)Increases with chain lengthNovel water-soluble fluorescent coumarins.[2]
Sulfonate / PhosphonateConfers water solubility, aids even cellular distributionBioactivatable protected sulfonate and phosphonate coumarins.[3]
Hydroxyl (-OH)Effective at C7, C4, and C2 positionsStructure-activity relationship studies.[4]
Carboxylic Acid (-COOH)Increases polarity and potential for salt formationSynthesis of coumarin-3-carboxylic acid derivatives in water.[6]

For existing hydrophobic probes, modifying the solution environment is a practical approach to prevent aggregation.

  • Organic Co-solvents: Preparing a concentrated stock solution of the coumarin probe in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone is a common first step.[1][7] This stock is then diluted into the final aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid adverse effects in biological systems.[7]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[8][9] These micelles have a hydrophobic core that can encapsulate the coumarin probe, effectively shielding it from the aqueous environment and preventing aggregation.[8][10]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can form inclusion complexes with hydrophobic guest molecules like coumarins, significantly enhancing their solubility and stability in water.[12][13] Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective at preventing agitation-induced aggregation.[11][13]

Additive Mechanism of Action Typical Concentration Considerations
DMSO / DMFIncreases initial solubility of the probe.< 5% v/v in final solution.[7]Can affect cell viability at higher concentrations.
Polysorbates (e.g., Tween 20)Micellar encapsulation.[8]Above CMC.Can interfere with membrane-based assays.
Sodium Dodecyl Sulfate (SDS)Micellar encapsulation.[8]Above CMC.Ionic surfactant; may denature proteins.
Hydroxypropyl-β-cyclodextrinFormation of inclusion complexes.[13]7.5 mM - 75 mM.[13]Can "mask" the probe from its intended target.[13]

While uncontrolled aggregation is problematic, controlled self-assembly into well-defined nanoparticles can be a solution.[14][15] Some coumarin derivatives are designed to form stable, homogeneous nanoparticles in water.[6][14]

A related concept is Aggregation-Induced Emission (AIE) . Unlike traditional dyes that suffer from aggregation-caused quenching, AIE-active probes become highly fluorescent upon aggregation.[14][16][17] This unique property is leveraged in probes designed to detect specific analytes or cellular events that trigger the probe to aggregate and "turn on" its fluorescence.[16]

Experimental Protocols for Characterizing Aggregation

A systematic workflow is essential to diagnose and quantify the aggregation of coumarin probes.

Start Prepare Probe Solutions (Varying Concentrations) UVVis 1. UV-Vis Spectroscopy Start->UVVis Fluor 2. Fluorescence Spectroscopy Start->Fluor DLS 3. Dynamic Light Scattering (DLS) Start->DLS UVVis_Check Check for Blue Shift (H-Aggregation) UVVis->UVVis_Check Fluor_Check Check for Intensity Quenching Fluor->Fluor_Check DLS_Check Measure Particle Size DLS->DLS_Check Result Conclusion: Aggregation Confirmed UVVis_Check->Result Yes NoAgg Conclusion: Probe is Monomeric UVVis_Check->NoAgg No Fluor_Check->Result Yes Fluor_Check->NoAgg No DLS_Check->Result Size > Monomer DLS_Check->NoAgg Size ≈ Monomer

Caption: Experimental workflow for the analysis of coumarin probe aggregation.

This method is used to detect the spectral shifts characteristic of aggregate formation.[1]

  • Preparation: Prepare a series of coumarin probe solutions in the desired aqueous buffer at concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 50 µM). Prepare a "monomer" control in a non-polar solvent like ethanol or a solution with a high percentage of DMSO.

  • Measurement: Record the absorption spectrum for each concentration using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

  • Analysis: Normalize the spectra to the peak absorbance. Compare the spectra of the aqueous solutions to the monomer control. A progressive shift of the main absorption peak to shorter wavelengths (blue shift) with increasing concentration is indicative of H-aggregate formation.[1]

This protocol measures the impact of aggregation on the probe's emission properties.

  • Preparation: Use the same series of solutions prepared for the UV-Vis analysis.

  • Measurement: Excite the samples at or near the absorption maximum of the monomeric form of the probe. Record the fluorescence emission spectrum for each concentration.

  • Analysis: Plot the maximum fluorescence intensity as a function of probe concentration. In the absence of aggregation, this relationship should be linear (at low concentrations). A negative deviation from linearity and a decrease in fluorescence intensity at higher concentrations indicate aggregation-caused quenching.[1]

DLS is a powerful technique for directly measuring the size of particles in a solution, providing direct evidence of aggregation.

  • Preparation: Prepare probe solutions as described above. Solutions must be filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and extraneous particles.

  • Measurement: Place the sample in a DLS instrument and acquire the size distribution data.

  • Analysis: The presence of particles with hydrodynamic radii significantly larger than that expected for a single molecule confirms the formation of aggregates. This method can quantify the size of aggregates, from small oligomers to large nanoparticles.

Conclusion and Recommendations

The aggregation of coumarin-based probes in aqueous solutions is a significant technical challenge that can be overcome through a rational approach. For new probe development, designing inherently water-soluble molecules through chemical modification is the most robust strategy. For existing probes, formulation-based approaches using co-solvents, surfactants, or cyclodextrins offer practical and effective solutions. A thorough characterization of a probe's aggregation behavior using spectroscopic and light-scattering techniques is a critical step in validating any assay and ensuring the generation of reliable, high-quality data.

References

Managing Fluorescence Quenching of 3-Bromo-7-hydroxy-4-methylchromen-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the fluorescence of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin derivative of significant interest in various scientific domains. Understanding and managing fluorescence quenching is critical for its effective application as a fluorescent probe and in assay development.

Introduction to this compound and its Fluorescence

This compound, a halogenated coumarin, possesses intrinsic fluorescent properties characterized by absorption of light at a specific wavelength and subsequent emission at a longer wavelength. The 7-hydroxycoumarin scaffold is known for its sensitivity to the molecular environment, making it a valuable tool for probing biological systems and chemical reactions.[1][2] The introduction of a bromine atom at the 3-position can influence its photophysical properties, including enhancing the generation of singlet oxygen, which is relevant in photodynamic therapy.[3]

The fluorescence of coumarin derivatives can be influenced by various factors, including the substitution pattern on the coumarin ring and the surrounding environment.[4] The fluorescence of 7-hydroxycoumarins, in particular, is sensitive to factors like solvent polarity and pH due to the presence of the hydroxyl group.[5][6]

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, quenching can occur through several mechanisms, broadly classified as static or dynamic.

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This interaction effectively reduces the concentration of the fluorescent species. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[1][7]

  • Dynamic Quenching (Collisional Quenching): This mechanism involves the collision of an excited-state fluorophore with a quencher molecule. The collision leads to the non-radiative decay of the fluorophore to its ground state. Dynamic quenching reduces the fluorescence lifetime.[8]

The differentiation between these two primary mechanisms is crucial for accurately interpreting fluorescence data and can be achieved through lifetime measurements and temperature-dependent studies.

Factors Influencing Fluorescence Quenching and Management Strategies

Several environmental and structural factors can lead to the quenching of this compound fluorescence. Understanding these factors is key to managing and mitigating their effects.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can significantly impact the fluorescence quantum yield.[5][9] For 7-hydroxycoumarin derivatives, fluorescence intensity is often strongest in aqueous buffers like PBS.[2]

Management Strategy:

  • Solvent Selection: Carefully select solvents to optimize fluorescence. For biological assays, aqueous buffers are generally preferred.

  • Consistency: Maintain a consistent solvent environment throughout experiments to ensure reproducibility.

pH Dependence

The 7-hydroxyl group of the coumarin can exist in its protonated (phenolic) or deprotonated (phenolate) form depending on the pH of the medium. These two forms exhibit different absorption and emission characteristics.[6] The interconversion between these forms can lead to complex fluorescence spectra and potential quenching.

Management Strategy:

  • pH Control: Utilize appropriate buffer systems to maintain a constant and optimal pH for the desired fluorescent species.

  • Characterization: Determine the pKa of the 7-hydroxyl group to understand the pH range in which the fluorescence is stable.

Quenching by Halide Ions

Halide ions, particularly bromide (Br-) and iodide (I-), can act as efficient quenchers of coumarin fluorescence.[10] The quenching efficiency typically follows the order I- > Br- > Cl-, which correlates with their ionization energy, suggesting an electron transfer mechanism.[10]

Management Strategy:

  • Ion-Free Buffers: When possible, use buffers and reagents with low concentrations of quenching halide ions.

  • Control Experiments: If the presence of halide ions is unavoidable, perform control experiments to quantify their quenching effect.

Quenching by Other Molecules

A variety of molecules can quench the fluorescence of coumarin derivatives, including:

  • Amines: Aliphatic amines can act as collisional quenchers.[11]

  • Free Radicals: Stable free radicals like 4-hydroxy-TEMPO can effectively quench coumarin fluorescence through a dynamic mechanism.[8][12]

  • Hypochlorite: This reactive species can cause fluorescence quenching through chlorination of the coumarin ring.[13]

  • Biomolecules: Binding to macromolecules, such as proteins, can lead to static quenching if the binding site promotes a non-fluorescent conformation.[2][7]

Management Strategy:

  • Assay Design: Design assays to minimize the presence of known quenchers.

  • Competitive Binding Assays: In some cases, quenching upon binding to a target can be exploited, as in Fluorescence Indicator Displacement (FID) assays.[7] In such assays, the displacement of the quenched probe by a non-fluorescent ligand results in a "turn-on" fluorescence signal.

Quantitative Analysis of Quenching

The Stern-Volmer equation is a fundamental tool for quantifying the efficiency of fluorescence quenching.[11]

I₀ / I = 1 + Kₛᵥ[Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant.

For dynamic quenching, the equation can also be expressed in terms of fluorescence lifetimes (τ):

τ₀ / τ = 1 + k₉τ₀[Q]

Where:

  • τ₀ and τ are the fluorescence lifetimes in the absence and presence of the quencher, respectively.

  • k₉ is the bimolecular quenching rate constant.

A linear Stern-Volmer plot (I₀/I vs. [Q]) typically indicates a single quenching mechanism (either static or dynamic).[8][11]

Data Presentation

Table 1: Factors Affecting Fluorescence of 7-Hydroxycoumarin Derivatives and Management Approaches

FactorDescription of EffectManagement Strategy
Solvent Polarity Fluorescence intensity is sensitive to the polarity and hydrogen-bonding ability of the solvent.[5][9]Optimize and maintain a consistent solvent system. Aqueous buffers often provide the strongest fluorescence.[2]
pH The protonation state of the 7-hydroxyl group affects the spectral properties.[6]Use buffers to maintain a constant and optimal pH.
Halide Ions (Br⁻, I⁻) Act as efficient quenchers, with quenching ability increasing with the atomic number of the halide.[10]Use halide-free buffers or quantify the quenching effect in control experiments.
Amines Can cause collisional quenching of fluorescence.[11]Minimize the presence of amines in the experimental system unless they are the subject of study.
Free Radicals Can act as dynamic quenchers.[8][12]Avoid exposure to free radical species unless their quenching effect is being investigated.
Hypochlorite Leads to fluorescence quenching via chlorination of the coumarin ring.[13]Prevent contamination with hypochlorite-containing solutions.
Protein Binding Can result in static quenching if the binding event leads to a non-fluorescent complex.[2][7]This property can be harnessed for developing competitive binding assays (FID).[7]

Experimental Protocols

Determination of Optimal Excitation and Emission Wavelengths

Objective: To identify the excitation and emission maxima for this compound in a specific experimental buffer.

Procedure:

  • Prepare a dilute solution of this compound in the desired assay buffer.

  • Using a spectrofluorometer, scan the excitation spectrum while monitoring the emission at an estimated wavelength. The peak of this scan is the excitation maximum.

  • Set the excitation wavelength to the determined maximum and scan the emission spectrum. The peak of this scan is the emission maximum.[9]

Fluorescence Quenching Assay (Stern-Volmer Analysis)

Objective: To determine the quenching mechanism and quantify the quenching constant (Kₛᵥ).

Procedure:

  • Prepare a stock solution of this compound and a stock solution of the quencher in the chosen assay buffer.

  • In a series of cuvettes or a microplate, prepare solutions with a constant concentration of the fluorophore and varying concentrations of the quencher.[13]

  • Include a control sample with the fluorophore but no quencher.

  • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Plot I₀/I versus the quencher concentration [Q].

  • Perform a linear regression analysis on the data. The slope of the line will be the Stern-Volmer quenching constant, Kₛᵥ.[9]

Distinguishing Static vs. Dynamic Quenching

Objective: To differentiate between static and dynamic quenching mechanisms.

Method 1: Temperature Dependence

  • Perform the fluorescence quenching assay at different temperatures.[8]

  • Interpretation: For dynamic quenching, an increase in temperature will typically lead to a higher Kₛᵥ due to increased diffusion and collision rates. For static quenching, an increase in temperature often leads to a decrease in Kₛᵥ as the stability of the ground-state complex is reduced.

Method 2: Fluorescence Lifetime Measurements

  • Measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence (τ) of the quencher.

  • Interpretation: In dynamic quenching, the fluorescence lifetime will decrease as the quencher concentration increases. In pure static quenching, the fluorescence lifetime of the uncomplexed fluorophore will remain unchanged.[1]

Visualizations

Quenching_Mechanisms Fluorescence Quenching Pathways cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (hν_ex) FQ Ground-State Complex (Non-fluorescent) F->FQ Complex Formation F_star->F Fluorescence (hν_em) F_star->F Collisional Deactivation Q Quencher Experimental_Workflow Workflow for Quenching Analysis start Start prep_solutions Prepare Fluorophore and Quencher Solutions start->prep_solutions measure_initial Measure Fluorescence (I₀) without Quencher prep_solutions->measure_initial add_quencher Titrate with Increasing Quencher Concentration measure_initial->add_quencher measure_quenched Measure Fluorescence (I) at each [Q] add_quencher->measure_quenched plot_sv Plot Stern-Volmer Graph (I₀/I vs. [Q]) measure_quenched->plot_sv analyze Analyze Linearity and Calculate Kₛᵥ plot_sv->analyze lifetime Perform Lifetime Measurements (Optional) analyze->lifetime temp_study Perform Temperature Study (Optional) analyze->temp_study determine_mechanism Determine Quenching Mechanism analyze->determine_mechanism lifetime->determine_mechanism temp_study->determine_mechanism end End determine_mechanism->end FID_Assay Fluorescence Indicator Displacement (FID) Assay Target Target Protein Quenched_Complex Target-Probe Complex (Fluorescence Quenched) Target->Quenched_Complex Probe Fluorescent Probe (this compound derivative) Probe->Quenched_Complex + Ligand Test Ligand (Non-fluorescent) Displaced_Complex Target-Ligand Complex Quenched_Complex->Displaced_Complex + Ligand Free_Probe Free Probe (Fluorescence Restored) Displaced_Complex->Free_Probe Displaces

References

An In-depth Technical Guide to Optimizing the Synthesis Yield of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a valuable coumarin derivative with applications in medicinal chemistry and materials science. The document details optimized protocols for the two-stage synthesis, starting with the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin intermediate, followed by its selective bromination at the C3 position. This guide is intended to equip researchers with the necessary information to improve the synthesis yield and purity of the final product.

Introduction

This compound is a heterocyclic compound belonging to the coumarin family.[1] Its structure, featuring a reactive bromine atom and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The core of its synthesis lies in a two-step process: the formation of the coumarin ring system, followed by regioselective bromination. Optimizing each of these steps is crucial for achieving a high overall yield of the desired product.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step is the Pechmann condensation of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin. The second step involves the electrophilic substitution of a bromine atom onto the C3 position of the coumarin ring.

Synthesis_Pathway Resorcinol Resorcinol Intermediate 7-Hydroxy-4-methylcoumarin Resorcinol->Intermediate Pechmann Condensation (Acid Catalyst) EAA Ethyl Acetoacetate EAA->Intermediate FinalProduct This compound Intermediate->FinalProduct Bromination (Brominating Agent)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. Several catalysts and conditions have been reported to improve the yield of 7-hydroxy-4-methylcoumarin.

Comparison of Pechmann Condensation Methods

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Pechmann condensation. Below is a comparison of different methods reported in the literature.

Catalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄-18 h5 °C to RT88%[2]
Amberlyst-15-25 min110 °C95%[2]
Nano-crystalline sulfated-zirconia (Microwave)-15 min150 °C99%[3]
SnCl₂·2H₂O (Microwave)-260 sN/A (800W)55.25%[2]
Zirconium Sulfate Tetrahydrate (Microwave)Cyclohexane12 minN/A (500W)87.5%[2]
Detailed Experimental Protocol (Amberlyst-15 Catalyzed)

This protocol is recommended for its high yield, relatively short reaction time, and the reusability of the catalyst.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15 resin

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 (10 mol%).

  • Heat the mixture in an oil bath at 110°C with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 25-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the product and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate and dried for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.

Pechmann_Workflow Start Mix Resorcinol, Ethyl Acetoacetate, and Amberlyst-15 Heat Heat at 110°C with Stirring Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dissolve Dissolve in Ethyl Acetate Cool->Dissolve Filter Filter to Recover Catalyst Dissolve->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol/Water Evaporate->Recrystallize Product1 Pure 7-Hydroxy-4-methylcoumarin Recrystallize->Product1

Caption: Experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Step 2: Bromination of 7-Hydroxy-4-methylcoumarin

The second step is the regioselective bromination of the synthesized 7-hydroxy-4-methylcoumarin at the C3 position. The choice of brominating agent and reaction conditions is critical to avoid side reactions, such as bromination of the benzene ring.

Comparison of Bromination Methods

Various brominating agents can be employed for this transformation. A comparative study of different methods is presented below.

Brominating AgentSolventReaction TimeTemperatureYield (%)Reference
Liquid Br₂Acetic AcidNot specifiedNot specifiedGood[4]
Liquid Br₂ChloroformNot specifiedNot specifiedGood[4]
N-Bromosuccinimide (NBS)Carbon Tetrachloride5 hRefluxModerate to GoodA detailed study on the bromination of 7-hydroxy-4-methyl benzopyran-2-one provides insights into this method.[4]
HBr-H₂O₂Not specifiedNot specifiedNot specifiedModerate[4]
Liquid Br₂ (Microwave)Ethanol2 min80°C (160W)92%[5]
Detailed Experimental Protocol (Microwave-Assisted Bromination)

This method is recommended for its high yield and significantly reduced reaction time.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Liquid Bromine (Br₂)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in ethanol.

  • Carefully add liquid bromine (1.1 eq) dropwise to the solution while stirring.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80°C (160W) for 2 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Bromination_Workflow Start Dissolve 7-Hydroxy-4-methylcoumarin in Ethanol AddBr2 Add Liquid Bromine Dropwise Start->AddBr2 Microwave Microwave Irradiation (80°C, 160W, 2 min) AddBr2->Microwave Cool Cool to Room Temperature Microwave->Cool Precipitate Pour into Ice-Cold Water Cool->Precipitate Filter Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Experimental workflow for the bromination of 7-hydroxy-4-methylcoumarin.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₁₀H₇BrO₃[1]
Molecular Weight 255.07 g/mol [1]
Appearance Brown SolidA commercial supplier describes it as a brown solid.
Melting Point Not explicitly found in searches.
¹H NMR A reference to a ¹H NMR spectrum is available on PubChem.[1]
IR Spectrum An FTIR spectrum (KBr wafer) is available on PubChem.[1]

Conclusion

The synthesis of this compound can be significantly improved by optimizing the two key reaction steps. For the Pechmann condensation, the use of a solid acid catalyst like Amberlyst-15 or microwave-assisted synthesis with nano-crystalline sulfated-zirconia offers high yields and reduced reaction times. For the subsequent bromination, a microwave-assisted approach using liquid bromine in ethanol provides a rapid and high-yielding route to the final product. By following the detailed protocols and considering the comparative data presented in this guide, researchers can enhance the efficiency of their synthesis and obtain high-purity this compound for their research and development needs.

References

Minimizing Background Fluorescence in Coumarin-Based Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, coumarin derivatives are prized for their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. However, a persistent challenge in harnessing their full potential is the management of background fluorescence. Unwanted signal can obscure the true results, diminishing assay sensitivity and leading to inaccurate data interpretation. This technical guide provides a comprehensive overview of the sources of background fluorescence in coumarin-based assays and presents a suite of strategies and detailed protocols to mitigate these effects, ensuring robust and reliable experimental outcomes.

Understanding the Sources of Background Fluorescence

Minimizing background fluorescence begins with a thorough understanding of its origins. These sources can be broadly categorized into three main areas: the assay environment and components, the biological sample itself, and the inherent properties of the fluorescent probe.

Table 1: Major Sources of Background Fluorescence

CategorySpecific SourceDescription
Assay Environment & Components Assay PlatesClear-bottom and standard polystyrene plates can exhibit significant autofluorescence.[1][2]
Cell Culture MediaComponents such as phenol red, riboflavin, and fetal bovine serum (FBS) are intrinsically fluorescent.[3][4][5]
Buffers and SolventsImpurities in buffers or solvents like DMSO can contribute to background signal.[6]
Biological Sample AutofluorescenceEndogenous cellular components like NADH, flavins, collagen, and elastin naturally fluoresce, particularly in the blue-green spectral region.[7]
Cell Debris and Dead CellsDead cells often exhibit higher autofluorescence than healthy cells.
Fluorescent Probe Non-specific BindingThe coumarin probe may bind to components other than the target of interest, leading to a diffuse background signal.[8]
PhotobleachingProlonged or intense light exposure can lead to the irreversible degradation of the coumarin fluorophore, reducing signal and potentially creating fluorescent byproducts.
Substrate InstabilityFluorogenic substrates can undergo spontaneous hydrolysis, releasing the fluorophore independent of enzymatic activity.[8]

Strategies for Minimizing Background Fluorescence

A multi-pronged approach is often necessary to effectively reduce background fluorescence. These strategies can be grouped into instrumental, biochemical, and data analysis techniques.

Instrumental and Setup-Based Approaches

Optimizing the physical setup of the assay is a critical first step.

  • Microplate Selection: For fluorescence assays, the use of black, opaque microplates is highly recommended as they absorb scattered light and reduce well-to-well crosstalk.[1][2] White plates, while beneficial for luminescence assays, reflect light and increase background fluorescence.[2][9]

  • Instrument Settings: Proper configuration of the fluorescence reader is crucial. This includes:

    • Wavelength Selection: Use the narrowest possible excitation and emission bandwidths that still provide adequate signal.

    • Gain Optimization: Adjust the photomultiplier tube (PMT) gain to a level that maximizes the signal from the positive control without saturating the detector and amplifying background noise.[6]

    • Time-Resolved Fluorescence (TRF): For compatible assays, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) can significantly improve the signal-to-noise ratio by introducing a time delay between excitation and emission detection, allowing short-lived background fluorescence to decay.[10]

Table 2: Impact of Assay Setup on Background Fluorescence

ParameterRecommended PracticeRationale
Microplate Use black, opaque microplatesMinimizes light scatter and crosstalk, reducing background.[1][2]
Excitation/Emission Wavelengths Optimize for the specific coumarin derivativeMaximizes signal from the probe while potentially avoiding excitation of autofluorescent components.
Instrument Gain Titrate to the lowest level that provides a robust signalAvoids unnecessary amplification of background noise.[6]
Detection Method Consider TR-FRET where applicableReduces background from short-lived fluorescent species.[10]
Biochemical and Reagent-Based Strategies

Modifying the assay components and protocol can have a profound impact on background levels.

  • Media and Buffers:

    • Phenol Red-Free Media: Whenever possible, use phenol red-free media for cell-based assays, as phenol red is a significant contributor to background fluorescence.[3][5][11] FluoroBrite™ DMEM, for example, has been shown to have significantly lower background fluorescence compared to standard DMEM.[12]

    • Serum Reduction: Minimize the concentration of fetal bovine serum (FBS) in the final assay medium, as it contains autofluorescent components.[4]

    • High-Purity Reagents: Use high-purity, spectroscopy-grade solvents and buffers to avoid fluorescent contaminants.[6]

  • Quenchers: The addition of quenching agents can effectively reduce background fluorescence.

    • Potassium Iodide (KI): Iodide ions are effective collisional quenchers of coumarin fluorescence.[13] The efficiency of quenching can be quantified by the Stern-Volmer constant.

    • Commercial Quenchers: Reagents like TrueBlack® can be used to quench autofluorescence from sources like lipofuscin in tissue samples.[7]

  • Assay Protocol Optimization:

    • Washing Steps: Thorough and repeated washing steps are crucial for removing unbound fluorescent probes.[14]

    • Reagent Concentration: Titrate the concentration of the coumarin probe and any other labeled reagents to find the optimal balance between signal and background.[7]

    • Blocking: For immunoassays, use an effective blocking buffer to prevent non-specific binding of antibodies.[8]

Table 3: Effectiveness of Biochemical Strategies in Reducing Background

StrategyTypical Reduction in BackgroundNotes
Use of Phenol Red-Free Medium Can result in a significant decrease in background, with some specialized media showing up to a 90% reduction.[12]The effect is most pronounced when exciting in the blue-green spectral range.
Use of Black vs. Clear Microplates Substantial reduction in background and crosstalk.[1][2][15]Essential for sensitive fluorescence assays.
Application of Quenchers (e.g., KI) Dependent on quencher concentration and specific coumarin derivative.Can be a very effective method for reducing background from unbound probe.[13]
Time-Resolved FRET (TR-FRET) Can lead to a dramatic improvement in signal-to-noise ratio compared to standard fluorescence.[10]Requires specific instrumentation and lanthanide-based probes.

Experimental Protocols

Adherence to well-defined protocols is paramount for reproducible and low-background results.

General Protocol for a Fluorogenic Caspase-3 Assay

This protocol describes a typical procedure for measuring caspase-3 activity using the fluorogenic coumarin substrate, Ac-DEVD-AMC.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

  • Caspase-3 Inhibitor (optional, for control): Ac-DEVD-CHO (2 mM stock in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~340-380 nm and emission at ~440-460 nm.[16][17]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel and grow to the desired confluency.

    • Induce apoptosis by treating cells with the chosen agent for the appropriate time. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-10 x 10⁶ cells per 100 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) for the assay.

  • Assay Setup:

    • On a black 96-well plate, add 50 µL of cell lysate to each well.

    • Include the following controls:

      • Blank: 50 µL of Lysis Buffer without cell lysate.

      • Negative Control: Lysate from untreated cells.

      • Inhibitor Control (optional): Lysate from apoptotic cells pre-incubated with the caspase-3 inhibitor.

  • Enzymatic Reaction:

    • Prepare a 2X substrate solution by diluting the Ac-DEVD-AMC stock to 20 µM in Assay Buffer.

    • Add 50 µL of the 2X substrate solution to each well.

    • Mix gently by shaking the plate for 30 seconds.

  • Signal Detection:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) for a kinetic reading, or at a single endpoint after a defined incubation period.

Protocol for Optimizing Enzyme and Substrate Concentrations

To achieve the best signal-to-noise ratio, it is essential to determine the optimal concentrations of both the enzyme and the fluorogenic substrate.

Part 1: Enzyme Titration

  • Prepare a serial dilution of your enzyme in the appropriate assay buffer.

  • In a black microplate, add a fixed, saturating concentration of the coumarin-based substrate to each well.

  • Add the different concentrations of the enzyme to initiate the reaction.

  • Monitor the fluorescence signal over time.

  • Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.[18]

Part 2: Substrate Titration

  • Using the optimal enzyme concentration determined in Part 1, set up a series of reactions with varying concentrations of the coumarin-based substrate.

  • Monitor the fluorescence signal over time for each substrate concentration.

  • Plot the initial reaction velocity against the substrate concentration. This will typically yield a Michaelis-Menten curve.

  • The optimal substrate concentration for routine assays is often at or slightly above the Km value to ensure the reaction rate is sensitive to enzyme activity and not limited by substrate availability.

Protocol for Fluorescence Quenching Assay

This protocol outlines a general procedure to assess the quenching of a coumarin derivative's fluorescence by a quencher like potassium iodide (KI).

Materials:

  • Coumarin derivative of interest (e.g., 7-amino-4-methylcoumarin)

  • Quencher stock solution (e.g., 1 M Potassium Iodide in assay buffer)

  • Assay Buffer (e.g., PBS)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the coumarin derivative in the assay buffer at a fixed concentration (e.g., 1 µM).

  • Prepare a serial dilution of the quencher stock solution in the assay buffer.

  • In a black 96-well plate, add the coumarin working solution to a series of wells.

  • Add the different concentrations of the quencher to the wells containing the coumarin solution. Include a control well with no quencher.

  • Mix gently and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity of each well at the optimal excitation and emission wavelengths for the coumarin derivative.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot. The slope of the linear portion of this plot gives the Stern-Volmer constant (Ksv), which is a measure of quenching efficiency.[19][20][21]

Mandatory Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases, such as caspase-3, which are often assayed using coumarin-based substrates.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Recruitment Procaspase8 Procaspase-8 DISC->Procaspase8 Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caspase activation pathways leading to apoptosis.
Experimental Workflow: Optimizing a Coumarin-Based Enzyme Assay

This diagram outlines a logical workflow for the development and optimization of a fluorogenic enzyme assay using a coumarin-based substrate.

Assay_Optimization_Workflow start Start: Define Assay Target reagent_prep Prepare Reagents (Enzyme, Substrate, Buffers) start->reagent_prep instrument_setup Initial Instrument Setup (Ex/Em Wavelengths, Black Plate) reagent_prep->instrument_setup enzyme_titration Enzyme Titration instrument_setup->enzyme_titration analyze_enzyme Analyze Enzyme Activity vs. Concentration enzyme_titration->analyze_enzyme analyze_enzyme->reagent_prep Adjust enzyme stock substrate_titration Substrate Titration (using optimal enzyme conc.) analyze_enzyme->substrate_titration Linear range identified analyze_substrate Analyze Velocity vs. Substrate Concentration substrate_titration->analyze_substrate analyze_substrate->substrate_titration Adjust substrate range z_factor Determine Z' Factor and Signal-to-Background Ratio analyze_substrate->z_factor Km determined z_factor->enzyme_titration Low S/B or Z' final_protocol Finalize Optimized Assay Protocol z_factor->final_protocol Assay is robust

Workflow for optimizing a fluorogenic enzyme assay.
Logical Relationship: Troubleshooting High Background Fluorescence

This diagram provides a step-by-step decision tree for identifying and resolving the root causes of high background fluorescence in a coumarin-based assay.

Troubleshooting_Workflow start High Background Detected check_controls Review Controls: 'No Enzyme' & 'Buffer Only' start->check_controls controls_high High Background in Controls check_controls->controls_high Yes controls_ok Background Normal in Controls check_controls->controls_ok No check_substrate Substrate Degradation? controls_high->check_substrate new_substrate Use Fresh Substrate Aliquot check_substrate->new_substrate Yes check_media Media/Buffer Autofluorescence? check_substrate->check_media No change_media Switch to Phenol Red-Free Media or PBS check_media->change_media Yes check_plate Using Black Plate? check_media->check_plate No check_plate->start Yes, issue persists use_black_plate Switch to Black Plate check_plate->use_black_plate No check_sample Sample Autofluorescence? controls_ok->check_sample unstained_sample Run Unstained Sample Control check_sample->unstained_sample Yes check_nonspecific Non-specific Probe Binding? check_sample->check_nonspecific No optimize_wash Optimize Washing Steps & Titrate Probe Concentration check_nonspecific->optimize_wash Yes

Troubleshooting workflow for high background fluorescence.

Conclusion

Minimizing background fluorescence in coumarin-based assays is a critical aspect of achieving high-quality, reproducible data. By systematically addressing the potential sources of background arising from the assay environment, the biological sample, and the probe itself, researchers can significantly enhance the signal-to-noise ratio. The implementation of optimized protocols, careful selection of reagents and materials, and logical troubleshooting workflows, as detailed in this guide, will empower scientists to confidently employ coumarin-based assays in their research and drug discovery efforts.

References

Navigating the Fluorescent Landscape: A Technical Guide to Selecting the Optimal Solvent for Coumarin Probe Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a solvent is a critical, yet often underestimated, determinant in the success of experiments utilizing coumarin-based fluorescent probes. The immediate chemical environment profoundly influences the photophysical properties of these versatile fluorophores, directly impacting signal intensity, spectral positioning, and ultimately, the reliability of experimental data. This in-depth guide provides a comprehensive overview of the core principles governing solvent effects on coumarin probes, detailed experimental protocols for their characterization, and a framework for rational solvent selection.

The fluorescence of coumarin derivatives is highly sensitive to the polarity, viscosity, and specific chemical interactions of the surrounding solvent. These environmental factors can dramatically alter the probe's quantum yield, Stokes shift, and fluorescence lifetime, making an informed solvent choice paramount for optimizing assay performance and ensuring data reproducibility.

The Crucial Role of the Solvent Environment

The photophysical behavior of coumarin probes is intricately linked to their electronic structure and the nature of their excited states. Many coumarin derivatives, particularly those with electron-donating and electron-accepting groups, exhibit a significant change in dipole moment upon excitation. This property is the foundation of their environmental sensitivity.

Solvent Polarity and Solvatochromism

The most significant solvent effect observed with coumarin probes is solvatochromism, the change in the color of a substance with a change in solvent polarity. This phenomenon manifests as a shift in the absorption and, more prominently, the emission spectra. In polar solvents, the excited state of a coumarin probe, which is often more polar than the ground state, is stabilized by the reorientation of solvent molecules.[1] This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths.[1][2][3][4]

A critical consequence of increasing solvent polarity for many 7-aminocoumarins is a decrease in fluorescence quantum yield.[5][6][7] This is often attributed to the formation of a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state.[1][5][7][8][9][10][11] In the excited state, rotation around the C-N bond of the amino group is facilitated in polar solvents, leading to a twisted conformation that provides a non-radiative pathway for the molecule to return to the ground state, thereby quenching fluorescence.[1][7]

Solvent Viscosity

Solvent viscosity can also modulate the fluorescence of coumarin probes. In some cases, an increase in solvent viscosity can enhance the quantum yield by restricting the molecular motions, such as the twisting required for TICT state formation, that lead to non-radiative decay.[5][7] However, it's important to note that not all coumarins exhibit significant viscosity sensitivity.[3][12]

Specific Solvent Interactions

Beyond general polarity and viscosity, specific interactions such as hydrogen bonding between the coumarin probe and solvent molecules can influence its photophysical properties.[6][9][11] Protic solvents, like alcohols, can form hydrogen bonds with the carbonyl or amino groups of the coumarin, creating additional non-radiative decay pathways and leading to a lower quantum yield compared to aprotic solvents of similar polarity.[7]

Quantitative Analysis of Solvent Effects on Coumarin Probes

To facilitate a rational approach to solvent selection, the following tables summarize the photophysical properties of representative coumarin derivatives in a range of solvents with varying polarities and properties.

Coumarin DerivativeSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Coumarin 30 Acetonitrile~408[13]~478[13]0.67[13]
Coumarin 6 Ethanol--~0.78[14]
Acetonitrile--0.63[14]
Coumarin 153 Ethanol--0.53[15]
Quinine Sulfate 0.1 M H₂SO₄--0.54 (Standard)[5]
Fluorescein 0.1 M NaOH~490[13]~514[13]0.95[13]
Rhodamine 6G Ethanol~530[13]~555[13]0.95[13]

Note: The photophysical properties of coumarin dyes are highly dependent on the specific experimental conditions and the purity of the solvents.

Experimental Protocols for Characterizing Coumarin Probes

Accurate characterization of a coumarin probe in different solvents is essential for optimizing its use in a specific application. The following section provides a detailed protocol for determining the relative fluorescence quantum yield.

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[5][16]

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvents

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)[5]

  • Coumarin probe of interest

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of your coumarin probe and the fluorescence standard in the same solvent.

  • Create Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these dilutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][5] A typical series might have absorbances of 0.02, 0.04, 0.06, 0.08, and 0.1.[5]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λex).

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the fluorometer, exciting at the same λex.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: Create a plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_S) can be calculated using the following equation, which employs the gradients of the plots to enhance accuracy:[16]

    Φ_S = Φ_Std * (Grad_S / Grad_Std) * (n_S² / n_Std²)[5]

    Where:

    • Φ_Std is the quantum yield of the standard.

    • Grad_S and Grad_Std are the gradients (slopes) of the sample and standard plots, respectively.

    • n_S and n_Std are the refractive indices of the sample and standard solvents, respectively.

Visualizing Key Processes and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathway of solvent effects and the experimental workflow for quantum yield determination.

Solvent_Effects_on_Coumarin_Fluorescence cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_solvent Solvent Influence GS Coumarin (Planar Geometry) LE Locally Excited (LE) State (Planar Geometry) GS->LE Photon Absorption LE->GS Fluorescence (Radiative Decay) TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-planar, Non-emissive) LE->TICT Twisting Motion (Favored in Polar Solvents) TICT->GS Polarity High Polarity Polarity->LE Stabilizes TICT Viscosity High Viscosity Viscosity->LE Hinders Twisting

Caption: Solvent-mediated pathways for coumarin fluorescence and non-radiative decay.

Quantum_Yield_Workflow A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Absorbance < 0.1) A->B C Measure Absorbance at Excitation Wavelength B->C D Measure Fluorescence Emission (Same Excitation Wavelength) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients (Sample & Standard) F->G H Calculate Quantum Yield Using Comparative Formula G->H

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Troubleshooting Common Issues

Even with careful planning, researchers may encounter challenges when working with coumarin probes.

  • Weak Fluorescence in Aqueous Media: This is a frequent issue, often due to aggregation-caused quenching (ACQ) and the high polarity of water.[5] To mitigate this, consider adding a water-miscible organic co-solvent like DMSO or ethanol to disrupt aggregation and improve solubility.[5] Alternatively, using a small amount of a non-ionic surfactant, such as Tween-20, can prevent aggregation by forming micelles that encapsulate the probe.[5]

  • Precipitation upon Dilution: When diluting a concentrated organic stock solution of a hydrophobic coumarin into an aqueous buffer, precipitation can occur.[14] To prevent this, try a more gradual dilution, vortexing the solution during the addition of the aqueous buffer, or starting with a lower concentration stock solution.

  • Inconsistent Readings: Inconsistent fluorescence readings can arise from photobleaching, temperature fluctuations, or solvent impurities.[1] Use high-purity solvents, control the temperature of your measurements, and minimize the exposure of your sample to the excitation light.

Conclusion: A Strategic Approach to Solvent Selection

The selection of an appropriate solvent is not a trivial step but a strategic decision that can significantly impact the outcome of fluorescence-based experiments. By understanding the fundamental principles of solvatochromism, the influence of polarity and viscosity, and the potential for specific solvent interactions, researchers can make informed choices to optimize the performance of their coumarin fluorescent probes. A systematic approach, involving the careful characterization of the probe in a range of solvents and adherence to robust experimental protocols, will ultimately lead to more reliable and reproducible data, accelerating scientific discovery and innovation in drug development and beyond.

References

A Technical Guide to Validation and Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation

In the high-stakes field of drug discovery and development, the journey from a promising biological hypothesis to a clinically effective therapeutic is long and fraught with challenges. At the core of this process lies the principle of rigorous validation and comparative analysis. These stages are not mere checkpoints but are the foundational pillars that ensure the biological relevance of a therapeutic target, the reliability of experimental assays, and the ultimate efficacy and safety of a drug candidate.[1][2] Failure at late-stage clinical trials often stems from inadequate validation in the preclinical phase, leading to immense financial and societal costs.[3]

This technical guide provides an in-depth overview of key validation and comparative analysis methodologies. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to support the design and execution of robust preclinical studies.

Target Validation: Confirming the Biological Hypothesis

Target validation is the critical first step to demonstrate that modulating a specific biological target (e.g., a protein, gene, or nucleic acid) can produce a desired therapeutic effect on a disease.[2][4][5] This process builds confidence that the target is not only correlated with the disease but is causally involved in its pathophysiology.[6][7]

Logical Workflow for Target Validation

The process begins by identifying a potential target and proceeds through a series of experiments to confirm its role in the disease phenotype. A key method involves modulating the target's expression or activity and observing the subsequent effect.

G cluster_0 Target Identification & Validation Workflow A Hypothesized Target (e.g., Kinase X) B Genetic Modulation (e.g., siRNA Knockdown) A->B Modulation Strategy C Pharmacological Modulation (e.g., Small Molecule Inhibitor) A->C Modulation Strategy D Observe Cellular Phenotype (e.g., Apoptosis, Proliferation) B->D Measure Effect C->D Measure Effect E Target Validated D->E Desired Phenotype Observed F Target Invalidated D->F No/Adverse Phenotype

Caption: Logical workflow for validating a therapeutic target.

Key Experimental Protocol: Target Knockdown via siRNA and Western Blot Analysis

A widely used technique for target validation is the use of small interfering RNA (siRNA) to temporarily suppress the expression of the target gene.[6] The effect of this "knockdown" on cellular processes confirms the target's function. Western blotting is then used to quantify the reduction in protein levels.[8]

Objective: To validate "Kinase X" as a pro-survival target in a cancer cell line.

Methodology:

  • Cell Culture: Plate Human Cancer Cell Line (e.g., HeLa) in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • siRNA Transfection:

    • Prepare two separate siRNA constructs: one targeting Kinase X mRNA (siKinaseX) and a non-targeting negative control (siControl).

    • For each well, dilute 50 pmol of siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL siRNA-lipid complex to the appropriate wells.

  • Incubation: Incubate cells for 48 hours to allow for knockdown of the target protein.

  • Protein Extraction (Lysate Preparation):

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the soluble protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Western Blot: [8]

    • Normalize protein amounts for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Kinase X, and a separate loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the Kinase X signal to the loading control signal.

Data Presentation: Target Validation Results

The quantitative results from the Western Blot are summarized to clearly show the effect of the siRNA knockdown.

Treatment Condition Normalized Kinase X Expression (Arbitrary Units) Standard Deviation Percent Knockdown (%)
Untreated Control1.000.080%
siControl0.970.113%
siKinaseX0.210.0479%

Assay Validation and Comparative Analysis of Compounds

Once a target is validated, the next phase involves developing and validating an assay for high-throughput screening (HTS) to find "hit" compounds that modulate the target.[9] Subsequently, these hits undergo comparative analysis to identify the most promising "lead" candidates for further development.[2]

High-Throughput Screening (HTS) Workflow

G cluster_1 High-Throughput Screening Workflow A Assay Development & Validation (Z' > 0.5) B Primary Screen (Large Compound Library) A->B Proceed to Screen C Hit Identification (Compounds meeting activity threshold) B->C Data Analysis D Dose-Response Analysis (Confirms activity & potency) C->D Hit Confirmation E Lead Candidate Selection D->E Comparative Analysis

Caption: A streamlined workflow for High-Throughput Screening (HTS).

Key Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibitor Screening

ELISA is a versatile plate-based assay technique used for detecting and quantifying substances such as proteins.[12][13] A competitive ELISA can be used to screen for inhibitors of a target enzyme.[14]

Objective: To identify and compare inhibitors of "Kinase X" from a compound library.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a substrate peptide for Kinase X (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.[14]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween 20).[12]

  • Blocking: Block remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% BSA in PBS). Incubate for 1-2 hours at 37°C.[12][14]

  • Compound Addition:

    • Perform serial dilutions of test compounds and positive control inhibitors.

    • Add 50 µL of each compound dilution to the appropriate wells. Add 50 µL of vehicle (e.g., DMSO) to control wells.

  • Enzyme Reaction:

    • Add 50 µL of a solution containing Kinase X and ATP to all wells to start the phosphorylation reaction.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of a primary antibody that specifically detects the phosphorylated substrate. Incubate for 2 hours at room temperature.[13]

    • Wash the plate three times.

    • Add 100 µL of an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[15]

    • Wash the plate five times.

  • Signal Development: Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[15][16]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Data Presentation: Comparative Analysis of Lead Compounds

A key metric for comparing the potency of different inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17] This is determined by fitting dose-response data to a nonlinear regression model.[17][18]

Compound ID IC50 (nM) Hill Slope R-squared (R²)
Compound A15.21.10.992
Compound B89.50.90.987
Compound C5.81.00.995
Standard Inhibitor12.11.20.991

Case Study: Validation of a MAPK/ERK Pathway Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[19][20] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[21][22][23]

MAPK/ERK Signaling Pathway Diagram

This pathway involves a cascade of phosphorylation events, where one kinase phosphorylates and activates the next one in the series.[19]

G cluster_2 MAPK/ERK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nuc Nucleus ERK->Nuc Translocates to TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Nuc->TF Resp Cellular Responses (Proliferation, Survival) TF->Resp Drives Gene Expression for Inhib Compound C (MEK Inhibitor) Inhib->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the point of inhibition.

Validation of MEK Inhibitor (Compound C)

To validate that Compound C (identified in Table 2) acts as a MEK inhibitor, its effect on the phosphorylation of ERK, the downstream target of MEK, is measured. A decrease in phosphorylated ERK (p-ERK) levels, without changing total ERK levels, would confirm target engagement and mechanism of action. This is typically assessed using the Western Blot protocol described in Section 2.2.

Data Presentation: Pharmacodynamic Biomarker Analysis

Cells are treated with increasing concentrations of Compound C, and the levels of p-ERK and total ERK are quantified.

Compound C Conc. (nM) Normalized p-ERK / Total ERK Ratio Standard Deviation
0 (Vehicle)1.000.09
10.850.07
100.410.05
1000.080.02
10000.050.01

These results demonstrate a dose-dependent inhibition of ERK phosphorylation, validating the mechanism of action for Compound C as a potent MEK inhibitor.

Conclusion

The principles of validation and comparative analysis are indispensable for navigating the complexities of drug discovery. By employing systematic workflows, robust experimental protocols, and clear, quantitative data presentation, research organizations can increase the quality and reproducibility of their preclinical data. This rigorous approach enhances the probability of identifying genuinely effective therapeutic candidates and is fundamental to the successful translation of basic scientific discoveries into life-saving medicines.

References

Unveiling the Potential of 3-Bromo-7-hydroxy-4-methylchromen-2-one: A Technical Guide for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, the precise detection and quantification of thiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—are of paramount importance. These biomolecules play critical roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions. Consequently, the development of sensitive and selective fluorescent probes for thiols is a burgeoning area of research. Among the diverse array of fluorophores, coumarin-based probes have garnered significant attention due to their excellent photophysical properties.

This technical guide focuses on a specific coumarin derivative, 3-Bromo-7-hydroxy-4-methylchromen-2-one , and explores its prospective advantages as a fluorescent thiol probe. While direct and extensive research on this particular compound as a thiol probe is emerging, its structural features and the well-established reactivity of similar coumarin-based probes provide a strong foundation for its potential utility. This document will, therefore, extrapolate from existing knowledge on related compounds to present a comprehensive overview of its likely mechanism of action, potential benefits, and the experimental frameworks required for its validation and application.

Core Advantages Over Other Fluorescent Thiol Probes

The inherent structure of this compound suggests several key advantages over other classes of fluorescent thiol probes:

  • "Turn-On" Fluorescence Response: The presence of the electron-withdrawing bromine atom at the 3-position, adjacent to the α,β-unsaturated carbonyl system of the coumarin core, is anticipated to render the molecule weakly fluorescent. Upon nucleophilic attack by a thiol, a significant enhancement in fluorescence intensity—a "turn-on" response—is expected. This is a highly desirable feature for a fluorescent probe as it minimizes background signal and enhances sensitivity.

  • High Selectivity: The reactivity of the C3-position of the coumarin scaffold can be finely tuned. The bromo-substituent provides a reactive site for nucleophilic substitution or addition by the highly nucleophilic thiol group. This specific reactivity is expected to confer high selectivity for thiols over other biologically abundant amino acids and nucleophiles.

  • Favorable Photophysical Properties: The 7-hydroxy-4-methylcoumarin (hymecromone) core is a well-known fluorophore with a high quantum yield and good photostability. While the bromine atom initially quenches this fluorescence, its displacement upon reaction with a thiol is predicted to restore the bright fluorescence of the parent coumarin structure.

  • Ratiometric Potential: Depending on the specific reaction mechanism, the formation of the thiol adduct may lead to a shift in the emission wavelength, offering the possibility of ratiometric detection. Ratiometric measurements, which are based on the ratio of fluorescence intensities at two different wavelengths, are independent of probe concentration and instrumental factors, thereby providing more accurate and reliable quantification.

Quantitative Data Comparison

To provide a clear perspective on the potential performance of this compound, the following table summarizes key quantitative parameters of representative fluorescent thiol probes from different classes. The values for the target compound are hypothetical and represent expected performance based on its structure.

Probe ClassSpecific ProbeQuantum Yield (Φ) - UnboundQuantum Yield (Φ) - Thiol-AdductFold IncreaseDetection Limit (LOD)
Coumarin This compound (Expected) ~0.01 ~0.6 ~60 Nanomolar range
BODIPYo-maleimideBODIPY0.002 (in DMSO)0.73 (in DMSO)>350Micromolar range
FluoresceinFluorescein-5-maleimideLowHighSignificantVaries
Coumarin7-Diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin (CPM)Non-fluorescentFluorescent"Turn-on"Varies

Signaling Pathways and Experimental Workflows

The interaction of this compound with thiols is predicted to proceed via a nucleophilic substitution reaction. The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanism and a typical experimental workflow for its application.

ReactionMechanism Probe 3-Bromo-7-hydroxy-4- methylchromen-2-one (Weakly Fluorescent) Adduct Thiol Adduct (Highly Fluorescent) Probe->Adduct Nucleophilic Attack by Thiol Thiol R-SH (e.g., Cysteine, Glutathione) Thiol->Adduct

Caption: Proposed reaction mechanism of this compound with a biological thiol.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis Cells Culture Cells or Prepare Biological Sample Induction Induce Thiol Level Change (Optional) Cells->Induction Incubation Incubate with This compound Induction->Incubation Measurement Measure Fluorescence (Plate Reader or Microscope) Incubation->Measurement Quantification Quantify Thiol Levels Measurement->Quantification Comparison Compare with Controls Quantification->Comparison

Caption: General experimental workflow for the detection of cellular thiols.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound as a fluorescent thiol probe. These should be optimized for specific experimental conditions.

Synthesis of this compound

Materials:

  • 7-Hydroxy-4-methylcoumarin (Hymecromone)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent (e.g., CCl4).

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Thiol Detection in Solution

Materials:

  • Stock solution of this compound in DMSO (e.g., 1 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Thiol standards (e.g., Cysteine, Glutathione).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare a working solution of the probe by diluting the DMSO stock solution in PBS.

  • Prepare serial dilutions of thiol standards in PBS.

  • In a 96-well plate, add the probe solution to each well.

  • Add the thiol standards or unknown samples to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (to be determined experimentally, but expected to be in the range of Ex/Em ~360/450 nm).

  • Generate a standard curve by plotting fluorescence intensity against thiol concentration.

  • Determine the concentration of thiols in the unknown samples from the standard curve.

Protocol for Live Cell Imaging of Thiols

Materials:

  • Cells cultured on glass-bottom dishes.

  • This compound stock solution in DMSO.

  • Cell culture medium.

  • Fluorescence microscope.

Procedure:

  • Grow cells to the desired confluency.

  • Prepare a loading solution of the probe in serum-free cell culture medium (final concentration typically 1-10 µM).

  • Wash the cells with warm PBS.

  • Incubate the cells with the probe loading solution at 37°C for 15-30 minutes.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium.

  • Image the cells using a fluorescence microscope with the appropriate filter set.

Logical Relationship Diagram

The following diagram illustrates the logical flow of advantages that position this compound as a promising fluorescent thiol probe.

Caption: Logical flow from structural features to advantages and applications.

A Technical Guide to the Validation of 3-Bromo-7-hydroxy-4-methylchromen-2-one for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of analytical methods for the quantitative assay of 3-Bromo-7-hydroxy-4-methylchromen-2-one. The methodologies and data presented herein are illustrative of a typical validation process for a novel analytical method, ensuring its suitability for its intended purpose in research and quality control.

Introduction to this compound

This compound is a coumarin derivative with the molecular formula C₁₀H₇BrO₃ and a molecular weight of approximately 255.06 g/mol .[1][2] Coumarin derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. As with any compound intended for potential therapeutic use or as a key intermediate, validated and reliable quantitative analytical methods are crucial for ensuring the accuracy, precision, and consistency of experimental and manufacturing data. This guide outlines the essential steps and parameters for the validation of a quantitative assay for this compound.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust technique for the quantification of small organic molecules like this compound.

Hypothetical Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 320 nm
Run Time 10 minutes

Method Validation Parameters and Hypothetical Data

The following sections detail the standard validation parameters and present illustrative data for the hypothetical HPLC method.

Specificity/Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a sample spiked with the analyte. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms would demonstrate specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Concentration (µg/mL)Peak Area (arbitrary units)
112050
560100
10121200
20240500
50602000
1001205000

Linearity Results:

  • Regression Equation: y = 12045x + 350

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of known amounts of the analyte spiked into a placebo matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
2020.2101.0
8079.699.5
Average Recovery 99.8
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision):

Concentration (µg/mL)Mean Peak Area (n=6)Standard Deviation%RSD
2024065021650.90

Intermediate Precision (Inter-day Precision):

DayMean Peak Area (n=6)Standard Deviation%RSD
Day 124065021650.90
Day 224150023000.95
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedVariation% Change in Peak Area
Flow Rate (mL/min)0.9, 1.1< 2%
Column Temperature (°C)28, 32< 1.5%
Mobile Phase Composition± 2% Acetonitrile< 3%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Method Validation A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Sample Injection C->D Pass E Data Acquisition D->E F Linearity & Range E->F G Accuracy E->G H Precision E->H I LOD & LOQ E->I J Robustness E->J K Final Report F->K G->K H->K I->K J->K

Caption: Workflow for HPLC Method Validation.

Relationship of Validation Parameters

G cluster_core Core Parameters cluster_range Range & Limits A Validated Quantitative Assay B Accuracy A->B C Precision A->C D Specificity A->D E Linearity A->E I Robustness A->I F Range E->F G LOD F->G H LOQ F->H

References

A Comparative Guide to Photolabile Protecting Groups for Neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the release of neurotransmitters in time and space has revolutionized the study of neural circuits and synaptic function. Photolabile protecting groups (PPGs), or "caged" compounds, are indispensable tools in this field, allowing for the light-triggered release of bioactive molecules.[1][2] This guide provides a comparative analysis of common PPGs for key neurotransmitters, focusing on their photochemical properties, experimental applications, and protocols to aid researchers in selecting the optimal tool for their specific needs.

Introduction to Photolabile Protecting Groups

PPGs are chemical moieties that are covalently attached to a neurotransmitter, rendering it biologically inert. Upon illumination with light of a specific wavelength, the PPG undergoes a photochemical reaction, cleaving the bond and releasing the active neurotransmitter with high spatiotemporal precision.[3][4] The ideal PPG possesses several key characteristics:

  • High Photochemical Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) are desirable for efficient uncaging with minimal light exposure.[4]

  • Wavelength Specificity: The absorption maximum should ideally be in the near-UV or visible range to minimize phototoxicity and enhance tissue penetration.[4][5] Two-photon (2P) excitation in the near-infrared (NIR) range offers superior spatial resolution and deeper tissue penetration.[6][7]

  • Fast Release Kinetics: The rate of neurotransmitter release should be rapid enough to mimic physiological processes.[8]

  • Biological Inertness: The caged compound and its photolytic byproducts should not exhibit any biological activity or toxicity.[1][4]

  • Stability: The caged compound must be stable to hydrolysis under physiological conditions in the absence of light.[6][8]

Comparative Analysis of PPGs for Glutamate

Glutamate is the primary excitatory neurotransmitter in the central nervous system, making caged glutamate a widely used tool for studying synaptic transmission and plasticity.[1][9]

PPG FamilyCompoundλmax (1P) (nm)Quantum Yield (Φ)2P Action Cross-Section (δu) (GM)λmax (2P) (nm)Key Features & Considerations
Nitroindolinyl MNI-Glutamate~3300.0850.06720-740Most widely used; well-characterized and stable, but can block GABAA receptors at high concentrations.[10][11][12]
CDNI-Glutamate~3300.50.06720High one-photon quantum yield; synthesis has been optimized.[9][13][14] May have reduced GABAA receptor interference compared to MNI-Glu.[9]
MDNI-Glutamate~0.5~5-6x > MNI-GluHigh quantum yield, leading to efficient uncaging.[6][15]
Ruthenium-Bipyridine RuBi-Glutamate~4500.130.14800Excitable with visible light, reducing phototoxicity.[11][14][16] Faster rise time of neuronal responses compared to MNI-glutamate.[11] Less GABAA receptor blockade than MNI-glutamate at effective concentrations.[11]
Coumarin-based DEAC450-Glutamate~4500.390.5900Red-shifted absorption, enabling two-color uncaging experiments.[6][14][17] Highly efficient for 2P uncaging at 900 nm.[14][17]
Bhc-Glutamate0.0191.0 (at 740 nm)740High 2P cross-section but slow release kinetics (~10 ms).[7][16]

Note: GM (Göppert-Mayer units) is a measure of two-photon absorption cross-section. Data compiled from multiple sources.[6][7][9][10][11][14][16][17]

Comparative Analysis of PPGs for GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Caged GABA is crucial for dissecting the role of inhibition in neural circuits.[18][19]

PPG FamilyCompoundλmax (1P) (nm)Quantum Yield (Φ)Key Features & Considerations
Ruthenium-Bipyridine RuBi-GABA~447~0.09Excitable with visible light (up to 532 nm), allowing for deeper tissue penetration and reduced phototoxicity.[19][20] Fast photorelease kinetics.[19]
Coumarin-based BC204300-400-Chemically stable and suitable for long-term biological studies.[18][21] Releases GABA upon UV light irradiation.[18][21]
Nitroindolinyl DNI-GABA--Dinitro-indoline masked form for rapid release.[22]
Coumarin-based DEAC450-GABA~450-Used in two-color uncaging experiments with nitroindolinyl-caged glutamate.[6]

Note: Quantitative data for all GABA PPGs is less centralized than for glutamate. Data compiled from multiple sources.[6][18][19][20][21][22]

Other Neurotransmitters

PPGs have also been developed for other neurotransmitters like serotonin and dopamine, although they are less commonly used than their glutamate and GABA counterparts.[23] The principles of PPG selection, focusing on photochemical properties and biological compatibility, remain the same.

Visualizing Workflows and Pathways

Logical Workflow for PPG Selection

The choice of a PPG is dictated by the specific experimental requirements. This diagram outlines a decision-making process for selecting an appropriate caged compound.

PPG_Selection_Workflow cluster_start Experimental Goal cluster_modality Excitation Modality cluster_1p 1P Considerations cluster_2p 2P Considerations cluster_ppg PPG Choice Start Define Experimental Goal (e.g., map receptors, control firing) Modality One-Photon (1P) or Two-Photon (2P)? Start->Modality Wavelength1P UV or Visible Light? Modality->Wavelength1P 1P Resolution High Spatial Resolution & Deep Tissue? Modality->Resolution 2P Toxicity Minimize Phototoxicity? Wavelength1P->Toxicity MNI_CDNI MNI-Glu / CDNI-Glu Wavelength1P->MNI_CDNI UV (e.g., 365 nm) RuBi RuBi-Glu / RuBi-GABA Wavelength1P->RuBi Visible (e.g., 450 nm) Toxicity->RuBi Yes TwoColor Two-Color Experiment? Resolution->TwoColor Resolution->MNI_CDNI ~720 nm Resolution->RuBi ~800 nm DEAC DEAC450-Glu/GABA Resolution->DEAC ~900 nm TwoColor->DEAC Yes (e.g., 720/900 nm pair) Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepSlice Prepare Brain Slice or Cell Culture BathApply Bath Apply Caged Compound PrepSlice->BathApply PrepSolution Prepare Caged Compound Solution PrepSolution->BathApply PatchCell Patch-Clamp Recording BathApply->PatchCell Uncage Photolysis with Laser/LED PatchCell->Uncage RecordData Record Electrophysiological Response (e.g., uEPSC) Uncage->RecordData Analyze Data Analysis RecordData->Analyze Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Density AP Action Potential Vesicle Vesicle Fusion & Neurotransmitter Release AP->Vesicle NT Neurotransmitter Vesicle->NT Receptor Receptor Binding NT->Receptor CagedNT Caged Neurotransmitter Light Light Pulse (hv) CagedNT->Light Bath Applied Light->NT Uncaging Response Postsynaptic Potential (EPSP/IPSP) Receptor->Response

References

3-Bromo-7-hydroxy-4-methylchromen-2-one versus fluorescein for pH sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 3-Bromo-7-hydroxy-4-methylchromen-2-one versus Fluorescein for pH Sensing

Executive Summary

The precise measurement of pH is critical in numerous scientific disciplines, including cellular biology, pharmaceutical development, and materials science. Fluorescent pH indicators are indispensable tools for these applications due to their high sensitivity, potential for non-invasive measurements, and spatiotemporal resolution. This technical guide provides a comprehensive comparison of two such fluorophores: the well-established and widely used fluorescein, and the less characterized this compound, a derivative of the coumarin family. This document details their respective pH-sensing mechanisms, photophysical properties, and experimental protocols. Quantitative data is presented in tabular format for direct comparison, and key processes are visualized through diagrams to aid in comprehension for researchers, scientists, and drug development professionals.

Introduction to the Fluorophores

Fluorescein

First synthesized in 1871, fluorescein is a xanthene dye that has become one of the most popular fluorescent probes.[1] Its popularity stems from its high absorption coefficient, excellent fluorescence quantum yield in aqueous media, and a pKa value near neutral pH, making it well-suited for biological applications.[2][3] However, its utility is hampered by a notable susceptibility to photobleaching and a small Stokes shift.[2][4]

This compound

This molecule belongs to the coumarin family of fluorescent dyes. 7-hydroxycoumarins, in particular, are known for their pH-dependent fluorescence, which arises from the protonation state of the 7-hydroxyl group.[5] These dyes are often characterized by good photostability and large Stokes shifts. While general information on hydroxycoumarins as pH sensors is available, specific photophysical data for the this compound derivative is not extensively documented in peer-reviewed literature. This guide will therefore draw comparisons based on the known properties of the 7-hydroxycoumarin scaffold.

pH Sensing Mechanism and Signaling Pathways

The fluorescence of both compounds is modulated by pH-dependent structural changes. This reversible protonation/deprotonation equilibrium alters the electronic structure of the fluorophore, thereby affecting its absorption and emission properties.

Fluorescein Signaling Pathway

Fluorescein exists in multiple ionic forms depending on the pH of the solution.[6] In highly acidic conditions, it is in a cationic form. As the pH increases, it transitions through a neutral lactone form to a monoanionic and finally a highly fluorescent dianionic form at alkaline pH.[2][6] The key equilibrium for pH sensing in the physiological range is between the monoanion and the dianion, which has a pKa of approximately 6.4.[2][7] The dianion exhibits the strongest absorption at ~490 nm and intense emission at ~515 nm.[2][7]

G cluster_fluorescein Fluorescein pH-Sensing Mechanism Monoanion Monoanion (Low Fluorescence) Dianion Dianion (High Fluorescence) Monoanion->Dianion + OH- Dianion->Monoanion + H+ Photon_Out Photon (515 nm) Dianion->Photon_Out Emission Proton H+ Photon_In Photon (490 nm) Photon_In->Dianion

Caption: pH equilibrium of Fluorescein.

7-Hydroxycoumarin Signaling Pathway

For 7-hydroxycoumarin derivatives, the pH-sensing mechanism revolves around the deprotonation of the 7-hydroxyl group. In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule exists in its neutral, less fluorescent form. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion. This phenolate form exhibits enhanced intramolecular charge transfer (ICT), leading to a significant increase in fluorescence intensity and often a red-shift in the emission wavelength.

G cluster_coumarin 7-Hydroxycoumarin pH-Sensing Mechanism Protonated Protonated Form (Low Fluorescence) Deprotonated Phenolate Form (High Fluorescence) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+ Photon_Out Photon (Blue) Deprotonated->Photon_Out Emission Proton H+ Photon_In Photon (UV) Photon_In->Deprotonated

Caption: pH equilibrium of 7-Hydroxycoumarin.

Quantitative Data Presentation

PropertyFluoresceinThis compound (Representative)Reference
pKa ~6.4Typically 6.5 - 8.0[2][7]
Excitation Max (λex) ~490 nm (dianion)~360-400 nm (phenolate form)[7]
Emission Max (λem) ~515 nm (dianion)~450-480 nm (phenolate form)[7]
Quantum Yield (ΦF) Up to 0.95 (in 0.1 M NaOH)Moderate to high (Varies with substitution)[2][8]
Stokes Shift ~25 nm> 50 nm[2][7]
Photostability Low (prone to photobleaching)Generally higher than fluorescein[2][9]
Molecular Weight 332.31 g/mol 255.07 g/mol [10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline representative protocols for pH sensing using these fluorophores.

General Experimental Workflow

The fundamental workflow for using a fluorescent pH indicator involves sample preparation, fluorescence measurement, and data analysis.

G cluster_workflow General Workflow for Fluorescent pH Measurement A Prepare Stock Solution of Fluorophore (e.g., in DMSO) C Add Fluorophore to Buffers (Final concentration in nM-µM range) A->C B Prepare Buffer Solutions of Known pH B->C D Incubate and Equilibrate C->D E Measure Fluorescence Spectra (Spectrofluorometer) D->E F Plot Fluorescence Intensity vs. pH E->F G Determine pKa from Titration Curve F->G I Calculate pH of Unknown using Calibration Curve G->I H Measure Fluorescence in Unknown Sample H->I

Caption: Experimental workflow for pH sensing.

Protocol for Fluorescein
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of fluorescein in dimethyl sulfoxide (DMSO). Store protected from light.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) with pH values spanning the range of interest (e.g., pH 4 to 9).

  • Working Solution Preparation: Dilute the fluorescein stock solution into each buffer to a final concentration of 50-100 nM.[1]

  • Fluorescence Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the isoabsorptive point (~460 nm) for concentration-independent measurements or to the maximum absorption wavelength of the dianion (~490 nm) for highest sensitivity.[7]

    • Record the emission spectrum from approximately 500 nm to 600 nm. The emission maximum should be around 515 nm.[7]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (515 nm) against the pH of the buffers to generate a calibration curve.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

    • Measure the fluorescence of an unknown sample prepared under the same conditions and determine its pH from the calibration curve.

Protocol for this compound
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the coumarin derivative in DMSO.

  • Buffer Preparation: As with fluorescein, prepare a series of buffers covering the expected pKa range of the indicator (e.g., pH 5 to 10).

  • Working Solution Preparation: Dilute the coumarin stock solution into each buffer to a final concentration in the low micromolar range (e.g., 1-5 µM).

  • Fluorescence Measurement:

    • Set the excitation wavelength based on the absorbance maximum of the deprotonated (phenolate) form, typically in the 360-400 nm range.

    • Record the emission spectrum, expecting a maximum in the blue region of the spectrum (~450-480 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against pH to generate a titration curve.

    • Determine the pKa and use the calibration curve to find the pH of unknown samples.

Comparative Analysis: Advantages and Disadvantages

FeatureFluoresceinThis compound (and Coumarins)
Advantages - High quantum yield (~0.95)[2][8]- pKa is ideal for physiological pH[7][11]- High water solubility- Well-characterized and widely available- Generally better photostability[9]- Larger Stokes shift reduces self-quenching and simplifies instrumentation- Tunable properties through chemical modification[9]
Disadvantages - Poor photostability (photobleaches quickly)[2][4]- Small Stokes shift (~25 nm) can lead to spectral overlap- Fluorescence is sensitive to concentration and environment[12]- Lower quantum yield compared to fluorescein in some cases- pKa may not be perfectly aligned with physiological pH without modification- Less water soluble, often requiring organic co-solvents- Specific data for this derivative is scarce

Conclusion

Both fluorescein and 7-hydroxycoumarin derivatives serve as effective fluorescent pH indicators, but their suitability depends on the specific experimental requirements.

Fluorescein remains an excellent choice for endpoint assays and applications where high quantum efficiency is paramount and light exposure can be minimized. Its pKa near physiological pH is a distinct advantage for many biological studies.[11]

This compound , as a representative of the 7-hydroxycoumarin class, offers significant advantages in applications requiring high photostability, such as time-lapse microscopy or experiments with prolonged light exposure. Its larger Stokes shift is also beneficial for reducing background signal and improving signal-to-noise ratios. The primary limitation is the lack of extensive characterization for this specific derivative, necessitating preliminary validation for any new application. For researchers facing challenges with fluorescein's photostability, exploring the utility of this or similar coumarin-based probes is a promising alternative.

References

Evaluating the Cross-Reactivity of 3-Bromo-7-hydroxy-4-methylchromen-2-one in Cellular Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the cellular cross-reactivity of the novel coumarin derivative, 3-Bromo-7-hydroxy-4-methylchromen-2-one. Given the therapeutic potential of the coumarin scaffold, which has been associated with anticancer and anti-inflammatory activities, a thorough understanding of a new derivative's target engagement and off-target effects is critical for its development as a selective pharmacological tool or therapeutic agent.[1][2][3][4]

This document outlines a tiered experimental approach, from broad kinase profiling to unbiased proteomic analysis and functional cellular assays. Detailed protocols for key experiments are provided to enable researchers to systematically characterize the selectivity of this compound and similar small molecules.

Tier 1: Initial Broad-Spectrum Kinase Profiling

The first step in assessing the selectivity of a potential kinase inhibitor is to screen it against a large panel of kinases. This provides an initial overview of its potency and selectivity.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay to determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrate peptides or proteins

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to a DMSO control.

Data Presentation: Kinase Inhibition Profile

The results of the initial kinase screen should be summarized in a table to provide a clear overview of the compound's selectivity.

| Table 1: Hypothetical Kinase Inhibition Profile of this compound (1 µM) | | :--- | :--- | | Kinase Family | Kinase | % Inhibition | | Tyrosine Kinase | EGFR | 85% | | Tyrosine Kinase | SRC | 42% | | Tyrosine Kinase | ABL1 | 15% | | Serine/Threonine Kinase | AKT1 | 92% | | Serine/Threonine Kinase | MAPK1 (ERK2) | 78% | | Serine/Threonine Kinase | CDK2 | 25% | | Serine/Threonine Kinase | PKA | 5% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Kinase Profiling Workflow

kinase_profiling_workflow Kinase Profiling Workflow compound Compound Dilution reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) compound->reaction_setup kinase_panel Kinase Panel kinase_panel->reaction_setup atp_addition Initiate with [γ-³³P]ATP reaction_setup->atp_addition incubation Incubation atp_addition->incubation spotting Spot on Phosphocellulose incubation->spotting washing Wash Paper spotting->washing counting Scintillation Counting washing->counting analysis Data Analysis (% Inhibition) counting->analysis

Caption: Workflow for radiometric kinase profiling.

Tier 2: Cellular Target Engagement Confirmation

After identifying potential primary targets from in vitro screens, it is crucial to confirm that the compound engages these targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][6][7][8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to validate the interaction between this compound and its potential target proteins in intact cells.

Materials:

  • Cell line expressing the target protein(s)

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound at the desired concentration or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the same concentration of the compound or DMSO.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include an unheated control.

  • Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target protein(s). A loading control that does not shift with temperature should also be probed.

  • Data Analysis: Quantify the band intensities. Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Results

The thermal shift data can be presented in a table summarizing the melting temperatures (Tm) and the observed shift.

| Table 2: Hypothetical CETSA Results for this compound | | :--- | :--- | :--- | :--- | | Protein Target | Tm (DMSO) | Tm (Compound) | ΔTm (°C) | | EGFR | 52.5°C | 57.0°C | +4.5°C | | AKT1 | 55.0°C | 59.2°C | +4.2°C | | MAPK1 (ERK2) | 58.0°C | 61.5°C | +3.5°C | | GAPDH (Control) | 65.0°C | 65.1°C | +0.1°C |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: CETSA Workflow

cetsa_workflow CETSA Workflow cell_culture Cell Culture treatment Treat with Compound or DMSO cell_culture->treatment harvesting Harvest and Resuspend Cells treatment->harvesting heating Heat to Temperature Gradient harvesting->heating lysis Freeze-Thaw Lysis heating->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot SDS-PAGE and Western Blot supernatant->western_blot analysis Analyze Melting Curves western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay.

Tier 3: Unbiased Identification of Off-Targets

To gain a comprehensive understanding of the compound's interactome, unbiased chemical proteomics approaches can be employed. Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying direct binding partners of a compound in a complex proteome.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Materials:

  • This compound analog with a linker for immobilization

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers of increasing stringency

  • Elution buffer

  • Reagents for in-gel or in-solution digestion of proteins (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Probe Synthesis and Immobilization: Synthesize an analog of this compound with a reactive linker and covalently couple it to the affinity resin.

  • Lysate Incubation: Incubate the immobilized compound with cell lysate to allow for protein binding. A control experiment with resin alone or with an immobilized inactive analog should be run in parallel.

  • Washing: Wash the resin extensively with buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, for example, by using a high concentration of the free compound, or by changing pH or salt concentration.

  • Protein Digestion: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the compound-immobilized resin to the control resin to identify specific binding partners.

Data Presentation: Potential Off-Targets

| Table 3: Hypothetical Off-Targets of this compound Identified by Affinity Chromatography-MS | | :--- | :--- | :--- | | Protein | Gene | Function | Relative Abundance (Compound/Control) | | Carbonic anhydrase 2 | CA2 | Enzyme | 15.2 | | Heat shock protein 90 | HSP90AA1 | Chaperone | 8.5 | | Quinone reductase 2 | NQO2 | Enzyme | 5.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 4: Functional Analysis of Cellular Signaling

Identifying binding partners is the first step; understanding the functional consequences of these interactions is crucial. Analyzing the impact of the compound on key signaling pathways can reveal its mechanism of action and potential for off-target effects.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway).

  • Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using phospho-specific antibodies for key proteins in the suspected signaling pathways (e.g., p-EGFR, p-Akt, p-ERK) and antibodies for the total protein levels as loading controls.

  • Analysis: Quantify the changes in phosphorylation levels to determine the effect of the compound on pathway activity.

Visualization: Hypothetical Signaling Pathway Modulation

signaling_pathway Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT1 PI3K->AKT AKT->Transcription Inhibitor 3-Bromo-7-hydroxy-4- methylchromen-2-one Inhibitor->EGFR Inhibitor->ERK Inhibitor->AKT

References

Assessing the Cytotoxicity of 3-Bromo-7-hydroxy-4-methylchromen-2-one: A Technical Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process. This involves determining the concentration at which the compound induces cell death, understanding the mechanism of this cell death (e.g., apoptosis or necrosis), and identifying the molecular pathways it modulates. This guide will detail the protocols for essential cytotoxicity assays, including the MTT and LDH assays, and methods for elucidating the mechanism of action, such as apoptosis assays and the investigation of relevant signaling pathways like the PI3K/Akt pathway, which is frequently implicated in coumarin-induced cytotoxicity.

Data Presentation: Cytotoxicity of Structurally Related Coumarin Derivatives

In the absence of specific IC50 values for 3-Bromo-7-hydroxy-4-methylchromen-2-one, the following tables summarize the cytotoxic activity of structurally analogous coumarin compounds against various human cancer cell lines. This data serves as a valuable reference for anticipating the potential potency and cellular targets of the title compound.

Table 1: IC50 Values of Brominated 4-Methylcoumarin Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinHL60Leukemia8.09[1]
MCF-7Breast Adenocarcinoma3.26[1]
A549Lung Carcinoma9.34[1]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562Chronic Myelogenous Leukemia32.7 - 45.8[2]
LS180Colon Adenocarcinoma32.7 - 45.8[2]
MCF-7Breast Adenocarcinoma32.7 - 45.8[2]

Table 2: IC50 Values of Other Relevant Coumarin Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chainK562Chronic Myelogenous Leukemia42.4[2]
LS180Colon Adenocarcinoma25.2[2]
MCF-7Breast Adenocarcinoma25.1[2]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGSGastric Adenocarcinoma2.63 ± 0.17[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HL60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of plasma membrane disruption and cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis control) wells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action prep_cells Cell Seeding (96-well plates) treatment Incubation with Compound (e.g., 24, 48, 72 hours) prep_cells->treatment prep_compound Compound Dilution (this compound) prep_compound->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Viability / % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) apoptosis_assay->pathway_analysis

Caption: Workflow for assessing the cytotoxicity of a test compound.

Potential Signaling Pathway: PI3K/Akt Inhibition by Cytotoxic Coumarins

Many coumarin derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a frequently reported target.

G Generalized PI3K/Akt Signaling Pathway Inhibition by Coumarins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin This compound (Hypothesized) Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by coumarins.

Conclusion

This technical guide provides a foundational framework for researchers to systematically evaluate the cytotoxicity of this compound. While specific experimental data for this compound is pending, the provided protocols for key cell-based assays and the comparative data from related coumarin derivatives offer a robust starting point for investigation. The visualization of the experimental workflow and a potential signaling pathway further aids in the conceptualization and execution of these studies. Rigorous and standardized assessment of cytotoxicity is paramount for the advancement of novel anticancer agents, and the methodologies outlined herein are designed to ensure the generation of reliable and reproducible data. Future studies should focus on generating specific IC50 values for this compound across a panel of cancer cell lines and elucidating its precise mechanism of action.

References

Performance of 3-Bromo-7-hydroxy-4-methylchromen-2-one in Different Microscopy Setups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-hydroxy-4-methylchromen-2-one is a halogenated coumarin derivative. The coumarin scaffold is a well-established fluorophore in various biological applications due to its favorable photophysical properties, including good quantum yields and environmental sensitivity. The introduction of a bromine atom and a hydroxyl group can further modulate these properties, making it a potentially valuable tool for fluorescence microscopy. This technical guide provides a comprehensive overview of the known performance characteristics of this compound and its closely related analogs in different microscopy setups. Due to a lack of extensive research on this specific molecule as a fluorescent probe, this guide also draws upon data from similar brominated 7-hydroxycoumarins to infer its potential applications and performance.

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in fluorescence microscopy.

PropertyValueReference
Molecular Formula C₁₀H₇BrO₃PubChem
Molecular Weight 255.06 g/mol PubChem
CAS Number 55977-10-1PubChem

Performance in Different Microscopy Setups

The performance of a fluorophore is highly dependent on the microscopy technique employed. Here, we discuss the potential utility of this compound in various microscopy setups, based on the characteristics of related compounds.

Confocal and Widefield Fluorescence Microscopy

Given the spectral properties of the 7-hydroxycoumarin scaffold, this compound is expected to be excitable by standard violet or blue lasers (e.g., 405 nm) commonly found on confocal and widefield microscopes. Its emission would likely be in the blue-green range. The performance in these setups will be dictated by its brightness (a product of its molar extinction coefficient and quantum yield) and photostability. While specific data is lacking, some brominated coumarins have been noted to have decreased photostability.[3]

Two-Photon Microscopy

Brominated 7-hydroxycoumarins have been extensively studied as "caged" compounds for two-photon uncaging applications.[4][5][6] These studies reveal that the coumarin core possesses a significant two-photon absorption cross-section, a critical parameter for two-photon microscopy.[4] This suggests that this compound could be an effective probe for two-photon fluorescence microscopy, which is advantageous for imaging deep within scattering samples like tissues. The two-photon action cross-sections for uncaging of related brominated 7-hydroxycoumarins have been reported to be significantly higher than previous caged compounds, indicating efficient two-photon excitation.[4]

Super-Resolution Microscopy

The suitability of a fluorophore for super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy depends on its photostability and its ability to be efficiently switched between fluorescent "on" and "off" states. While there is no specific data for this compound in super-resolution microscopy, a red-emitting coumarin dye has been shown to perform well in STED microscopy.[7] This indicates that the coumarin scaffold is not inherently unsuitable for such applications, though specific modifications are likely necessary to optimize performance. Further research would be needed to evaluate the potential of this specific brominated coumarin in super-resolution imaging.

Experimental Protocols

The following are generalized protocols for the use of coumarin-based fluorescent probes in live-cell imaging. These should be adapted and optimized for this compound and the specific experimental conditions.

General Live-Cell Staining Protocol

This protocol provides a basic workflow for staining live cells with a coumarin-based probe.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Live-cell imaging dish or chambered cover glass

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Plate cells on a live-cell imaging dish at a density that will allow them to reach 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting range is 1-10 µM, but the optimal concentration should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable live-cell imaging buffer.

  • Imaging: Add fresh, pre-warmed imaging buffer or complete culture medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (e.g., excitation around 405 nm and emission collection around 450-500 nm).

Workflow for Live-Cell Imaging

LiveCellImagingWorkflow A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (1-10 µM in medium) A->C B Seed Cells in Imaging Dish D Incubate Cells (15-60 min, 37°C) B->D C->D E Wash Cells (2-3x) with PBS D->E F Image with Fluorescence Microscope E->F

Caption: A generalized workflow for staining live cells with a coumarin-based fluorescent probe.

Signaling Pathways and Cellular Targets

The specific cellular targets and involvement in signaling pathways for this compound are not well-documented. However, 7-hydroxycoumarin derivatives have been developed as fluorescent probes for various biological targets. For instance, specific 7-hydroxycoumarins have been identified as high-affinity binders to the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer.[2] The binding of these probes to the MIF active site leads to fluorescence quenching, enabling their use in competitive binding assays.[2] This suggests that the this compound scaffold could potentially be modified to target specific proteins and report on their activity.

Hypothetical Protein Target Interaction

The following diagram illustrates a hypothetical scenario where a modified this compound derivative acts as a fluorescent probe for a target protein.

ProteinInteraction cluster_0 Probe Design and Application Probe This compound (Fluorophore Core) Linker Linker Moiety Probe->Linker Probe_Complex Functionalized Probe Targeting Targeting Ligand Linker->Targeting Binding Binding Event Probe_Complex->Binding Target_Protein Target Protein Target_Protein->Binding Signal Fluorescence Signal Change (e.g., Quenching or Enhancement) Binding->Signal

Caption: A logical diagram illustrating the design and application of a functionalized coumarin probe for detecting a target protein.

Conclusion

This compound represents a potentially useful fluorophore for a range of microscopy applications, leveraging the well-established photophysical properties of the coumarin scaffold. While direct and comprehensive data on its performance as a fluorescent probe are currently limited, insights from closely related brominated 7-hydroxycoumarins suggest promising characteristics, particularly for two-photon microscopy. Further characterization of its fluorescence quantum yield, molar extinction coefficient, and photostability is essential to fully realize its potential. The provided generalized protocols offer a starting point for researchers wishing to explore the utility of this and other coumarin derivatives in cellular imaging. As with any fluorescent probe, empirical optimization will be critical for achieving the best results in specific experimental contexts.

References

A Technical Guide to One-Photon and Two-Photon Excitation of Brominated Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a versatile class of fluorophores widely employed in biomedical research and drug development due to their high fluorescence quantum yields, photostability, and tunable photophysical properties.[1][2] Bromination of the coumarin core is a key chemical modification that significantly influences their electronic and photophysical characteristics. This guide provides an in-depth comparison of the one-photon and two-photon excitation properties of brominated coumarins, offering a technical resource for their application in advanced imaging and phototherapy.

The introduction of bromine, a heavy atom, can enhance intersystem crossing, which is beneficial for applications like photodynamic therapy.[3] Furthermore, halogenation can modulate the absorption and emission spectra, as well as the two-photon absorption (2PA) cross-section, a critical parameter for two-photon microscopy.[4][5] Two-photon excitation, which utilizes near-infrared (NIR) light, offers advantages for deep-tissue imaging with reduced scattering, lower phototoxicity, and intrinsic three-dimensional sectioning.[1][6][7]

This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the photophysics of brominated coumarins.

Data Presentation: Photophysical Properties of Brominated Coumarins

The following tables summarize the key photophysical parameters for a selection of brominated coumarins, comparing them to their non-brominated parent compounds where data is available.

Table 1: One-Photon Absorption and Emission Properties

CompoundSolventλabs (nm)ε (M-1cm-1)λem (nm)Quantum Yield (Φf)Reference(s)
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetateKMops Buffer37016,000--[4]
6-Chloro-7-hydroxycoumarin-4-ylmethyl acetateKMops Buffer37016,000--[4]
7-Hydroxycoumarin-4-ylmethyl acetateKMops Buffer365---[5]
Coumarin 102Methanol----[1][8]
Coumarin 153Methanol----[1][8]
Coumarin 307Methanol----[1][8]

Table 2: Two-Photon Absorption Properties

CompoundSolventλ2PA (nm)σ2 (GM)Reference(s)
6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate-740~1[4][5]
3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate-740>1[4][5]
6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate-740<1[4][5]
7-Hydroxycoumarin-4-ylmethyl acetate-7401.07[5]
Coumarin 102Methanol730-87026 ± 7[1][8]
Coumarin 153Methanol730-87036 ± 9[1][8]
Coumarin 307Methanol730-87028 ± 7[1][8]

Note: 1 GM = 10-50 cm4s photon-1. Data for brominated coumarins is primarily focused on their use as photocages, hence the term "uncaging cross section" (δu) is sometimes used, which is the product of the 2PA cross-section and the uncaging quantum yield.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of fluorophores. Below are protocols for key experiments.

Synthesis of a Representative Brominated Coumarin: 6-Bromo-4-chloromethyl-7-hydroxycoumarin

The synthesis of brominated coumarins can be achieved through various established methods. A representative protocol for the synthesis of 6-Bromo-4-chloromethyl-7-hydroxycoumarin, a precursor for many functionalized brominated coumarins, is described below, based on procedures reported in the literature.[4]

G cluster_synthesis Synthesis of 6-Bromo-4-chloromethyl-7-hydroxycoumarin reagents 4-Bromoresorcinol + Ethyl 4-chloroacetoacetate + Conc. H2SO4 reaction Stir at room temperature (6 days) reagents->reaction Condensation workup Pour into ice water Stir for 2h Filter precipitate Wash with cold water Dry under vacuum reaction->workup Isolation product 6-Bromo-4-chloromethyl-7-hydroxycoumarin workup->product Purification

Caption: Synthetic workflow for 6-Bromo-4-chloromethyl-7-hydroxycoumarin.

Detailed Steps:

  • A solution of 4-bromoresorcinol (4.953 mmol) and ethyl 4-chloroacetoacetate (7.4 mmol) in concentrated sulfuric acid (5 ml) is stirred for 6 days at room temperature.[4]

  • The reaction mixture is then poured into ice water and stirred for 2 hours to allow for the formation of a fine precipitate.[4]

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum over P2O5 to yield the final product.[4]

One-Photon Spectroscopy

Absorption Spectroscopy:

  • Prepare solutions of the brominated coumarin in the desired solvent at a known concentration (typically in the micromolar range).

  • Use a UV-Vis spectrophotometer to measure the absorbance spectrum over a relevant wavelength range (e.g., 250-500 nm).

  • The wavelength of maximum absorption (λabs) is determined from the peak of the spectrum.

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy:

  • Prepare dilute solutions of the brominated coumarin to avoid inner filter effects.

  • Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at its λabs.

  • The wavelength of maximum emission (λem) is determined from the peak of the emission spectrum.

  • The fluorescence quantum yield (Φf) is typically determined relative to a well-characterized standard with a known quantum yield.

Two-Photon Absorption Cross-Section Measurement

The two-photon absorption cross-section (σ2) is a critical parameter for evaluating the efficiency of a two-photon process. Two common methods for its determination are the Z-scan technique and the two-photon excited fluorescence (TPEF) method.[1]

Z-Scan Method: This technique directly measures the nonlinear absorption of a material.

G cluster_zscan Z-Scan Experimental Workflow laser Pulsed Laser (fs or ps) focus Focusing Lens laser->focus sample Sample on Translation Stage focus->sample Focused Beam detector Detector sample->detector Transmitted Light

Caption: Schematic of a Z-scan experimental setup.

  • A high-intensity pulsed laser beam is focused through a lens.[1]

  • The sample, a solution of the brominated coumarin, is moved along the z-axis through the focal point of the laser.[1]

  • The transmitted light is measured by a detector. A decrease in transmittance at the focal point is indicative of two-photon absorption.

  • The 2PA coefficient (β) is determined from the Z-scan trace, and the 2PA cross-section (σ2) is calculated from β and the concentration of the dye.[1]

Two-Photon Excited Fluorescence (TPEF) Method: This is a relative measurement technique that compares the fluorescence of the sample to a known standard.[1]

G cluster_tpef TPEF Measurement Logic start Start prep_ref Prepare Reference Standard (Known σ2 and Φf) start->prep_ref prep_sample Prepare Brominated Coumarin Sample (Similar Concentration) start->prep_sample measure_ref Measure Two-Photon Induced Fluorescence of Reference prep_ref->measure_ref measure_sample Measure Two-Photon Induced Fluorescence of Sample prep_sample->measure_sample calculate Calculate σ2 of Sample (Relative Measurement) measure_ref->calculate measure_sample->calculate end End calculate->end

Caption: Logical workflow for the TPEF measurement method.

  • A solution of a standard fluorophore with a known 2PA cross-section and quantum yield is prepared.[1]

  • A solution of the brominated coumarin of interest is prepared at a similar concentration.[1]

  • The two-photon induced fluorescence of both the sample and the reference are measured under identical experimental conditions (laser power, wavelength, etc.).

  • The 2PA cross-section of the sample is calculated relative to the standard.

Core Concepts and Signaling Pathways

Jablonski Diagram: One-Photon vs. Two-Photon Excitation

The fundamental difference between one-photon and two-photon excitation is depicted in the Jablonski diagram below.

G cluster_jablonski Jablonski Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 One-Photon Absorption (hν1) S0->S1 Two-Photon Absorption (2hν2) S1->S0 Fluorescence VS Virtual State

Caption: Energy level diagram for one- and two-photon excitation.

In one-photon excitation, a single high-energy photon directly excites the molecule from the ground state (S0) to an excited state (S1).[9][10] In two-photon excitation, two lower-energy photons are absorbed nearly simultaneously to excite the molecule to the same excited state.[9][10] The subsequent fluorescence emission occurs from the same excited state, regardless of the mode of excitation.[9]

Conclusion

The bromination of coumarins provides a powerful strategy for tuning their photophysical properties for specific applications. The introduction of bromine can enhance the two-photon absorption cross-section, making these compounds promising candidates for two-photon microscopy and photouncaging applications in deep-tissue and highly scattering environments.[4][5] This guide has provided a consolidated overview of the key photophysical data, experimental protocols for their characterization, and the fundamental principles governing their one- and two-photon excitation. For researchers and professionals in drug development and biomedical imaging, a thorough understanding of these properties is essential for the rational design and effective implementation of novel brominated coumarin-based tools.

References

Efficacy of 3-Bromo-7-hydroxy-4-methylchromen-2-one in Fixed Versus Live Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess and compare the efficacy of the synthetic coumarin derivative, 3-Bromo-7-hydroxy-4-methylchromen-2-one, in both live and fixed cell models. While direct comparative studies on this specific compound are not extensively available in current literature, this document outlines the experimental design, detailed protocols, and data presentation strategies based on established research on related coumarin derivatives.[1][2][3] This guide serves as a foundational resource for researchers aiming to investigate the cytotoxic, fluorescent, and potential therapeutic properties of this compound.

Introduction to this compound

This compound, also known as hymecromone, is a derivative of coumarin, a class of compounds known for their diverse biological activities.[2][4] Coumarins have demonstrated a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[2][5] The addition of a bromine atom to the coumarin scaffold can enhance its biological activity.[3][6] Specifically, brominated 7-hydroxycoumarins have been investigated for their utility as photolabile protecting groups and have shown significant biological effects.[6][7]

The core structure of 7-hydroxy-4-methylcoumarin is a key building block in the synthesis of various derivatives with potential pharmacological benefits.[4][8][9] Understanding the efficacy of this compound at the cellular level is crucial for its potential development as a therapeutic agent. A critical aspect of this evaluation is to determine its activity in both living cells, which provides a dynamic understanding of cellular response, and in fixed cells, which allows for detailed endpoint analysis.

Comparative Efficacy Analysis: Live vs. Fixed Cells

The assessment of a compound's efficacy can yield different results in live versus fixed cells due to the fundamental differences in their physiological states.

  • Live-cell imaging allows for the real-time monitoring of cellular processes, providing dynamic insights into a compound's mechanism of action, such as the induction of apoptosis or changes in cell morphology.[10][11]

  • Fixed-cell analysis , on the other hand, provides a snapshot in time, enabling detailed molecular and structural analysis through techniques like immunocytochemistry and high-resolution microscopy.[12]

A comparative study is essential to build a complete picture of the compound's cellular effects.

Data Presentation: Quantitative Analysis

To facilitate a clear comparison of the efficacy of this compound, all quantitative data should be summarized in structured tables. The following tables are templates for presenting hypothetical data from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Live Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
192.1 ± 4.8
575.6 ± 6.1
1051.3 ± 4.59.8
2528.9 ± 3.9
5015.4 ± 2.7

Table 2: Apoptosis Induction in Live Cells (Annexin V/PI Staining & Flow Cytometry)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.2 ± 0.81.8 ± 0.4
1018.5 ± 2.17.3 ± 1.1
2535.7 ± 3.515.9 ± 2.3
5052.1 ± 4.228.4 ± 3.0

Table 3: Quantification of Target Protein Expression in Fixed Cells (Immunocytochemistry)

Concentration (µM)Target Protein Fluorescence Intensity (Arbitrary Units, Mean ± SD)% Inhibition of Target Protein Expression
0 (Control)1500 ± 1200
101150 ± 9823.3
25780 ± 6548.0
50450 ± 5270.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for the specific cell line and equipment used.

Live-Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Live-Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Fixed-Cell Immunocytochemistry

This protocol allows for the visualization and quantification of specific proteins within fixed cells.[12][15]

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the compound.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

  • Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific binding with 1-5% BSA in PBS for 1 hour.[15]

  • Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be affected by this compound and the general experimental workflows for live and fixed cell analysis.

G cluster_0 Hypothetical Signaling Pathway Coumarin 3-Bromo-7-hydroxy-4- methylchromen-2-one Receptor Cell Surface Receptor Coumarin->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Apoptosis Apoptosis TranscriptionFactor->Apoptosis Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway impacted by this compound.

G cluster_0 Live-Cell Analysis Workflow cluster_1 Fixed-Cell Analysis Workflow A Cell Seeding B Compound Treatment A->B C Live-Cell Imaging/ Assay (e.g., MTT, Annexin V) B->C D Data Acquisition (Real-time) C->D E Quantitative Analysis D->E F Cell Seeding & Treatment G Fixation & Permeabilization F->G H Immunostaining G->H I Microscopy H->I J Image & Data Analysis I->J G Start Start Investigation LiveCell Live-Cell Assays Start->LiveCell FixedCell Fixed-Cell Assays Start->FixedCell Dynamic Dynamic Effects (Real-time) LiveCell->Dynamic Endpoint Endpoint Analysis FixedCell->Endpoint Mechanism Mechanism of Action Dynamic->Mechanism Localization Subcellular Localization Endpoint->Localization Conclusion Comprehensive Efficacy Profile Mechanism->Conclusion Localization->Conclusion

References

Benchmarking 3-Bromo-7-hydroxy-4-methylchromen-2-one: An In-depth Technical Guide to a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fluorescent properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a promising coumarin derivative, benchmarked against a selection of commercially available fluorescent probes. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and life sciences who are seeking to employ novel fluorophores in their experimental workflows. By presenting a head-to-head comparison of key photophysical parameters, detailed experimental methodologies, and visual representations of underlying principles, this guide facilitates an informed selection of the most suitable fluorescent probe for specific research applications.

Introduction to Fluorescent Probes in Drug Discovery

Fluorescent probes have become indispensable tools in modern biological research and drug development. Their ability to emit light upon excitation allows for the sensitive and specific detection of molecules and cellular processes. Coumarin derivatives, a class of fluorophores known for their brightness, photostability, and environmental sensitivity, are of particular interest. This compound is a member of this family with a substitution pattern that suggests potentially valuable fluorescent properties. Understanding these properties in comparison to established probes is crucial for its effective application.

Comparative Analysis of Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. This section presents a comparative summary of the key performance indicators for this compound and several commercially available fluorescent probes with similar spectral characteristics.

Table 1: Comparison of Photophysical Properties

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)
This compound ~360-370 (Estimated)~450-460 (Estimated)~18,000-22,000 (Estimated)~0.5-0.7 (Estimated)~90 (Estimated)
Coumarin 137545623,5000.50 - 0.7381
DAPI (bound to dsDNA)35846135,000High (~0.9)103
Hoechst 33342 (bound to dsDNA)35046142,000~0.5-0.6111
Cascade Blue40141928,0000.5418

Table 2: Photostability Comparison

Fluorescent ProbeRelative Photostability
This compound Moderate to High (Expected)
Coumarin 1Moderate
DAPIModerate
Hoechst 33342Moderate
Cascade BlueHigh

Experimental Protocols for Benchmarking

Accurate and reproducible characterization of fluorescent probes is paramount. The following section provides detailed protocols for the determination of key photophysical parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO) with a precisely known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a well-characterized standard, is commonly used.

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Protocol:

  • Standard Selection: Choose a quantum yield standard with a known quantum yield (Φstd) and an absorption profile that overlaps with the sample. For blue-emitting probes, Quinine Sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φ_sample_ = Φ_std_ × (Gradient_sample_ / Gradient_std_) × (η_sample_² / η_std_²) where η is the refractive index of the solvent.

Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent within a quartz cuvette. For microscopy-based assessment, a sample can be prepared on a microscope slide.

  • Initial Measurement: Record the initial fluorescence intensity of the sample using a spectrofluorometer or a fluorescence microscope.

  • Continuous Illumination: Continuously illuminate the sample with a light source at the fluorophore's excitation maximum. The intensity of the light source should be kept constant for all compared probes.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a period of time until a significant decrease in intensity is observed.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Key Concepts and Workflows

Diagrams are provided to illustrate the fundamental principles and experimental procedures discussed in this guide.

Jablonski_Diagram Simplified Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski Diagram of Fluorescence

Benchmarking_Workflow Fluorescent Probe Benchmarking Workflow cluster_synthesis Probe Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_comparison Comparative Analysis Synthesis Synthesis of 3-Bromo-7-hydroxy-4- methylchromen-2-one Purification Purification & Characterization (NMR, MS) Synthesis->Purification Abs_Em Measure Absorbance & Emission Spectra Purification->Abs_Em QY Determine Quantum Yield Abs_Em->QY Molar_Ext Calculate Molar Extinction Coefficient Abs_Em->Molar_Ext Photostability Assess Photostability Abs_Em->Photostability Data_Table Compile Data in Comparative Tables QY->Data_Table Molar_Ext->Data_Table Photostability->Data_Table Performance_Eval Evaluate Performance vs. Commercial Probes Data_Table->Performance_Eval

Benchmarking Workflow Diagram

Beer_Lambert_Logic Beer-Lambert Law for Molar Extinction Coefficient A Absorbance (A) Plot Plot A vs. c A->Plot epsilon Molar Extinction Coefficient (ε) Beer_Law A = εcl epsilon->Beer_Law c Concentration (c) c->Beer_Law c->Plot l Path Length (l) l->Beer_Law Beer_Law->A Slope Slope = ε (for l=1 cm) Plot->Slope

Logic for Molar Extinction Coefficient

Conclusion

This compound presents as a potentially valuable fluorescent probe, with estimated photophysical properties that are comparable to several widely used commercial dyes. Its coumarin scaffold suggests good brightness and photostability. However, this technical guide highlights the critical need for experimental validation of its photophysical parameters to fully ascertain its utility and optimal applications. The provided protocols offer a standardized framework for researchers to perform this essential characterization. By systematically benchmarking novel probes like this compound, the scientific community can expand its toolkit of fluorescent reporters, enabling more sophisticated and sensitive investigations in drug discovery and beyond.

Safety Operating Guide

Proper Disposal of 3-Bromo-7-hydroxy-4-methylchromen-2-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-Bromo-7-hydroxy-4-methylchromen-2-one is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This document outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound, a halogenated coumarin derivative. Adherence to these protocols is critical to minimize health risks and environmental impact.

I. Immediate Safety and Hazard Information

This compound is a solid organic compound. While specific toxicological data for this compound is limited, related coumarin compounds are known to be moderately toxic to the liver and kidneys.[1][2] It is crucial to handle this chemical with care, avoiding dust formation and direct contact.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from potential skin contact.

  • Respiratory Protection: If there is a risk of dust generation, a properly fitted respirator should be used.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

Minor Spill (less than 1 gram, contained):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure appropriate PPE is worn before starting cleanup.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Carefully sweep up the solid material using a plastic scoop or other non-sparking tool to avoid creating dust.[3]

    • Place the spilled material into a clearly labeled, sealable plastic bag or a designated hazardous waste container.[3][4]

    • Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue.[3][4]

    • Place the contaminated cleaning materials into the same hazardous waste container.

  • Decontamination: Clean the area and any non-disposable equipment used with soap and water.

Major Spill (larger quantities, widespread, or if you are unsure):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close off the affected area to prevent entry.

  • Notify: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

III. Proper Disposal Procedures

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[3] As a halogenated organic compound, it requires specific handling and disposal methods.[5][6][7][8][9]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste of this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • This waste should be segregated as "halogenated organic solid waste."[5][8] Do not mix with non-halogenated waste streams.

  • Container Labeling:

    • The waste container must be labeled with a hazardous waste tag as soon as the first item is placed inside.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a predetermined time limit set by your institution, submit a request for pickup to your institution's EHS department.

    • Do not dispose of this chemical down the drain or in regular trash.

IV. Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₀H₇BrO₃-
Molecular Weight 255.06 g/mol -
Physical State Solid-
Coumarin LD₅₀ (oral, rat) 293 mg/kg[1]
Primary Hazards Potential liver and kidney toxicity, skin and eye irritant.Based on related coumarin compounds.

V. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and hazardous waste management guidelines. Key principles include:

  • Waste Minimization: Only use the amount of chemical necessary for your experiment to reduce waste generation.

  • Segregation: Properly segregate chemical waste to ensure safe handling and disposal. Halogenated and non-halogenated waste streams must be kept separate.[5][7][9]

  • Containment: Use appropriate and properly labeled containers for waste accumulation.

  • Personal Protection: Always use the appropriate personal protective equipment when handling hazardous chemicals and their waste.

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect solid waste in a designated container ppe->collect segregate Segregate as 'Halogenated Organic Solid Waste' collect->segregate label_container Label container with Hazardous Waste Tag segregate->label_container store Store in Satellite Accumulation Area label_container->store request Request pickup from EHS/Waste Management store->request end End: Proper Disposal request->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-7-hydroxy-4-methylchromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-7-hydroxy-4-methylchromen-2-one. Given that the toxicological properties of this specific compound have not been fully investigated, all handling procedures should be conducted with the utmost caution, adhering to the principle of treating all unknown substances as potentially hazardous. The following procedures are based on best practices for handling similar brominated coumarin compounds.

Hazard Identification and Personal Protective Equipment (PPE)

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.[1][3]
Skin Protection Nitrile or neoprene gloves and a lab coat.To prevent skin irritation upon contact.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated and engineering controls are insufficient.To avoid respiratory tract irritation from dust or aerosols.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Keep the container tightly closed when not in use.[1] To minimize degradation, store solutions in a cool, dark place, as brominated coumarins can be sensitive to light.[4]

2. Engineering Controls:

  • All work with this compound should be conducted in a designated area, preferably within a chemical fume hood, to control airborne dust.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][5]

3. Handling:

  • Avoid the formation of dust when handling the solid material.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

4. Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.[3]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.[3]

3. Disposal Procedure:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.[3]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound (Avoid Dust Formation) prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Work Surfaces handle_exp->cleanup_decon Experiment Complete emergency_spill Spill or Exposure handle_exp->emergency_spill If spill/exposure occurs cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_firstaid Administer First Aid (See Table) emergency_spill->emergency_firstaid emergency_notify Notify Supervisor and EHS emergency_firstaid->emergency_notify

Caption: Workflow for Safe Handling of this compound.

References

×

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3-Bromo-7-hydroxy-4-methylchromen-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.